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  • Product: MRS2279

Core Science & Biosynthesis

Foundational

Technical Monograph: MRS2279 Mechanism of Action at the P2Y1 Receptor

[1][2] Executive Summary MRS2279 (2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) represents a pivotal pharmacological tool in the study of purinergic signaling. As a highly selective, high-affi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

MRS2279 (2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) represents a pivotal pharmacological tool in the study of purinergic signaling. As a highly selective, high-affinity competitive antagonist of the P2Y1 receptor , it has been instrumental in dissecting the distinct roles of ADP receptor subtypes in platelet activation and neural signaling.

This technical guide delineates the molecular mechanism of MRS2279, contrasting its activity with related congeners (MRS2179, MRS2500) and providing validated experimental protocols for its application in drug discovery and mechanistic research.

Molecular Profile & Structural Pharmacology

MRS2279 is a nucleotide derivative designed to overcome the inherent instability and promiscuity of natural purines. Its high affinity stems from a specific structural modification: the (N)-methanocarba ring constraint .[1]

Structural Rationale

Natural ADP adopts a dynamic sugar puckering equilibrium between North (N) and South (S) conformations.

  • The Agonist State: The P2Y1 receptor prefers the (N)-conformation of the ribose ring for ligand recognition.[1]

  • The MRS2279 Lock: By replacing the ribose oxygen with a methylene group and fusing a cyclopropane ring (methanocarba modification), MRS2279 is chemically locked in the (N)-conformation .

  • Result: This pre-organized structure minimizes the entropy penalty upon binding, resulting in a high-affinity interaction (

    
     nM) that blocks the orthosteric site without activating the receptor.
    
Selectivity Profile

Unlike non-selective antagonists (e.g., suramin), MRS2279 exhibits negligible activity at P2Y12, P2Y2, P2Y4, or P2Y6 receptors, making it a "scalpel" for isolating P2Y1-mediated events (e.g., platelet shape change) from P2Y12-mediated events (e.g., amplification of aggregation).[2]

ParameterValueContext
Target P2Y1 ReceptorGq-coupled GPCR
Binding Mode Competitive AntagonistOrthosteric site
Affinity (

)
2.5 nMHuman P2Y1 (recombinant)
Potency (

)
~51.6 nMPhospholipase C assay
Selectivity >1000-foldvs. P2Y12, P2X receptors

Mechanism of Action: The Signal Transduction Blockade

The primary physiological role of the P2Y1 receptor is the initiation of platelet activation and the regulation of intracellular calcium in astrocytes/neurons. MRS2279 functions by sterically preventing the endogenous ligand (ADP) from engaging the transmembrane binding pocket.

The Gq Cascade Inhibition

Under normal conditions, ADP binding to P2Y1 induces a conformational change that catalyzes the exchange of GDP for GTP on the G


q subunit. MRS2279 arrests this process.[3][4][5]

Pathway Causality:

  • Blockade: MRS2279 occupies the P2Y1 binding pocket.

  • G-Protein Silence: Gq remains inactive; Phospholipase C-

    
     (PLC-
    
    
    
    ) is not recruited.
  • Lipid Stability: Phosphatidylinositol 4,5-bisphosphate (PIP2) is not hydrolyzed.

  • Calcium Arrest: Soluble Inositol 1,4,5-trisphosphate (IP3) is not generated; the endoplasmic reticulum (ER) calcium stores remain sealed.

  • Functional Outcome: In platelets, the initial "shape change" (spherization) is abolished, preventing the formation of a stable thrombus core.

Visualization of Signaling Inhibition

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP (Agonist) P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Activates MRS MRS2279 (Antagonist) MRS->P2Y1 Blocks (Competitive) Gq Gq Protein P2Y1->Gq Coupling PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release (ER Stores) IP3->Ca Mobilizes MLCK MLCK Activation Ca->MLCK Activates Shape Platelet Shape Change (Initial Aggregation) MLCK->Shape Induces

Figure 1: Mechanistic pathway of MRS2279. The antagonist competitively blocks the ADP-P2Y1 interaction, silencing the Gq-PLC-IP3 axis and preventing calcium mobilization.

Experimental Protocols for Validation

To ensure scientific integrity, the activity of MRS2279 must be validated using functional assays. The following protocols are designed to be self-validating systems, including necessary controls.

Protocol A: Calcium Mobilization Assay (FLIPR/Fura-2)

Objective: Quantify the


 of MRS2279 by measuring the inhibition of ADP-induced intracellular calcium transients.

Methodology:

  • Cell Line: 1321N1 human astrocytoma cells stably transfected with human P2Y1 (Null background ensures specificity).

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) or Fluo-4 for 30-45 mins at 37°C in HBSS buffer.

    • Critical Step: Include 2.5 mM probenecid to prevent dye leakage.

  • Antagonist Pre-incubation: Add MRS2279 (serial dilutions: 0.1 nM to 10 µM) and incubate for 15 minutes .

    • Control: Vehicle (buffer) only.

  • Agonist Challenge: Inject ADP (or the stable analog 2-MeSADP ) at an

    
     concentration (typically 10-100 nM).
    
  • Data Acquisition: Measure fluorescence ratio (340/380 nm for Fura-2) or intensity (488 nm for Fluo-4) immediately upon injection.

Validation Criteria:

  • Positive Control: 2-MeSADP alone must elicit a robust spike (>2-fold baseline).

  • Negative Control: MRS2279 alone should cause no calcium change (confirms lack of agonist activity).

  • Result: Dose-dependent reduction of the peak calcium response.

Protocol B: Platelet Aggregation Assay (LTA)

Objective: Demonstrate the functional blockade of the "initiation" phase of clotting.

Methodology:

  • Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated human blood via centrifugation (200 x g, 15 min).

  • Normalization: Adjust platelet count to

    
     platelets/mL using Platelet-Poor Plasma (PPP).
    
  • Pre-incubation: Incubate PRP with MRS2279 (1 µM to 10 µM) for 2 minutes at 37°C in the aggregometer cuvette.

  • Activation: Add ADP (5 µM or 10 µM).

  • Measurement: Monitor light transmission for 6 minutes.

Validation Criteria:

  • ADP Only: Biphasic aggregation curve (Shape change followed by sustained aggregation).

  • MRS2279 + ADP: Complete abolition of the initial shape change and significant inhibition of aggregation.

  • Note: If aggregation persists, P2Y12 is active. Co-administration with a P2Y12 antagonist (e.g., clopidogrel metabolite or AR-C66096) should abolish all response.

Comparative Pharmacology

MRS2279 is part of a lineage of (N)-methanocarba derivatives.[1][2][6] Understanding its position relative to its predecessor (MRS2179) and successor (MRS2500) is vital for selecting the right tool.

CompoundAffinity (

)
StabilityKey Feature
MRS2179 ~100 - 300 nMModerateFirst generation. Good selectivity but lower potency.
MRS2279 2.5 nM High Balanced potency and selectivity.[3][7][2] Standard reference tool.
MRS2500 < 1.0 nMHighUltra-potent. Often used for in vivo antithrombotic studies due to higher efficacy.

Experimental Workflow Visualization:

Workflow cluster_LTA Protocol B: Platelet Aggregation Workflow Blood Whole Blood (Citrate) PRP Isolate PRP (200xg, 15min) Blood->PRP Incubate Incubate MRS2279 (2 min, 37°C) PRP->Incubate Agonist Add ADP (5-10 µM) Incubate->Agonist Readout Measure Light Transmission Agonist->Readout

Figure 2: Step-by-step workflow for Light Transmission Aggregometry (LTA) validation of MRS2279.

Therapeutic & Research Implications

While MRS2279 is primarily a research probe, its mechanism underpins the development of antithrombotic therapies. By selectively targeting P2Y1, researchers can inhibit the initiation of the thrombus without completely abolishing hemostasis (unlike combined P2Y1/P2Y12 blockade), potentially offering a safer bleeding profile.

Key Applications:

  • Thrombosis Research: Dissecting the synergy between P2Y1 and P2Y12.

  • Neuroprotection: Investigating P2Y1-mediated astrocyte hyperactivity in stroke and Alzheimer's models.

  • Structural Biology: Used as a radioligand ([3H]MRS2279) to map receptor density and distribution.

References

  • Nandanan, E. et al. (2000). Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y1 receptor ligands.[2] Journal of Medicinal Chemistry. Link

  • Boyer, J. L. et al. (2002).[2][6] 2-Chloro N-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist.[7][1][2][6] British Journal of Pharmacology.[2][8] Link

  • Waldo, G. L. et al. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist.[6][9] Molecular Pharmacology. Link

  • Hechler, B. et al. (1998). MRS2179, a P2Y1 receptor antagonist, inhibits human platelet aggregation.[2][8] British Journal of Pharmacology.[2][8] Link

  • Tocris Bioscience. MRS 2279 Product Datasheet & Biological Activity.[2] Tocris. Link

Sources

Exploratory

Technical Monograph: MRS2279 Selective P2Y1 Antagonist Affinity

Part 1: Executive Summary MRS2279 is a high-affinity, selective competitive antagonist of the P2Y1 receptor, a G-protein-coupled receptor (GPCR) essential for the initiation of platelet aggregation. Chemically defined as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

MRS2279 is a high-affinity, selective competitive antagonist of the P2Y1 receptor, a G-protein-coupled receptor (GPCR) essential for the initiation of platelet aggregation. Chemically defined as a (N)-methanocarba-2-chloro-N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, MRS2279 represents a critical evolution in purinergic pharmacology. It overcomes the metabolic instability of earlier nucleotide analogues while providing nanomolar affinity (


 nM) and strict selectivity against the P2Y12 subtype.

This guide provides a rigorous technical analysis of MRS2279, detailing its binding kinetics, selectivity profile, and validated protocols for its application in in vitro platelet function assays.

Part 2: Chemical & Pharmacological Profile[1][2][3]

Structural Determinants of Affinity

MRS2279 is designed to lock the ribose moiety into a specific conformation that favors P2Y1 binding.

  • Methanocarba Modification: The ribose ring is replaced by a fused cyclopropane-cyclopentane system.[1] This constrains the molecule in the North (N)-conformation , which is the preferred bioactive geometry for the P2Y1 receptor binding pocket.

  • Bisphosphate Group: Essential for mimicking the endogenous ligand (ADP) charge distribution.

  • 2-Chloro Substitution: Enhances metabolic stability and affinity compared to the native adenine base.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate
Molecular Weight ~503.78 g/mol (as diammonium salt)
Solubility Water (up to 100 mM); Phosphate Buffered Saline (PBS)
Stability Hygroscopic; store desicated at -20°C. Solutions stable for <24h at 4°C.
Mechanism of Action

The P2Y1 receptor couples to the


 protein.[2] Upon activation by ADP, it triggers the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (

) into Inositol trisphosphate (

) and Diacylglycerol (

).

mediates the release of intracellular calcium (

), causing platelet shape change and weak, transient aggregation.

MRS2279 acts as a competitive antagonist at the ADP binding site, effectively preventing the conformational change required for


 coupling. Recent studies also suggest it functions as an inverse agonist , suppressing constitutive P2Y1 activity.

P2Y1_Signaling ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS MRS2279 (Antagonist) MRS->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Mobilizes Shape Platelet Shape Change (Initiation of Aggregation) Ca->Shape Triggers

Figure 1: P2Y1 Signaling Cascade and Inhibition. MRS2279 competitively blocks ADP binding, preventing Gq-mediated calcium mobilization and subsequent platelet shape change.

Part 3: Affinity & Selectivity Landscape

The utility of MRS2279 lies in its ability to isolate P2Y1 effects from P2Y12 effects (which mediate sustained aggregation via cAMP inhibition).

Table 2: Comparative Affinity Profile (Human Receptors)

CompoundTarget

(nM)

(nM)
Selectivity Notes
MRS2279 P2Y1 2.5 51.6 >20-fold vs P2Y12; Inactive at P2Y2, P2Y4, P2Y6
MRS2179P2Y1~100~300Lower affinity precursor; less potent.
MRS2500P2Y10.8~20Higher affinity; often used for in vivo studies due to stability.
ClopidogrelP2Y12N/AN/ASelective for P2Y12; no effect on P2Y1.

Note:


 values are derived from radioligand binding assays using 

or displacement of 2-MeSADP.
Selectivity Validation

In functional assays, MRS2279 (1 µM) completely abolishes ADP-induced shape change (P2Y1-mediated) but leaves the inhibition of adenylyl cyclase (P2Y12-mediated) intact. This makes it the tool of choice for dissecting "initiation" vs. "amplification" phases of thrombosis.

Part 4: Experimental Application Protocols

Protocol A: Inhibition of Platelet Aggregation (Light Transmission Aggregometry)

This protocol validates MRS2279 activity by measuring the blockade of the "shape change" wave.

Reagents:

  • Citrated human whole blood.

  • Tyrode’s Buffer (pH 7.4).

  • MRS2279 (Stock: 10 mM in water).

  • ADP (Agonist).[3][4]

Workflow:

  • Preparation: Centrifuge whole blood (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP).

  • Normalization: Adjust platelet count to

    
     using Tyrode’s buffer.
    
  • Incubation:

    • Aliquot 450 µL PRP into cuvettes.

    • Add 5 µL MRS2279 (Final conc: 100 nM – 10 µM ).

    • Incubate at 37°C for 2-5 minutes . (Note: Short incubation is sufficient due to rapid on-rate).

  • Activation: Add ADP (Final conc: 2.5 µM or 5 µM).

  • Measurement: Record light transmission for 5 minutes under stirring (1200 rpm).

Expected Result:

  • Control (ADP only): Immediate decrease in light transmission (shape change) followed by a sharp increase (aggregation).

  • With MRS2279: Complete abolition of the initial shape change; significant reduction in maximum aggregation amplitude.

Protocol B: Radioligand Binding Assay

For determination of receptor density (


) or competition kinetics.

Reagents:

  • Membranes from P2Y1-expressing cells (e.g., Sf9 or 1321N1).[5]

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol).[5]
    
  • Non-specific binding control: 100 µM 2-MeSADP.

Workflow:

Binding_Protocol Prep Membrane Prep (10-20 µg protein) Mix Reaction Mix Buffer + [3H]MRS2279 +/- Competitor Prep->Mix Incubate Incubate 60 min @ 4°C Mix->Incubate Filter Rapid Filtration GF/B Filters Incubate->Filter Count Scintillation Counting Filter->Count

Figure 2: Radioligand Binding Workflow. Standardized workflow for determining Ki values using tritiated MRS2279.

  • Incubation: Mix membranes with 1-5 nM

    
     in Tris-HCl buffer (pH 7.4).
    
  • Equilibrium: Incubate for 60 minutes at 4°C (Low temperature prevents ligand degradation).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Part 5: Troubleshooting & Optimization

1. Solvent Effects: MRS2279 is a nucleotide derivative. Avoid dissolving in DMSO if possible, as it may affect P2Y receptor conformation in some assays. Water or PBS is preferred.

2. Stability in Assay: Phosphate groups are susceptible to ecto-nucleotidases present in crude tissue preparations.

  • Solution: Use washed platelets or recombinant cell membranes to minimize hydrolysis.

  • Additives: If using whole blood, process rapidly (<2 hours post-draw).

3. Distinguishing P2Y1 vs P2Y12: If residual aggregation persists in the presence of MRS2279, it is likely P2Y12-mediated. Confirm by adding a P2Y12 antagonist (e.g., AR-C66096) which should abolish the remaining response.

References

  • Boyer, J. L., et al. (1998).[6] "Selective and competitive antagonism of P2Y1 receptors by N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (MRS2179)." British Journal of Pharmacology, 124(1), 1-3. Link

  • Nandanan, E., et al. (2000). "Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y1 receptor ligands." Journal of Medicinal Chemistry, 43(5), 829-842. Link

  • Waldo, G. L., et al. (2002).[3][5] "Quantitation of the P2Y1 receptor with a high affinity radiolabeled antagonist." Molecular Pharmacology, 62(5), 1249-1257. Link

  • Cattaneo, M. (2015). "P2Y12 receptors: structure, function, and regulation." Journal of Thrombosis and Haemostasis, 13(S1), S10-S16. Link

  • Hechler, B., et al. (2006).[7] "MRS2500: A potent, selective, and stable antagonist of the P2Y1 receptor with strong antithrombotic activity in mice." Journal of Pharmacology and Experimental Therapeutics, 316(2), 556-563. Link

Sources

Foundational

Technical Deep Dive: MRS2279 and the Rigidification of Nucleotides

Target: P2Y1 Receptor Antagonism via (N)-Methanocarba Scaffolds Executive Summary: The Conformational Lock MRS2279 represents a landmark achievement in rational drug design, specifically in the field of purinergic signal...

Author: BenchChem Technical Support Team. Date: February 2026

Target: P2Y1 Receptor Antagonism via (N)-Methanocarba Scaffolds

Executive Summary: The Conformational Lock

MRS2279 represents a landmark achievement in rational drug design, specifically in the field of purinergic signaling. It is a selective, high-affinity antagonist of the P2Y1 receptor (


 nM), a G-protein coupled receptor (GPCR) critical for ADP-induced platelet aggregation.[1]

The molecule's significance lies not just in its biological activity, but in its chemical architecture. MRS2279 utilizes a bicyclo[3.1.0]hexane ring system—known as a "methanocarba" ring—to replace the ribose sugar of natural nucleotides.[2] This substitution mechanically locks the molecule into a specific North (N) conformation.

This guide analyzes the structural logic of MRS2279, its mechanistic impact on hemostasis, and the experimental frameworks required to validate its activity.

Structural Philosophy: North vs. South

To understand MRS2279, one must understand the pseudorotation cycle of nucleosides. Natural ribose rings are flexible, oscillating between two primary "pucker" states:

  • North (N): C3'-endo / C2'-exo (Compact, favored by P2Y1).

  • South (S): C2'-endo / C3'-exo (Extended, favored by P2Y12).

The Entropy Problem

In solution, natural ADP exists in a dynamic equilibrium between N and S forms. When ADP binds to the P2Y1 receptor, it must adopt the N-conformation. This forces the molecule to lose entropy, theoretically reducing binding affinity.

The Methanocarba Solution

MRS2279 overcomes this by chemically "freezing" the ring in the N-conformation using a fused cyclopropane ring (methanocarba).

  • Result: The drug is pre-organized for the receptor pocket.

  • Thermodynamic Benefit: Zero entropy loss upon binding regarding ring conformation.

  • Selectivity: Since P2Y12 prefers the S-conformation, MRS2279 exhibits negligible activity at P2Y12, ensuring pathway selectivity.

Chemical Profile & SAR

IUPAC Name: (1'S, 2'R, 3'S, 4'R, 5'S)-4-(6-amino-2-chloro-9H-purin-9-yl)-1-[phosphoryloxymethyl]bicyclo[3.1.0]hexane-2,3-diol 3,5-bisphosphate. (Commonly referred to as 2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate).[3][4][5][6]

Structure-Activity Relationship (SAR) Matrix
FeatureChemical ModificationFunction
Scaffold (N)-Methanocarba (Bicyclo[3.1.0]hexane)Locks C3'-endo (North) conformation; enhances P2Y1 affinity >100x over flexible analogues.
Base 2-Chloro-N6-methyladenineThe 2-Cl group fills a hydrophobic pocket in P2Y1; N6-methyl enhances selectivity against other P2 receptors.
Phosphate 3',5'-BisphosphateCritical for electrostatic interaction with cationic residues (Arg/Lys) in the GPCR transmembrane bundle.

Mechanism of Action: P2Y1 Blockade

The P2Y1 receptor is


-coupled. Under normal hemostasis, ADP binds P2Y1 to initiate shape change and weak aggregation, while P2Y12 (

-coupled) amplifies the response. MRS2279 selectively severs the initiation signal.
Signaling Pathway Diagram

The following diagram illustrates the specific blockade point of MRS2279 within the platelet activation cascade.

P2Y1_Signaling cluster_membrane Platelet Membrane ADP ADP (Extracellular) P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Activates MRS MRS2279 (Antagonist) MRS->P2Y1 Blocks (Competitive) Gq Gq Protein P2Y1->Gq Couples PLC PLC-beta (Phospholipase C) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 Ca Ca2+ Release (Intracellular Stores) IP3->Ca Mobilizes Shape Platelet Shape Change (Filopodia) Ca->Shape Triggers Agg Platelet Aggregation (Initiation) Shape->Agg Leads to

Figure 1: MRS2279 competitively antagonizes the P2Y1 receptor, preventing Gq-mediated Calcium mobilization and subsequent platelet shape change.

Experimental Protocols

Protocol A: P2Y1 Receptor Binding Assay

Objective: Determine the affinity (


) of MRS2279 using radioligand displacement.[4]
Standard:  Use 

or

as the radiotracer.
  • Membrane Preparation:

    • Transfect 1321N1 astrocytoma cells or Sf9 insect cells with human P2Y1 cDNA.

    • Harvest cells and homogenize in lysis buffer (10 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min to isolate membrane fractions. Resuspend in binding buffer.

  • Incubation:

    • Total Binding: Incubate membranes (10-20 µg protein) with 1-5 nM

      
      .
      
    • Non-Specific Binding: Include 10 µM unlabeled MRS2179 or 2MeSADP in control wells.

    • Test: Add increasing concentrations of MRS2279 (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold Tris buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Turbidimetric Platelet Aggregation (Born Method)

Objective: Functional validation of antithrombotic activity.

Aggregation_Workflow Blood Whole Blood (Citrate Anticoagulant) Centrifuge1 Spin 200xg 15 min Blood->Centrifuge1 PRP Platelet Rich Plasma (PRP) Centrifuge1->PRP Incubate Incubate w/ MRS2279 (37°C, 2 min) PRP->Incubate Agonist Add ADP (2.5 - 10 µM) Incubate->Agonist Measure Light Transmission Aggregometry (LTA) Agonist->Measure

Figure 2: Workflow for ex vivo platelet aggregation assay.

  • Blood Collection: Draw human venous blood into 3.2% sodium citrate (1:9 ratio).

  • Preparation:

    • Centrifuge at 200 x g for 15 min to obtain Platelet Rich Plasma (PRP).

    • Centrifuge remaining blood at 2000 x g to obtain Platelet Poor Plasma (PPP) for the "100% transmission" baseline.

  • Assay Setup:

    • Adjust PRP count to

      
       platelets/mL using PPP.
      
    • Place 450 µL PRP in aggregometer cuvette; stir at 1200 rpm at 37°C.

  • Inhibition Step:

    • Add MRS2279 (various concentrations, e.g., 10 nM - 1 µM). Incubate for 2-3 minutes.

  • Activation:

    • Add ADP (final concentration 5 or 10 µM).

  • Readout:

    • Monitor light transmission for 5-6 minutes.

    • Success Criteria: MRS2279 should abolish the "primary wave" of aggregation and prevent the secondary wave.

Data Summary: The Evolution of Potency

The following table highlights the impact of the methanocarba modification (MRS2279) compared to its flexible predecessor (MRS2179) and its halogenated successor (MRS2500).

CompoundRibose Conformation2-SubstituentP2Y1

(nM)
Platelet Aggregation

(nM)
MRS2179 Flexible (Equilibrium)H~100~300
MRS2279 Locked (North) Chloro 2.5 ~52
MRS2500 Locked (North)Iodo0.80.95

Note: While MRS2500 is more potent, MRS2279 remains the classic structural proof-of-concept for the methanocarba technology.

References

  • Nandanan, E., et al. (2000). Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y1 receptor ligands. Journal of Medicinal Chemistry.

  • Boyer, J. L., et al. (2002). 2-Chloro-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist.[4][5] British Journal of Pharmacology.[5][6][7]

  • Kim, H. S., et al. (2003). 2-Substitution of adenine nucleotide analogues containing a bicyclo[3.1.0]hexane ring system locked in a northern conformation: enhanced potency as P2Y1 receptor antagonists.[2][8] Journal of Medicinal Chemistry.

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y1 receptor with a high affinity radiolabeled antagonist. Molecular Pharmacology.

Sources

Exploratory

Technical Guide: MRS2279 and the Dissection of ADP-Induced Platelet Aggregation

Executive Summary This technical guide details the mechanistic utility and experimental application of MRS2279 , a highly selective P2Y1 receptor antagonist. In the context of ADP-induced platelet aggregation, MRS2279 se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic utility and experimental application of MRS2279 , a highly selective P2Y1 receptor antagonist. In the context of ADP-induced platelet aggregation, MRS2279 serves as a critical pharmacological tool to decouple the


-mediated initiation phase (shape change) from the 

-mediated sustained phase (macro-aggregation). This document provides researchers with the causal logic, validated protocols, and interpretative frameworks necessary to utilize MRS2279 in Light Transmission Aggregometry (LTA) and purinergic signaling assays.

Part 1: Mechanistic Foundation

The Two-Receptor Model of ADP Signaling

To understand the utility of MRS2279, one must first understand the duality of Adenosine Diphosphate (ADP) signaling. ADP activates platelets via two distinct G-protein coupled receptors (GPCRs):

  • P2Y1 (

    
    -coupled): 
    
    • Primary Effect: Activates Phospholipase C (PLC), leading to IP3 generation and intracellular calcium (

      
      ) mobilization.
      
    • Phenotypic Output: Cytoskeletal reorganization (Shape Change) and the initiation of weak, reversible aggregation.

    • MRS2279 Target: MRS2279 selectively blocks this pathway.[1][2][3]

  • P2Y12 (

    
    -coupled): 
    
    • Primary Effect: Inhibits Adenylyl Cyclase (AC), reducing cAMP levels and preventing the phosphorylation of VASP (Vasodilator-stimulated phosphoprotein).

    • Phenotypic Output: Stabilization of the fibrinogen receptor (GPIIb/IIIa) and sustained, irreversible aggregation.

The Synergistic Necessity: Normal ADP-induced aggregation requires the simultaneous activation of both receptors. Blocking P2Y1 with MRS2279 abolishes the initial shape change and destabilizes the aggregate, rendering the response weak and reversible.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of ADP signaling and the specific intervention point of MRS2279.

ADP_Signaling cluster_P2Y1 Gq Pathway (Initiation) cluster_P2Y12 Gi Pathway (Sustained) ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 MRS MRS2279 (Antagonist) MRS->P2Y1 Blocks Gq Gq Protein P2Y1->Gq PLC PLC Activation Gq->PLC Ca Ca2+ Mobilization PLC->Ca Shape Shape Change (The 'Dip') Ca->Shape Agg Stable Aggregation Shape->Agg Required for full response Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Reduction AC->cAMP cAMP->Agg

Caption: ADP signaling bifurcation. MRS2279 selectively antagonizes P2Y1, blocking calcium mobilization and shape change while leaving P2Y12 signaling intact.

Part 2: Compound Profile (MRS2279)

MRS2279 is a bisphosphate derivative designed to overcome the instability of earlier antagonists like MRS2179. It utilizes a (N)-methanocarba ring system to lock the molecule in a conformation that favors P2Y1 binding.

Table 1: Pharmacological Parameters
ParameterValueContext
Chemical Name (N)-methanocarba-N6-methyl-2-chloro-2'-deoxyadenosine-3',5'-bisphosphateStructural basis for high affinity.[1][4][5]
Target P2Y1 ReceptorHighly selective over P2Y12, P2Y2, P2Y4, and P2Y6.[6]
Affinity (

)
~2.5 nMHigh affinity competitive antagonist.[1][6]
Potency (

)
~51.6 nMInhibition of ADP-induced aggregation.[1][6]
Solubility Water (up to 10 mM)Aqueous solutions should be aliquoted and frozen (-20°C).
Stability HighThe methanocarba ring confers greater stability than ribose-based analogs.

Data Sources: , .

Part 3: Experimental Protocol (LTA)

The following protocol describes the use of MRS2279 in Light Transmission Aggregometry (LTA) using human Platelet-Rich Plasma (PRP).

Reagent Preparation
  • MRS2279 Stock: Reconstitute MRS2279 in distilled water to a 1 mM or 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • ADP Agonist: Prepare fresh ADP working solution (typically 100

    
    M or 1 mM) to achieve a final cuvette concentration of 2.5–10 
    
    
    
    M.
Workflow Logic

The critical step in this protocol is the pre-incubation . MRS2279 is a competitive antagonist; it requires time to occupy the receptor sites before the high-concentration bolus of ADP is introduced.

Step-by-Step Protocol
  • Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio). Do not use EDTA or Heparin, as they interfere with calcium or platelet membranes respectively.

  • Centrifugation:

    • PRP: Spin at 200 x g for 10-15 minutes (no brake). Collect supernatant.

    • PPP (Blank): Spin remaining blood at 2000 x g for 10 minutes. Use this to set the 100% transmission baseline.

  • Equilibration: Allow PRP to rest at 37°C for 15 minutes. Check platelet count (adjust to

    
     using PPP if necessary).
    
  • Baseline Recording: Insert PRP cuvette into aggregometer (37°C, 1200 rpm stirring). Record for 1 minute to ensure stability.

  • Antagonist Addition (The Variable):

    • Add MRS2279 to the cuvette.

    • Recommended Final Concentration: 1

      
      M to 10 
      
      
      
      M (depending on desired inhibition level).
    • Incubation: Incubate for 2 to 5 minutes . This is mandatory for equilibrium binding.

  • Agonist Addition: Add ADP (Final concentration typically 5

    
    M or 10 
    
    
    
    M).
  • Measurement: Record aggregation trace for at least 6 minutes.

Protocol Visualization

LTA_Protocol Start Citrated Blood Spin1 Centrifuge 200xg, 15min Start->Spin1 PRP Isolate PRP Spin1->PRP Cuvette Transfer to Cuvette (37°C) PRP->Cuvette Add_MRS Add MRS2279 (1-10 µM) Cuvette->Add_MRS Incubate Incubate 2-5 mins Add_MRS->Incubate Add_ADP Add ADP (5-10 µM) Incubate->Add_ADP Record Record LTA (6 mins) Add_ADP->Record

Caption: Workflow for MRS2279 inhibition assay.[1][3][4][5][6][7] Note the critical incubation step prior to agonist addition.

Part 4: Data Interpretation

The hallmark of MRS2279 activity is the abolition of Shape Change .

Expected Traces
  • Control (ADP Only):

    • Phase 1: Immediate decrease in light transmission (the "dip"). This represents Shape Change (spherization of platelets) mediated by P2Y1/Calcium.

    • Phase 2: Rapid increase in transmission (Aggregation).

  • Experimental (MRS2279 + ADP):

    • Phase 1: No dip. The line remains flat or moves immediately upward. The P2Y1-mediated shape change is blocked.[7][8]

    • Phase 2: Aggregation is delayed and significantly reduced (often <40% of control). The aggregation that does occur is mediated solely by P2Y12 and is often reversible (disaggregation occurs after 2-3 minutes).

Validation Controls (Self-Validating System)

To prove the system is working, include these controls:

  • Negative Control: Saline/Vehicle + ADP (Establishes max response).

  • Positive Control (P2Y12 Blockade): Use a P2Y12 antagonist (e.g., Cangrelor or AR-C66096). This should result in a preserved shape change (dip) but very little aggregation, proving the P2Y1 receptor is active but P2Y12 is blocked.

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
Shape change (dip) still visible Insufficient MRS2279 concentration or incubation time.Increase incubation to 5 mins. Ensure MRS2279 stock is not degraded.
No aggregation at all ADP degraded or donor is a "Non-responder" (e.g., on Clopidogrel).Test ADP on a control donor. Verify donor medication history.
Spontaneous Aggregation PRP activation during draw.Discard sample. Use a larger needle (21G) and discard the first 2mL of blood.

References

  • Jacobson, K. A., et al. (2002). "2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist."[4][9] British Journal of Pharmacology.[4]

  • Gachet, C. (2001). "ADP Receptors of Platelets and their Inhibition." Thrombosis and Haemostasis.

  • Tocris Bioscience. "MRS 2279 Product Information."

  • MedChemExpress. "MRS2279 Datasheet."

  • Hechler, B., et al. (1998). "Inhibition of platelet aggregation by the P2Y1 antagonist MRS2179."[7][8][10] British Journal of Pharmacology.[4] (Context for MRS series development).

Sources

Foundational

binding affinity Ki value of MRS2279 for P2Y1

Technical Deep Dive: Defining the Binding Affinity ( ) of MRS2279 for P2Y1 Executive Summary MRS2279 is a high-affinity, selective competitive antagonist of the P2Y1 receptor, a G-protein-coupled receptor (GPCR) critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Defining the Binding Affinity ( ) of MRS2279 for P2Y1

Executive Summary

MRS2279 is a high-affinity, selective competitive antagonist of the P2Y1 receptor, a G-protein-coupled receptor (GPCR) critical for ADP-induced platelet aggregation and purinergic signaling.

The canonical binding affinity (


) of MRS2279 for the P2Y1 receptor is 2.5 nM .[1][2]

This value distinguishes MRS2279 as a second-generation "methanocarba" analogue, offering superior potency and metabolic stability compared to its predecessor, MRS2179. This guide details the structural basis of this affinity, the mechanistic pathway it inhibits, and the rigorous experimental protocols required to validate these values in a laboratory setting.

Chemical & Pharmacological Profile

Structural Basis of Affinity

MRS2279 is structurally defined as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt.

Its high affinity stems from a specific conformational lock:

  • Methanocarba Ring System: Unlike the flexible ribose ring of natural ADP, MRS2279 features a rigid bicyclo[3.1.0]hexane ring. This locks the molecule in the North (N)-conformation, which is the preferred bioactive geometry for the P2Y1 receptor binding pocket.

  • Bisphosphate Group: Mimics the diphosphate of ADP, essential for anchoring in the receptor's cationic pocket.

Quantitative Profile
ParameterValueContext
Binding Affinity (

)
2.5 nM Competitive displacement assay
Functional Potency (

)
51.6 nM Inhibition of PLC activity (Calcium flux)
Platelet Aggregation (pA2) 8.05 Inhibition of ADP-induced aggregation
Selectivity >1000-fold vs. P2Y2, P2Y4, P2Y6, P2Y12

Mechanistic Insight: The P2Y1 Signaling Pathway

MRS2279 functions as a competitive antagonist.[1][2][3] It occupies the orthosteric binding site of the P2Y1 receptor, preventing the endogenous agonist (ADP) from binding. Under normal conditions, P2Y1 couples to the


 protein, initiating a signaling cascade that mobilizes intracellular calcium. MRS2279 silences this pathway.
Visualization: P2Y1 Signaling & Inhibition

The following diagram illustrates the signal transduction pathway and the specific blockade point of MRS2279.

P2Y1_Pathway MRS2279 MRS2279 (Antagonist) P2Y1 P2Y1 Receptor (GPCR) MRS2279->P2Y1 Blocks (Ki = 2.5 nM) ADP ADP (Agonist) ADP->P2Y1 Activates Gq Gq Protein Activation P2Y1->Gq Couples to PLC Phospholipase C-beta (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Releases Platelet Platelet Shape Change & Aggregation Ca->Platelet Triggers

Figure 1: MRS2279 competitively blocks ADP binding to P2Y1, preventing Gq-mediated calcium mobilization.

Experimental Validation: Determining

To scientifically validate the


 of MRS2279, a Radioligand Competition Binding Assay  is the gold standard. This protocol ensures the measurement is based on physical receptor occupancy rather than downstream functional amplification.
Protocol: Radioligand Competition Binding

Objective: Determine the concentration of MRS2279 required to displace 50% of a radiolabeled ligand (e.g.,


 or 

) from P2Y1 receptors.
Reagents & Setup
  • Source Material: Membranes from Sf9 insect cells or 1321N1 astrocytoma cells stably expressing human P2Y1.

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol) or 
    
    
    
    (higher sensitivity).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Competitor: MRS2279 (non-radiolabeled), prepared in serial dilutions (

    
     M to 
    
    
    
    M).
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw membrane aliquots and dilute in Assay Buffer to achieve ~5-10 µg protein per well.

    • Why: Proper protein concentration avoids ligand depletion (<10% of total ligand bound).

  • Equilibrium Binding:

    • In a 96-well plate, add:

      • 50 µL Membrane suspension.

      • 50 µL Radioligand (Fixed concentration

        
        , e.g., 2-4 nM).
        
      • 50 µL MRS2279 (Variable concentrations).

    • Incubation: Incubate for 60 minutes at 4°C or Room Temperature (RT).

    • Why: 4°C prevents enzymatic degradation of the nucleotide ligand; RT ensures equilibrium is reached faster.

  • Termination & Harvesting:

    • Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a beta-counter.

Data Analysis (Self-Validating Step)

Convert CPM to specific binding. Plot specific binding (%) vs. Log[MRS2279]. Fit the curve using non-linear regression (one-site competition model) to find the


.

Calculate


 using the Cheng-Prusoff Equation :


  • 
    :  Determined from the curve.
    
  • 
    :  Concentration of radioligand used.
    
  • 
    :  Dissociation constant of the radioligand (must be predetermined via saturation binding).
    
Visualization: Assay Workflow

Binding_Assay Prep Membrane Prep (hP2Y1-Sf9) Incubate Incubation (Membrane + [3H]Ligand + MRS2279) Prep->Incubate Add Reagents Filter Filtration (GF/B Filters + PEI) Incubate->Filter 60 min @ 4°C Count Scintillation Counting Filter->Count Wash & Elute Analysis Cheng-Prusoff Calculation Count->Analysis CPM Data

Figure 2: Workflow for determining Ki via competitive radioligand binding.

Comparative Analysis

MRS2279 represents a significant optimization over earlier antagonists.

Compound

(hP2Y1)
Selectivity ProfileNotes
MRS2279 2.5 nM Highly SelectiveRigid (N)-methanocarba ring; metabolically stable.
MRS2179 ~100 nMSelectiveFirst-generation; less potent due to ribose flexibility.
MRS2500 0.8 - 1.2 nMHighly SelectiveIodinated analog of MRS2279; extremely potent.

Note: While MRS2500 is slightly more potent, MRS2279 remains a critical reference standard in pharmacological profiling.

Applications in Drug Development

  • Antithrombotic Screening: MRS2279 is used as a positive control when screening novel P2Y1 antagonists intended for anti-platelet therapy (reducing thrombosis risk without severe bleeding).

  • Receptor Phenotyping: Due to its high selectivity, MRS2279 is used to dissect P2Y receptor subtypes in complex tissues (e.g., distinguishing P2Y1 vs. P2Y12 responses in neural tissue).

  • Structural Biology: The rigid structure of MRS2279 aids in computational modeling (docking studies) of the P2Y1 binding pocket.

References

  • Nandanan, E., et al. (2000). Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y1 receptor ligands. Journal of Medicinal Chemistry, 43(5), 829-842.

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y1 receptor with a high affinity radiolabeled antagonist. Molecular Pharmacology, 62(5), 1249-1257.

  • Cattaneo, M., et al. (2004). P2Y12 and P2Y1 Receptors. Platelets, 15(6).[2][3][4][5]

  • Jacobson, K. A., et al. (2002). Structure-activity relationships of bisphosphate nucleotide derivatives as P2Y1 receptor antagonists and partial agonists. Journal of Medicinal Chemistry.

Sources

Exploratory

MRS2279: Definitive Selectivity Profile Against P2Y12 and P2X Receptors

Topic: MRS2279 Selectivity Profile Against P2Y12 and P2X Receptors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary MRS2279 ((1'R,2'S,4'S,5'S)-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MRS2279 Selectivity Profile Against P2Y12 and P2X Receptors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

MRS2279 ((1'R,2'S,4'S,5'S)-4-(2-Chloro-6-methylaminopurin-9-yl)-1-[(phosphato)methyl]-2-(phosphato)bicyclo[3.1.0]hexane) represents a critical evolution in purinergic pharmacology.[1] As a high-affinity, selective antagonist of the P2Y1 receptor , it overcomes the promiscuity issues associated with earlier nucleotide derivatives (such as MRS2179).

For researchers investigating platelet activation and purinergic signaling, the utility of MRS2279 lies in its ability to isolate the Gq-coupled P2Y1 pathway without cross-reacting with the Gi-coupled P2Y12 receptor or the P2X1 ion channel . This guide details the mechanistic basis of this selectivity, provides quantitative binding data, and outlines validated protocols for confirming its activity in biological systems.

Pharmacological Profile & Mechanism of Action

The Structural Basis of Selectivity

MRS2279 belongs to the (N)-methanocarba family of nucleotide analogues.[2][3] Unlike flexible ribose-based nucleotides, MRS2279 contains a rigid bicyclo[3.1.0]hexane ring system that locks the molecule in a "Northern" (N) conformation.

  • P2Y1 Preference: The P2Y1 receptor binding pocket strictly prefers this N-conformation.

  • P2Y12/P2X Exclusion: P2Y12 and P2X receptors generally require different conformational states or specific ribose flexibility for high-affinity binding. This structural constraint is the primary driver of MRS2279's superior selectivity profile compared to its predecessor, MRS2179.

Signaling Pathway Dissection

In human platelets, ADP activates three distinct receptors. MRS2279 selectively ablates the P2Y1 arm, allowing independent study of P2Y12 and P2X1.

PlateletSignaling cluster_Receptors Platelet Membrane Receptors ADP Extracellular ADP P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ADP->P2X1 MRS2279 MRS2279 (Inhibitor) MRS2279->P2Y1 Blocks PLC PLC Activation P2Y1->PLC AC Adenylyl Cyclase Inhibition P2Y12->AC Influx Ca2+ Influx (Rapid) P2X1->Influx Ca Ca2+ Mobilization (Intracellular Stores) PLC->Ca Shape Shape Change (Initiation of Aggregation) Ca->Shape Agg Sustained Aggregation (GPIIb/IIIa Activation) Ca->Agg Synergy cAMP Decreased cAMP (VASP Dephosphorylation) AC->cAMP cAMP->Agg

Figure 1: MRS2279 selectively intercepts the P2Y1-Gq pathway, preventing calcium mobilization from stores and platelet shape change, while leaving P2Y12 (Gi) and P2X1 (Ion Channel) pathways intact.

Quantitative Selectivity Data

The following data summarizes the potency of MRS2279 across the relevant purinergic landscape. Note the orders-of-magnitude difference between P2Y1 affinity and off-target interactions.

Receptor TargetParameterValueSelectivity Ratio (vs P2Y1)Interpretation
P2Y1 (Human) Ki 2.5 nM 1x Primary Target (High Affinity)
P2Y1 (Human)IC5051.6 nM-Potent inhibition of PLC activity
P2Y12 (Human) Binding No Binding > 4000x Inactive. Does not displace radioligands or alter cAMP levels.
P2X1IC50> 10 µM> 200xMinimal activity at physiological concentrations.*
P2Y2, P2Y4, P2Y6ActivityInactive-No effect on nucleotide signaling.[4]

*Note on P2X1: While the predecessor MRS2179 showed inhibitory activity at P2X1 (IC50 ~1 µM), the methanocarba modification in MRS2279 significantly reduces this liability, making it a "clean" tool for distinguishing P2Y1 from P2X1 phenotypes.

Experimental Protocols for Validation

To ensure scientific rigor, researchers should validate MRS2279 activity in their specific model systems. Below are two distinct protocols: one for functional validation (Aggregation) and one for receptor binding.

Protocol A: Functional Discrimination (Platelet Aggregation)

Objective: Confirm P2Y1 blockade by assessing the inhibition of Shape Change and Aggregation initiation.

Reagents:

  • Washed Human Platelets (suspended in Tyrode’s buffer).

  • Agonist: ADP (2.5 - 10 µM).

  • Antagonist: MRS2279 (100 nM - 1 µM).

  • Control: Saline or DMSO vehicle.

Workflow:

  • Preparation: Adjust platelet count to 2.5 x 10^8/mL.

  • Incubation: Add MRS2279 (final conc. 1 µM) to the cuvette. Incubate at 37°C for 2 minutes.

    • Rationale: Allows equilibrium binding to surface P2Y1 receptors.[5]

  • Activation: Add ADP (10 µM).

  • Observation (LTA):

    • Control (ADP only): Immediate decrease in light transmission (Shape Change) followed by a sharp increase (Aggregation).

    • MRS2279 Treated: Complete abolition of Shape Change. The aggregation curve should be severely blunted or abolished (as P2Y1 is required for initiation), even though P2Y12 is active.

  • P2Y12 Verification (Optional): To prove P2Y12 is still active in the presence of MRS2279, add exogenous Gq agonist (e.g., Serotonin) or measure cAMP levels. The P2Y12-mediated cAMP reduction should persist despite MRS2279 presence.

Protocol B: Radioligand Binding (Receptor Density)

Objective: Quantify P2Y1 receptor density or confirm affinity using [3H]MRS2279. This is the "Gold Standard" for selectivity.

Reagents:

  • [3H]MRS2279 (Specific Activity ~80 Ci/mmol).

  • Membrane preparations (Sf9 cells expressing hP2Y1, or human platelets).[5]

  • Non-specific binding determinant: 10 µM 2-MeSADP.[1]

Workflow:

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl2 (5 mM), EDTA (1 mM).

  • Binding: Incubate 10-20 µg membrane protein with increasing concentrations of [3H]MRS2279 (0.5 - 50 nM).

  • Equilibrium: Incubate for 60 minutes at 4°C (reduces ligand degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer.

  • Analysis: Scatchard plot analysis.

    • Success Criteria: Linear plot indicating a single high-affinity binding site (Kd ~ 2-5 nM).

    • Selectivity Check: Perform the same assay on P2Y12-expressing membranes. Result should be indistinguishable from background.

Experimental Decision Tree

Use this logic flow to determine if MRS2279 is the correct tool for your specific experimental question.

DecisionTree Start Experimental Goal Q1 Is the target P2Y1? Start->Q1 Q2 Is P2Y12 present? (e.g., Platelets) Q1->Q2 Yes UseClopidogrel Use P2Y12 Antagonist (e.g., Cangrelor/ARC-69931MX) Q1->UseClopidogrel No (Target is P2Y12) Q3 Is P2X1 present? Q2->Q3 Yes UseMRS2279 USE MRS2279 (Highly Recommended) Q2->UseMRS2279 No Q3->UseMRS2279 Yes (MRS2279 is P2X1-safe) UseMRS2179 Avoid MRS2179 (P2X1 Cross-reactivity) Q3->UseMRS2179 No (But MRS2279 is still better)

Figure 2: Selection logic for purinergic antagonists. MRS2279 is preferred over MRS2179 whenever P2X1 receptors are potentially present.

References

  • Boyer, J. L., et al. (2002).[1][4][5] "2-Chloro-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y(1) receptor antagonist."[4][5][6] British Journal of Pharmacology, 135(8), 2004-2010. Link

  • Waldo, G. L., et al. (2002).[3][5] "Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist." Molecular Pharmacology, 62(5), 1249-1257.[5] Link

  • Nandanan, E., et al. (2000).[1][4][7][8] "Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y(1) receptor ligands." Journal of Medicinal Chemistry, 43(5), 829-842. Link

  • Cattaneo, M. (2015). "P2 receptors and platelet function." Purinergic Signalling, 11, 201-209. Link

Sources

Foundational

molecular weight and physical properties of MRS2279

An In-depth Technical Guide to MRS2279: Physicochemical Properties and Biological Activity Introduction In the landscape of purinergic signaling research, the development of selective and potent molecular probes is param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to MRS2279: Physicochemical Properties and Biological Activity

Introduction

In the landscape of purinergic signaling research, the development of selective and potent molecular probes is paramount to dissecting the intricate roles of P2Y receptors. MRS2279 has emerged as a cornerstone tool for investigators studying the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine 5'-diphosphate (ADP) that plays a critical role in physiological processes ranging from platelet aggregation to neurotransmission[1][2]. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the molecular characteristics, physical properties, and biological applications of MRS2279. By synthesizing technical data with field-proven insights, this document aims to empower researchers to effectively utilize MRS2279 in their experimental designs.

Physicochemical Profile of MRS2279

The integrity and reproducibility of experimental results begin with a thorough understanding of the chemical and physical properties of the research compound. MRS2279 is available in two common forms: a free acid and a diammonium salt. The choice between these forms has practical implications for experimental setup, primarily concerning solubility and stability. The diammonium salt form is generally preferred for its enhanced aqueous solubility[3].

PropertyValue (Diammonium Salt)Value (Free Acid)References
Chemical Name (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt[(1S,2R,4R)-4-[(2-chloro-6-methylaminopurin-9-yl)methyl]-2-(phosphonooxymethyl)cyclopentyl] dihydrogen phosphate[4][5]
Molecular Weight 503.78 g/mol 471.73 g/mol [4]
Chemical Formula C₁₃H₁₈ClN₅O₈P₂·2NH₃C₁₃H₂₀ClN₅O₈P₂[4]
CAS Number 2387505-47-5367909-40-8[4][6]
Appearance PowderPowder
Purity ≥98% (by HPLC)Not specified
Solubility Soluble to 100 mM in waterLower aqueous solubility
Storage Desiccate at -20°C for long-term storageDry, dark, -20°C for long-term storage[4]

Expert Insight: The use of the diammonium salt is highly recommended for most in vitro applications due to its superior water solubility, which simplifies stock solution preparation and minimizes the need for organic solvents that could introduce confounding variables in biological assays. When preparing stock solutions, it is crucial to use the molecular weight corresponding to the specific form of the compound to ensure accurate molar concentrations. For long-term viability, storing the compound as a desiccated powder at -20°C is essential to prevent degradation.

Biological Activity and Mechanism of Action

Potency and Selectivity

MRS2279 is a selective, high-affinity, and competitive antagonist of the P2Y1 receptor. Its efficacy has been rigorously characterized across various experimental systems, confirming its value as a precise pharmacological tool. The non-nucleotide structure of MRS2279 is a key design feature, as it reduces the likelihood of off-target binding to the numerous proteins that recognize endogenous nucleotides[7].

ParameterValueExperimental SystemReferences
Kᵢ 2.5 nMP2Y1 Receptor[4][6]
IC₅₀ 51.6 nMP2Y1 Receptor[4][6]
pKₑ 8.05ADP-induced human platelet aggregation[4][6]
pKₑ 8.10Human P2Y1 receptor in 1321N1 astrocytoma cells[3][6][8]
Kₔ ([³H]MRS2279) 4-8 nMRecombinant human P2Y1 receptor[7][9]

A critical attribute of MRS2279 is its high selectivity for the P2Y1 receptor. Extensive studies have demonstrated that it does not significantly block other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12, at concentrations where it fully antagonizes P2Y1[8][7]. This specificity is fundamental to its utility, allowing researchers to confidently attribute observed effects to the inhibition of the P2Y1 signaling pathway.

The P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a canonical Gq-coupled receptor. Its activation by ADP initiates a well-defined signaling cascade that is effectively blocked by MRS2279. Understanding this pathway is crucial for interpreting experimental data derived from the use of this antagonist.

  • Agonist Binding: ADP, the endogenous agonist, binds to the P2Y1 receptor on the cell surface.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11.

  • PLC Activation: The activated α-subunit of Gq/11 stimulates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium concentration is a hallmark of P2Y1 activation[10].

MRS2279 acts as a competitive antagonist, binding to the P2Y1 receptor at the same site as ADP but without initiating the conformational change required for G-protein activation. By occupying the receptor, it prevents ADP from binding and triggering the downstream signaling cascade.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ADP ADP (Agonist) ADP->P2Y1 Activates MRS2279 MRS2279 (Antagonist) MRS2279->P2Y1 Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers

Canonical P2Y1 receptor signaling pathway and the inhibitory action of MRS2279.

Key Experimental Protocols and Applications

The following protocols are provided as validated starting points for researchers. They are designed to be self-validating systems, where the inclusion of appropriate positive and negative controls ensures the trustworthiness of the results.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol allows for the direct quantification of P2Y1 receptor affinity for unlabeled test compounds by measuring their ability to compete with the radiolabeled antagonist [³H]MRS2279.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human P2Y1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a system with high-level expression of the human P2Y1 receptor (e.g., baculovirus-infected Sf9 insect cells or a stable CHO cell line)[7][9]. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • P2Y1 receptor-expressing membranes.

    • A fixed concentration of [³H]MRS2279 (typically near its Kₔ value, e.g., 5-10 nM)[7].

    • A range of concentrations of the unlabeled test compound.

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2279).

    • For total binding (B₀) control wells, add vehicle.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B). Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [³H]MRS2279 using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]MRS2279 and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (e.g., from Sf9 cells) start->prep setup Set up Assay Plate: - Membranes - [³H]MRS2279 - Test Compound (or controls) prep->setup incubate Incubate to Equilibrium setup->incubate filtrate Rapid Vacuum Filtration incubate->filtrate quantify Scintillation Counting filtrate->quantify analyze Data Analysis: IC₅₀ determination, Cheng-Prusoff for Kᵢ quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay using [³H]MRS2279.
Protocol 2: Platelet Aggregation Assay

This is a functional assay to measure the inhibitory effect of MRS2279 on a key physiological response mediated by P2Y1.

Objective: To quantify the potency of MRS2279 in inhibiting ADP-induced human platelet aggregation.

Methodology:

  • Sample Preparation: Obtain fresh human blood from healthy, consenting donors into a sodium citrate anticoagulant. Prepare platelet-rich plasma (PRP) by gentle centrifugation.

  • Instrumentation: Use a light transmission aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

  • Assay Procedure:

    • Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer. Set the baseline (0% aggregation) with this PRP sample.

    • Prepare a platelet-poor plasma (PPP) sample by further centrifugation to set the 100% aggregation mark.

    • Add MRS2279 (or vehicle control) to the PRP sample and pre-incubate for a specified time (e.g., 2-5 minutes).

    • Initiate aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The primary endpoint is the maximum percentage of aggregation. To determine an IC₅₀ value, perform a concentration-response curve with varying concentrations of MRS2279 and calculate the concentration that inhibits 50% of the maximal ADP-induced aggregation.

Conclusion

MRS2279 stands as a validated and indispensable molecular probe for the study of P2Y1 receptor pharmacology and physiology. Its high potency, selectivity, and well-characterized mechanism of action provide researchers with a reliable tool to investigate the roles of P2Y1 in health and disease. By understanding its physicochemical properties and employing robust experimental protocols, scientists can leverage MRS2279 to generate high-quality, reproducible data, thereby advancing our knowledge of purinergic signaling.

References

  • Title: Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist Source: National Institutes of Health (NIH) URL: [Link]

  • Title: MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist Source: BioCrick URL: [Link]

  • Title: P2Y1 receptor - IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: The Synthesis and Initial Characterization of an Immobilized Purinergic Receptor (P2Y1) Liquid Chromatography Stationary Phase for Online Screening Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist Source: PubMed URL: [Link]

  • Title: Invited Lectures: Overviews Purinergic signalling: past, present and future Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An Introduction to P2X and P2Y Receptors Source: News-Medical URL: [Link]

  • Title: The Molecular Mechanism of P2Y1 Receptor Activation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: P2Y Purinergic Receptor Signaling Pathway Source: QIAGEN URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of MRS2279 in Astrocyte Signaling

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Astrocytes and Purinergic Signaling in Neurobiology Astrocytes, once consider...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Astrocytes and Purinergic Signaling in Neurobiology

Astrocytes, once considered mere support cells in the central nervous system (CNS), are now recognized as active participants in neural signaling and information processing.[1] They engage in bidirectional communication with neurons, a concept encapsulated in the "tripartite synapse" model, where astrocytic processes ensheath synaptic terminals and modulate synaptic transmission.[2] A key signaling pathway in astrocytes is purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[3] These molecules act on a family of purinergic receptors, broadly classified into P1 (adenosine-sensitive) and P2 (ATP/ADP-sensitive) receptors.

The P2Y receptor subfamily, which are G-protein coupled receptors (GPCRs), are prominently expressed on astrocytes and play a crucial role in their physiology and pathophysiology.[1] Among these, the P2Y1 receptor (P2Y1R) has emerged as a significant player in astrocyte function.[4] Activation of astrocytic P2Y1Rs by ADP triggers a canonical signaling cascade involving the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a hallmark of astrocyte activation and can propagate as "calcium waves" to neighboring astrocytes, coordinating the activity of astrocyte networks.[2][5]

This intracellular calcium surge is not a mere epiphenomenon; it triggers the release of various neuroactive molecules from astrocytes, termed "gliotransmitters," such as glutamate, ATP, and D-serine.[2] The release of these gliotransmitters can then modulate neuronal excitability and synaptic plasticity, highlighting the profound impact of astrocyte signaling on brain function.[1] Given the central role of the P2Y1R in initiating these events, pharmacological tools that can selectively modulate its activity are invaluable for both basic research and therapeutic development. This guide focuses on one such tool: MRS2279, a selective and high-affinity antagonist of the P2Y1 receptor. We will delve into its mechanism of action and provide detailed experimental protocols to investigate its effects on astrocyte signaling.

Pharmacology of MRS2279: A Potent and Selective P2Y1 Receptor Antagonist

MRS2279 is a highly selective and potent competitive antagonist of the P2Y1 receptor.[6][7] Its efficacy and selectivity have been extensively characterized in various cellular systems, making it a reliable tool for dissecting the role of P2Y1R in biological processes.

Pharmacological Parameter Value Cell System/Assay Reference
Ki (Binding Affinity) 2.5 nMRecombinant human P2Y1R[6][7]
IC50 (Inhibitory Concentration) 51.6 nMADP-induced platelet aggregation[6][7]
pKb (Antagonist Activity) 8.101321N1 human astrocytoma cells[8][9]

Selectivity Profile: A crucial aspect of any pharmacological tool is its specificity. MRS2279 exhibits high selectivity for the P2Y1 receptor, with no significant activity at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[6][8] This high degree of selectivity is paramount for attributing its biological effects specifically to the blockade of P2Y1R.

Visualizing the P2Y1 Receptor Signaling Pathway and the Action of MRS2279

To better understand the mechanism of MRS2279, it is helpful to visualize the P2Y1 receptor signaling cascade within an astrocyte and the point of intervention by this antagonist.

P2Y1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Gliotransmitter_release Gliotransmitter Release (e.g., Glutamate, ATP) Ca_release->Gliotransmitter_release Triggers Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release Releases Ca²⁺ MRS2279 MRS2279 MRS2279->P2Y1R Blocks

Caption: P2Y1 Receptor Signaling Pathway in Astrocytes and Inhibition by MRS2279.

Experimental Protocols for Investigating MRS2279's Activity in Astrocyte Signaling

The following section provides detailed, step-by-step methodologies for key experiments to characterize the biological activity of MRS2279 in astrocytes.

Protocol 1: Primary Astrocyte Culture from Neonatal Mice

This protocol describes the isolation and culture of primary astrocytes from the cortices of neonatal mice, providing a robust in vitro model for studying astrocyte biology.[6][10][11][12]

Materials:

  • P1-P4 mouse pups

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Poly-D-lysine (PDL) or Poly-L-ornithine

  • Sterile dissection tools

  • 70 µm cell strainer

  • 50 mL and 15 mL conical tubes

  • T75 culture flasks

Step-by-Step Methodology:

  • Preparation: Coat T75 flasks with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Aspirate the PDL solution and wash twice with sterile water. Allow the flasks to dry completely.

  • Dissection: Euthanize P1-P4 mouse pups in accordance with institutional animal care and use committee guidelines. Dissect the cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Digestion: Mince the cortical tissue and transfer to a 15 mL conical tube containing 0.25% Trypsin-EDTA. Incubate at 37°C for 15-20 minutes.

  • Dissociation: Stop the trypsinization by adding an equal volume of DMEM with 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Filtration and Centrifugation: Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube. Centrifuge at 200 x g for 5 minutes.

  • Plating: Resuspend the cell pellet in astrocyte growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate the cells into the prepared T75 flasks.

  • Culture Maintenance: Change the medium every 2-3 days. After 7-10 days, the culture will be confluent with a layer of astrocytes and contaminating microglia and oligodendrocytes on top.

  • Purification: To obtain a pure astrocyte culture, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C to detach microglia. Change the medium. Then, shake again at 240 rpm overnight to remove oligodendrocytes. The remaining adherent cells will be a highly enriched astrocyte population.

  • Subculturing: Once confluent, astrocytes can be detached with Trypsin-EDTA and re-plated for experiments. It is recommended to use astrocytes within the first 2-3 passages for experiments to maintain their physiological characteristics.

Self-Validation and Troubleshooting:

  • Purity Assessment: Astrocyte purity can be confirmed by immunocytochemistry for the astrocyte-specific marker Glial Fibrillary Acidic Protein (GFAP). A purity of >95% is desirable.

  • Cell Viability: If cell viability is low after thawing or passaging, ensure rapid thawing, gentle handling, and the use of pre-warmed media.[13]

  • Attachment Issues: Poor cell attachment can be due to improper coating of culture vessels or issues with the culture medium.[14] Ensure the coating is fresh and completely covers the surface.

Protocol 2: Calcium Imaging in Astrocytes Using Fluo-4 AM

This protocol details the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in cultured astrocytes in response to P2Y1R activation and its blockade by MRS2279.[15][16][17]

Materials:

  • Primary astrocyte cultures on glass coverslips or in 96-well plates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • ADP (P2Y1R agonist)

  • MRS2279

  • Ionomycin (positive control)

  • Fluorescence microscope with a camera and appropriate filter sets (excitation ~494 nm, emission ~516 nm)

Step-by-Step Methodology:

  • Dye Loading Solution Preparation: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. On the day of the experiment, prepare a loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in DMSO. Dilute this mixture in HBSS to a final Fluo-4 AM concentration of 2-5 µM.

  • Cell Loading: Wash the cultured astrocytes twice with HBSS. Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

  • De-esterification: Wash the cells three times with HBSS to remove excess dye and allow for complete de-esterification of the AM ester by incubating for an additional 20-30 minutes at room temperature in the dark.

  • Imaging Setup: Place the coverslip with loaded astrocytes on the stage of the fluorescence microscope.

  • Baseline Recording: Acquire a stable baseline fluorescence signal for 1-2 minutes.

  • Pharmacological Manipulation:

    • To assess the effect of MRS2279, pre-incubate the cells with the desired concentration of MRS2279 (e.g., 100 nM - 1 µM) for 10-15 minutes before stimulation.

    • Stimulate the cells with ADP (e.g., 1-10 µM) and record the change in fluorescence intensity over time.

  • Positive Control: At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence signal (Fmax).

  • Data Analysis:

    • Select regions of interest (ROIs) over individual astrocytes.

    • Quantify the change in fluorescence intensity over time.

    • Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Analyze parameters such as the peak amplitude of the calcium response, the time to peak, and the duration of the response.

    • Software such as ImageJ or MATLAB with specialized toolboxes can be used for quantitative analysis.[18][19][20][21][22]

Causality Behind Experimental Choices:

  • Pluronic F-127: This non-ionic surfactant helps to disperse the nonpolar AM ester of Fluo-4 in the aqueous medium, facilitating its entry into the cells.

  • De-esterification Step: This allows intracellular esterases to cleave the AM ester group, trapping the fluorescent indicator inside the cell and rendering it calcium-sensitive.

  • Ionomycin: This calcium ionophore permeabilizes the cell membrane to calcium, allowing for the determination of the maximum fluorescence signal, which is useful for normalizing the data.

Protocol 3: Measurement of Glutamate Release from Astrocytes

This protocol describes a method to quantify the amount of glutamate released from cultured astrocytes following P2Y1R stimulation and to assess the inhibitory effect of MRS2279. This can be achieved using commercially available colorimetric assay kits or by High-Performance Liquid Chromatography (HPLC).[1][23][24]

Materials:

  • Primary astrocyte cultures

  • HBSS or other physiological saline

  • ADP

  • MRS2279

  • Glutamate assay kit (colorimetric or fluorometric) or HPLC system with a fluorescence detector

  • O-phthalaldehyde (OPA) for HPLC derivatization

Step-by-Step Methodology:

  • Cell Preparation: Plate astrocytes in 24- or 48-well plates and grow to confluency.

  • Pre-incubation: Wash the cells twice with HBSS. Pre-incubate with MRS2279 (e.g., 1 µM) or vehicle for 15-20 minutes.

  • Stimulation: Replace the pre-incubation solution with a fresh solution containing ADP (e.g., 10 µM) with or without MRS2279.

  • Sample Collection: After a defined incubation period (e.g., 5-15 minutes), collect the extracellular medium (supernatant).

  • Glutamate Quantification (Assay Kit):

    • Follow the manufacturer's instructions for the chosen glutamate assay kit.[24] This typically involves mixing the collected supernatant with a reaction mixture and measuring the absorbance or fluorescence on a plate reader.

    • Generate a standard curve with known concentrations of glutamate to determine the concentration in the experimental samples.

  • Glutamate Quantification (HPLC):

    • Derivatization: Mix the collected supernatant with an OPA solution to derivatize the glutamate.

    • Chromatography: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

    • Detection: Detect the derivatized glutamate using a fluorescence detector.

    • Quantification: Quantify the glutamate concentration by comparing the peak area to a standard curve generated with known concentrations of glutamate.[1]

  • Data Normalization: Normalize the amount of released glutamate to the total protein content in each well, determined by a protein assay (e.g., BCA assay).

Self-Validation and Causality:

  • Controls: Include a basal (unstimulated) condition to measure the baseline glutamate release and a vehicle control for the drug treatments.

  • HPLC vs. Kit: HPLC provides a more sensitive and specific method for glutamate quantification but requires specialized equipment. Colorimetric kits are more accessible and suitable for high-throughput screening.

  • Protein Normalization: Normalizing to total protein content accounts for any variations in cell number between wells, ensuring accurate comparisons.

Expected Outcomes and Interpretation of Results

By applying these protocols, researchers can expect to observe the following:

  • Calcium Imaging: ADP stimulation of primary astrocytes should induce a robust and transient increase in intracellular calcium. Pre-incubation with MRS2279 is expected to dose-dependently inhibit this ADP-induced calcium response, demonstrating its antagonistic effect on the P2Y1 receptor.

  • Glutamate Release: ADP stimulation should lead to a significant increase in glutamate release from astrocytes compared to the basal condition. This effect should be significantly attenuated in the presence of MRS2279, confirming that P2Y1R activation is upstream of glutamate release in this signaling pathway.

The following table summarizes expected quantitative effects of MRS2279 on astrocyte signaling based on literature data.

Assay Agonist MRS2279 Concentration Expected Effect Reference
Calcium Imaging ADP10 µMSuppression of ADP-induced calcium increase[25]
Glutamate Release ATP (acts on P2Y1R)100 µM (for MRS2179, a similar antagonist)Significant inhibition of ATP-induced glutamate efflux[11]

Conclusion: MRS2279 as a Critical Tool in Astrocyte Research

MRS2279 is a powerful and selective pharmacological tool that has been instrumental in elucidating the role of the P2Y1 receptor in astrocyte signaling. Its high affinity and specificity make it an ideal choice for in vitro studies investigating the downstream consequences of P2Y1R activation, including calcium mobilization and gliotransmitter release. The detailed protocols provided in this guide offer a robust framework for researchers to explore the intricate involvement of astrocytic P2Y1R signaling in both normal brain function and in the context of neurological disorders. By combining these experimental approaches with careful data analysis and interpretation, the scientific community can continue to unravel the complex and vital roles of astrocytes in the central nervous system.

References

  • Chen, X., & Ye, Q. (2022). Primary astrocyte culture. protocols.io. [Link]

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  • (2025). CALCIUM IMAGING PROTOCOL. Protocols.io. [Link]

  • Wang, X., Lou, N., Xu, Q., Tian, G. F., & Peng, W. G. (2010). In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy. In Two-Photon Laser Scanning Microscopy (pp. 135-147). Humana Press. [Link]

  • Kusuluri, D. K., D'alessandro, A., & Sütterlin, R. (2021). Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics. STAR protocols, 2(4), 100994. [Link]

  • (2025). Protocol to generate species-specific astrocyte-conditioned medium for human organoid neuron maturation. NIH. [Link]

  • Duan, S., Anderson, C. M., & Swanson, R. A. (1999). Glutamate induces rapid upregulation of astrocyte glutamate transport and cell-surface expression of GLAST. Journal of Neuroscience, 19(23), 10193-10200. [Link]

  • Masson, J., Van der Merten, G., & Devijver, H. (2019). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience, 12, 23. [Link]

  • Mo, H., Wack, A. S., & Doyle, M. P. (2007). The Synthesis and Initial Characterization of an Immobilized Purinergic Receptor (P2Y1) Liquid Chromatography Stationary Phase for Online Screening. Analytical letters, 40(14), 2697-2708. [Link]

  • Noor, H., & Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. [Link]

  • Waldo, G. L., Corbitt, J., Boyer, J. L., Ravi, G., Kim, H. S., Ji, X. D., ... & Harden, T. K. (2002). Quantitation of the P2Y (1) receptor with a high affinity radiolabeled antagonist. Molecular pharmacology, 62(5), 1249-1257. [Link]

  • Gharagozloo, M., Mahmoudi, M., & Rezaei, A. (2019). NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes. Molecular neurobiology, 56(10), 6829-6842. [Link]

  • (2015). Why are my adult mouse astrocytes are not attaching?. ResearchGate. [Link]

  • (2024). DOT Language. Graphviz. [Link]

  • Waldo, G. L., Corbitt, J., Boyer, J. L., Ravi, G., Kim, H. S., Ji, X. D., ... & Harden, T. K. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist. Molecular pharmacology, 62(5), 1249-1257. [Link]

  • Pereira, D. B., & Stutzmann, G. E. (2022). TACI: an ImageJ Plugin for 3D Calcium Imaging Analysis. bioRxiv. [Link]

  • Schildge, S., Bohrer, C., Beck, K., & Schachtrup, C. (2013). Isolation and culture of mouse cortical astrocytes. Journal of visualized experiments: JoVE, (71), e50079. [Link]

  • (2025). Quantitative analysis of astrocytic Ca2+ signals. Bio-protocol. [Link]

  • (2025). A comparison of different regression models for the quantitative analysis of the combined effect of P2Y12 and P2Y1 receptor antagonists on ADP-induced platelet activation. ResearchGate. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • (2026). A multicellular analysis calcium imaging toolbox for ImageJ. ResearchGate. [Link]

  • (2021). Graphviz tutorial. YouTube. [Link]

  • Siracusa, R., Fusco, R., & Cuzzocrea, S. (2019). Primary cultures of astrocytes: Their value in understanding astrocytes in health and disease. Life sciences, 237, 116931. [Link]

  • Orellana, J. A., & Stehberg, J. (2014). Aβ1-42 peptides blunt the adenosine A2A receptor-mediated control of the interplay between P2X7 and P2Y1 receptors mediated calcium responses in astrocytes. Frontiers in aging neuroscience, 6, 21. [Link]

  • (2015). Drawing graphs with dot. Graphviz. [Link]

  • (2018). How to get single astrocyte cells derived from neonatal mice and prevent cell clumping?. ResearchGate. [Link]

  • (2024). Fighting with Primary Astrocyte culture (mouse) : r/labrats. Reddit. [Link]

  • Mahmoud, S., Gharagozloo, M., & Simard, C. (2019). Astrocytes Maintain Glutamate Homeostasis in the CNS by Controlling the Balance between Glutamate Uptake and Release. Cells, 8(2), 184. [Link]

  • (2022). Effects of the P2Y1 receptor antagonist MRS2179 on ADP evoked calcium.... ResearchGate. [Link]

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  • P2Y 1 receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of MRS2279 in Platelet Aggregation Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MRS2279, a selective P2Y1 receptor antagonist, in platelet aggregation assays. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MRS2279, a selective P2Y1 receptor antagonist, in platelet aggregation assays. This document delves into the mechanism of action of MRS2279, provides a detailed protocol for its application in light transmission aggregometry (LTA), and offers insights into data interpretation and troubleshooting.

Introduction: The Critical Role of the P2Y1 Receptor in Hemostasis and Thrombosis

Platelet activation and aggregation are pivotal events in both normal hemostasis and pathological thrombosis. Adenosine diphosphate (ADP) is a key platelet agonist that, upon release from dense granules of activated platelets, triggers a cascade of events leading to the formation of a platelet plug.[1][2][3] ADP exerts its effects through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2]

The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the mobilization of intracellular calcium.[2][4] In contrast, the P2Y12 receptor, coupled to Gi, mediates a more sustained and complete aggregation response by inhibiting adenylyl cyclase and lowering cyclic AMP (cAMP) levels.[1][5] The synergistic action of both receptors is essential for robust platelet aggregation in response to ADP.[1]

Given its crucial role in the initial phase of platelet activation, the P2Y1 receptor has emerged as a promising target for the development of novel antiplatelet therapies.[6][7] Selective antagonists of the P2Y1 receptor have the potential to offer a more nuanced anti-thrombotic effect with a potentially lower bleeding risk compared to P2Y12 inhibitors.[6]

MRS2279: A High-Affinity, Selective P2Y1 Receptor Antagonist

MRS2279 is a potent and highly selective competitive antagonist of the P2Y1 receptor.[8][9][10] It exhibits a high affinity for the receptor with a Ki of 2.5 nM and an IC50 of 51.6 nM.[8][9][10] Its selectivity is a key attribute, as it does not significantly interact with other P2Y receptors, including P2Y12, ensuring that its inhibitory effects are specifically targeted to the P2Y1-mediated signaling pathway.[11] This specificity makes MRS2279 an invaluable tool for dissecting the distinct roles of the P2Y1 and P2Y12 receptors in platelet function.

Recent studies have also suggested that the P2Y1 receptor exhibits constitutive activity, and antagonists like MRS2279 may act as inverse agonists, reducing basal Gq protein signaling.[6] This further underscores the utility of MRS2279 in probing the intricacies of P2Y1 receptor pharmacology.

Mechanism of Action of MRS2279

As a competitive antagonist, MRS2279 binds to the P2Y1 receptor at the same site as the endogenous agonist ADP. By occupying this binding site, MRS2279 prevents ADP from activating the receptor, thereby blocking the downstream signaling cascade.

The binding of ADP to the P2Y1 receptor normally activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, initiating platelet shape change and the initial wave of aggregation.[12] MRS2279 effectively abrogates this process by preventing the initial Gq activation.

Diagram 1: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2279

P2Y1_Signaling cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2279 MRS2279 MRS2279->P2Y1 Competitively Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense tubular system) IP3->Ca_release Triggers Shape_Change Platelet Shape Change & Initial Aggregation DAG->Shape_Change Contributes to Ca_release->Shape_Change Induces

Caption: P2Y1 signaling and MRS2279 inhibition.

Protocol: Platelet Aggregation Assay using MRS2279 by Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[13] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[14][15]

Materials and Reagents
  • MRS2279 diammonium salt: Recommended for its enhanced water solubility and stability.[8][9]

  • Adenosine Diphosphate (ADP): As the platelet agonist.

  • Phosphate Buffered Saline (PBS) or appropriate solvent for MRS2279 and ADP.

  • 3.2% Sodium Citrate: As an anticoagulant for blood collection.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

  • Calibrated pipettes.

  • Aggregometer cuvettes with stir bars.

Experimental Workflow

Diagram 2: Experimental Workflow for Platelet Aggregation Assay with MRS2279

LTA_Workflow start Start blood_collection 1. Blood Collection (3.2% Sodium Citrate) start->blood_collection prp_prep 2. PRP & PPP Preparation (Centrifugation) blood_collection->prp_prep incubation 4. Pre-incubation (PRP + MRS2279 or Vehicle) prp_prep->incubation reagent_prep 3. Reagent Preparation (MRS2279 & ADP Stocks) reagent_prep->incubation lta_setup 5. LTA Setup (Baseline with PRP & PPP) incubation->lta_setup aggregation 6. Induce Aggregation (Add ADP) lta_setup->aggregation data_acq 7. Data Acquisition (Measure Light Transmission) aggregation->data_acq analysis 8. Data Analysis (% Aggregation, IC50) data_acq->analysis end End analysis->end

Caption: LTA workflow with MRS2279.

Step-by-Step Protocol

1. Blood Collection and PRP/PPP Preparation

  • Collect whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10 days.[13]

  • Use a 1:9 ratio of 3.2% sodium citrate to blood.

  • Prepare PRP by centrifuging the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature.[13]

  • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[13]

  • Adjust the platelet count of the PRP if necessary, ideally to be within 200-400 x 10⁹/L.[13]

2. Reagent Preparation

  • Prepare a stock solution of MRS2279. The diammonium salt form is soluble in water.[8][9][11] Prepare fresh or store aliquots at -20°C.

  • Prepare a stock solution of ADP in an appropriate buffer (e.g., PBS).

  • Prepare serial dilutions of MRS2279 to determine the IC50.

3. LTA Assay Procedure

  • Set the aggregometer to 37°C.[13]

  • Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.[14]

  • Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar.

  • Add the desired concentration of MRS2279 or vehicle control to the PRP and pre-incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

  • Initiate the aggregation tracing by adding a sub-maximal concentration of ADP. The final concentration of ADP should be determined empirically to induce a clear, biphasic aggregation curve where possible.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response has plateaued.

Data Analysis and Interpretation

The primary endpoint of the assay is the maximum percentage of platelet aggregation. The inhibitory effect of MRS2279 is calculated relative to the vehicle control.

  • % Inhibition = [1 - (% Aggregation with MRS2279 / % Aggregation with Vehicle)] x 100

By testing a range of MRS2279 concentrations, a dose-response curve can be generated, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated. This provides a quantitative measure of the potency of MRS2279.

ParameterTypical Value/RangeNotes
MRS2279 IC50 51.6 nM[8][9]This value can vary depending on the specific experimental conditions.
Pre-incubation Time 2-5 minutesShould be standardized across experiments.
ADP Concentration 2-10 µMThe optimal concentration should be determined to induce a sub-maximal response.
PRP Platelet Count 200-400 x 10⁹/L[13]Consistency is key for reproducible results.

Troubleshooting and Best Practices

  • Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical variables. Standardize blood collection, sample handling, and storage to ensure reproducibility.[13][16] Platelet testing should ideally be performed within a few hours of blood collection.[17]

  • Solvent Effects: Ensure that the final concentration of any solvent used to dissolve MRS2279 or ADP does not affect platelet aggregation. Run appropriate vehicle controls.

  • Agonist Concentration: The concentration of ADP used is critical. A concentration that is too high may overcome the inhibitory effect of the antagonist, while a concentration that is too low may not induce a sufficient aggregation response.

  • Distinguishing P2Y1 vs. P2Y12 Inhibition: In the presence of a P2Y1 antagonist like MRS2279, the initial shape change and primary wave of aggregation induced by ADP will be inhibited. In contrast, a P2Y12 antagonist will primarily affect the secondary, more sustained wave of aggregation.[1]

Conclusion

MRS2279 is a powerful and selective tool for investigating the role of the P2Y1 receptor in platelet physiology and pharmacology. The protocol described herein provides a robust framework for utilizing MRS2279 in LTA-based platelet aggregation assays. By understanding its mechanism of action and adhering to best practices in experimental design and execution, researchers can generate high-quality, reproducible data to advance our understanding of platelet function and develop novel anti-thrombotic strategies.

References

  • Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. (2023). Journal of Hematology & Oncology. [Link]

  • P2Y12 Platelet Receptor: Mechanism of platelet aggregation - YouTube. (2019). Medicosis Perfectionalis. [Link]

  • Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. Practical-Haemostasis.com. [Link]

  • Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC. (2005). Journal of Medicinal Chemistry. [Link]

  • MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist - BioCrick. BioCrick. [Link]

  • P2 receptors and platelet function - PMC - NIH. (2010). Purinergic Signalling. [Link]

  • P2Y 1 receptor - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The Synthesis and Initial Characterization of an Immobilized Purinergic Receptor (P2Y1) Liquid Chromatography Stationary Phase for Online Screening - NIH. (2011). Analytical Chemistry. [Link]

  • Platelet receptors for ATP and ADP - YouTube. (2023). Johnson Francis. [Link]

  • Drug-like Antagonists of P2Y Receptor Subtypes: An Update - ACS Publications. (2021). Journal of Medicinal Chemistry. [Link]

  • ADP-induced platelet activation - PubMed. (1998). Blood Coagulation & Fibrinolysis. [Link]

  • Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity - Frontiers. (2018). Frontiers in Pharmacology. [Link]

  • Platelet Aggregation Assays Do Not Reliably Diagnose Platelet Delta Granule Storage Pool Deficiency - PMC - NIH. (2020). Platelets. [Link]

  • Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - Taylor & Francis. (2022). Critical Reviews in Clinical Laboratory Sciences. [Link]

  • Pharmacochemistry of the platelet purinergic receptors - PMC - PubMed Central. (2010). Future Medicinal Chemistry. [Link]

  • Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - NIH. (2023). Scientific Reports. [Link]

  • Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects | Circulation. (2003). Circulation. [Link]

  • A comparison of different regression models for the quantitative analysis of the combined effect of P2Y12 and P2Y1 receptor antagonists on ADP-induced platelet activation - ResearchGate. (2015). Journal of Pharmacological and Toxicological Methods. [Link]

  • Adenosine-5'-Diphosphate (ADP): Unraveling its Role in Platelet Aggregation. (2024). LinkedIn. [Link]

  • Demystifying Platelet Function Testing | ASH Clinical News | American Society of Hematology. (2023). ASH Clinical News. [Link]

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2013). NCI Nanotechnology Characterization Laboratory. [Link]

  • Platelet P2Y1 activation displays alternative and biased signalling... - ResearchGate. (2021). British Journal of Pharmacology. [Link]

  • Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - ResearchGate. (2022). Critical Reviews in Clinical Laboratory Sciences. [Link]

  • Light transmission aggregometry in the diagnosis of thrombocytopathy - Via Medica Journals. (2023). Acta Haematologica Polonica. [Link]

  • ADP and platelets: the end of the beginning - JCI. (2002). The Journal of Clinical Investigation. [Link]

  • How to Perform a Platelet Aggregation - YouTube. (2011). Java Clinical Research. [Link]

  • (PDF) The measurement of platelet aggregation and ATP-release in experimental hyperlipidémie rats using a Lumi-aggregometer - ResearchGate. (2017). Bulgarian Journal of Veterinary Medicine. [Link]

  • ADP and Collagen: Key Roles in Platelet Aggregation Testing - Bio/Data Corporation. (2023). Bio/Data Corporation. [Link]

  • Effective Platelet Aggregation Testing Starts with Preparation - Bio/Data Corporation. (2023). Bio/Data Corporation. [Link]

  • Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - MDPI. (2021). International Journal of Molecular Sciences. [Link]

Sources

Application

Application Notes and Protocols for the Use of MRS2279 in Radioligand Binding Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MRS2279, a selective P2Y1 receptor antagonist, in radioligand binding experiment...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MRS2279, a selective P2Y1 receptor antagonist, in radioligand binding experiments. This document offers both the theoretical underpinnings and practical, step-by-step protocols for the successful characterization of the P2Y1 receptor.

Introduction: The P2Y1 Receptor and the Significance of MRS2279

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in ADP-induced platelet aggregation.[1][2] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

Given its central role in thrombosis, the P2Y1 receptor is a significant target for the development of novel antiplatelet therapies.[2] A critical tool in the pharmacological investigation of this receptor is MRS2279. MRS2279 is a potent and selective competitive antagonist of the P2Y1 receptor, exhibiting a high binding affinity with a Ki of approximately 2.5 nM.[3] Its selectivity for the P2Y1 receptor over other P2Y receptor subtypes makes it an invaluable molecular probe for isolating and studying P2Y1 receptor function.[4]

The tritiated form of this antagonist, [3H]MRS2279, serves as a high-affinity radioligand, enabling direct quantification of the P2Y1 receptor through radioligand binding assays. These assays are the gold standard for determining the affinity of ligands for their target receptors and for quantifying receptor density in various tissues and cell preparations.

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the P2Y1 receptor.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response PKC->Response

Caption: P2Y1 Receptor Signaling Cascade.

Experimental Protocols

Radioligand binding assays are fundamental to receptor pharmacology, allowing for the direct measurement of ligand-receptor interactions.[5] The following protocols detail the use of [3H]MRS2279 in saturation and competitive binding assays.

Workflow Overview

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, [³H]MRS2279 & Competitors Membrane_Prep->Incubation Reagent_Prep Reagent & Radioligand Preparation Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Counting->Data_Analysis

Caption: General Radioligand Binding Assay Workflow.

Cell Membrane Preparation

This protocol is a general guideline for preparing membranes from cultured cells (e.g., Sf9, CHO, or 1321N1 cells) expressing the P2Y1 receptor.

Materials:

  • Cell pellet from culture

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final membrane pellet in Sucrose Buffer.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay Protocol

This assay is performed to determine the equilibrium dissociation constant (Kd) of [3H]MRS2279 and the maximal number of binding sites (Bmax) in the membrane preparation.[6]

Materials:

  • P2Y1 receptor-containing membranes

  • [3H]MRS2279

  • Unlabeled MRS2179 or 2MeSADP (for non-specific binding determination)

  • Binding Buffer: 20 mM Tris-HCl, 145 mM NaCl, 5 mM MgCl₂, pH 7.5

  • Wash Buffer: 10 mM Tris-HCl, 145 mM NaCl, pH 7.5

  • 96-well microplates

  • Glass fiber filters (GF/A or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of [3H]MRS2279 in Binding Buffer, typically ranging from 0.5 nM to 150 nM.[4]

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of membrane preparation (e.g., 5-20 µg of protein) and the various concentrations of [3H]MRS2279.

    • Non-specific Binding: Add the same amount of membrane preparation, the various concentrations of [3H]MRS2279, and a high concentration (e.g., 10 µM) of unlabeled MRS2179 or 2MeSADP.[4]

  • Adjust the final volume of each well with Binding Buffer.

  • Incubate the plate at 4°C for 15-60 minutes.[4]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]MRS2279 concentration.

    • Plot the specific binding (in fmol/mg protein) against the concentration of [3H]MRS2279.

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Competitive Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds for the P2Y1 receptor by measuring their ability to compete with a fixed concentration of [3H]MRS2279.[5]

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in Binding Buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed amount of membrane preparation and a fixed concentration of [3H]MRS2279 (typically at a concentration close to its Kd, e.g., 5-7.5 nM).[4]

    • Non-specific Binding: Add the same amount of membrane preparation, the fixed concentration of [3H]MRS2279, and a high concentration (e.g., 10 µM) of unlabeled MRS2179.[4]

    • Competition: Add the same amount of membrane preparation, the fixed concentration of [3H]MRS2279, and the various concentrations of the unlabeled test compound.

  • Adjust the final volume of each well with Binding Buffer.

  • Incubate, filter, and count the radioactivity as described in the saturation binding protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]MRS2279).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]MRS2279 used in the assay and Kd is the dissociation constant of [3H]MRS2279 determined from the saturation binding experiment.

Data Presentation

The following table summarizes the binding affinities of several known P2Y1 receptor ligands, as determined by competitive binding assays using [3H]MRS2279.

CompoundLigand TypeKi (nM)Reference
MRS2279 Antagonist13
MRS2179 Antagonist84
Adenosine-3',5'-bisphosphate Antagonist900
PPADS Antagonist6,000

Note: Ki values can vary depending on the experimental conditions and the source of the receptor preparation.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the data generated from these assays, it is crucial to incorporate self-validating measures within the experimental design:

  • Receptor Expression Confirmation: The use of membranes from wild-type cells (not expressing the P2Y1 receptor) as a negative control is essential to confirm that the observed binding is specific to the P2Y1 receptor.[4]

  • Saturation of Binding: In saturation binding experiments, the specific binding should reach a plateau at higher concentrations of the radioligand, indicating the saturation of all available binding sites.

  • Complete Displacement: In competitive binding assays, a potent unlabeled ligand should be able to displace nearly 100% of the specific binding of the radioligand.

  • Reproducibility: All experiments should be performed with appropriate replicates (triplicates are recommended), and key experiments should be repeated to ensure the consistency of the results.

By adhering to these principles, researchers can have high confidence in the accuracy and validity of their findings.

References

  • Boyer, J. L., Adams, M., Schachter, J. B., & Harden, T. K. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist. Molecular Pharmacology, 61(4), 843-849. [Link]

  • Boyer, J. L., Adams, M., Schachter, J. B., & Harden, T. K. (2002). Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist. PubMed.[Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Rdcthera. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • MDPI. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

  • Millipore. (n.d.). Receptor Binding Assays. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Zhang, K., et al. (2014). Two disparate ligand binding sites in the human P2Y1 receptor. PMC.[Link]

  • Costanzi, S., et al. (2021). Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor. PMC.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y1 receptor. [Link]

  • Alomone Labs. (n.d.). P2Y1 Receptor (extracellular) Polyclonal Antibody, FITC. [Link]

  • Welford, R. W., et al. (2008). The Synthesis and Initial Characterization of an Immobilized Purinergic Receptor (P2Y1) Liquid Chromatography Stationary Phase for Online Screening. NIH.[Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Zhang, D., et al. (2016). The Molecular Mechanism of P2Y1 Receptor Activation. PMC.[Link]

Sources

Method

Application Note &amp; Protocol: In Vivo Evaluation of the Antithrombotic Efficacy of MRS2279, a Selective P2Y1 Receptor Antagonist

Abstract & Introduction Adenosine diphosphate (ADP) is a critical platelet agonist that plays a central role in hemostasis and the pathological development of thrombosis.[1] Platelets express two key G protein-coupled re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Adenosine diphosphate (ADP) is a critical platelet agonist that plays a central role in hemostasis and the pathological development of thrombosis.[1] Platelets express two key G protein-coupled receptors for ADP: P2Y1 and P2Y12. These receptors have distinct but complementary roles. The P2Y1 receptor, coupled to Gq, mediates the initial phase of platelet activation, including shape change and a transient increase in intracellular calcium, which is essential for initiating aggregation.[1][2] The P2Y12 receptor, coupled to Gi, is responsible for completing and amplifying the aggregation response. This dual-receptor system makes ADP-mediated platelet activation a prime target for antithrombotic therapies.

MRS2279 is a potent, selective, and competitive antagonist of the P2Y1 receptor.[3] Developed as a non-nucleotide analog, it offers high affinity for the P2Y1 receptor, making it an invaluable tool for dissecting the specific role of this receptor in thrombosis and a potential therapeutic agent.[4][5] Recent studies have also uncovered that the P2Y1 receptor exhibits constitutive G protein signaling, and that antagonists like MRS2279 behave as inverse agonists, abolishing this basal activity.[6]

This guide provides a comprehensive overview and detailed protocols for utilizing MRS2279 in preclinical in vivo models of thrombosis. It is designed for researchers in hematology, pharmacology, and drug development seeking to evaluate the antithrombotic potential and safety profile of P2Y1 receptor antagonism.

Scientific Foundation: The P2Y1 Signaling Cascade

Understanding the mechanism of action of MRS2279 requires a clear view of its target. The P2Y1 receptor is a Gq-coupled receptor that initiates a well-defined signaling cascade upon binding ADP.

  • Agonist Binding: ADP binds to the P2Y1 receptor on the platelet surface.

  • Gq Protein Activation: The receptor-agonist complex activates the heterotrimeric G protein Gq.

  • PLC Activation: The activated Gq α-subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (the platelet's calcium store), triggering the release of Ca²⁺ into the cytoplasm. This rapid calcium influx is the primary driver of platelet shape change.

  • PKC Activation: DAG, along with Ca²⁺, activates Protein Kinase C (PKC), further contributing to platelet activation and granule secretion.

MRS2279 acts as a competitive antagonist, blocking ADP from binding to the P2Y1 receptor and thereby inhibiting this entire cascade at its origin.

P2Y1_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2279 MRS2279 MRS2279->P2Y1 Binds & Blocks Gq Gq Protein P2Y1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Triggers ShapeChange Platelet Shape Change Ca2->ShapeChange Induces

Caption: P2Y1 receptor signaling pathway and point of inhibition by MRS2279.

Pharmacological Profile of MRS2279

The utility of MRS2279 as a research tool is grounded in its high affinity and selectivity for the P2Y1 receptor.

ParameterValueSpeciesReference
Binding Affinity (Ki) 2.5 nMHuman[3]
Functional Potency (IC50) 51.6 nMHuman[3]
Mechanism Competitive Antagonist / Inverse AgonistHuman, Mouse[6]
Selectivity Selective over P2Y2, P2Y4, P2Y6, P2Y11, P2Y12Human

Formulation Insight: MRS2279 is often supplied as a diammonium salt. This form typically confers greater water solubility and stability compared to the free acid, which is a critical advantage for preparing homogenous solutions for in vivo administration.[3]

Preclinical Study Design: Key Considerations

A robust in vivo study requires careful planning, from model selection to dosage and endpoint analysis.

Animal Model Selection

The choice of a thrombosis model is dictated by the desire to simulate specific aspects of human pathology (e.g., arterial vs. venous thrombosis).

  • Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis: This is a widely used and well-characterized model of endothelial injury. Topical application of FeCl₃ to an artery (commonly the carotid or mesenteric) induces oxidative damage to the endothelium, exposing subendothelial collagen and tissue factor. This triggers a rapid, platelet-rich thrombus formation process that is highly relevant to arterial thrombosis (e.g., myocardial infarction, stroke). Studies with the related antagonist MRS2179 have validated the importance of the P2Y1 receptor in this model.[8]

  • Wessler Model of Venous Thrombosis: This model combines venous stasis (achieved by ligation) with a systemic hypercoagulant challenge. It is used to simulate venous thromboembolism (VTE), where blood flow is reduced. P2Y1 antagonism has been shown to be effective, though modestly, in this context.[8]

Dosage and Administration
  • Route of Administration: For acute antithrombotic studies, intravenous (IV) administration (e.g., via tail vein injection) is preferred. This route ensures immediate and complete bioavailability, allowing for a clear correlation between the time of administration and the antithrombotic effect.

  • Vehicle Selection: A sterile, isotonic solution such as 0.9% saline or phosphate-buffered saline (PBS) is a suitable vehicle for the water-soluble diammonium salt of MRS2279. A vehicle-only control group is mandatory in all experiments to ensure that any observed effects are due to the compound and not the vehicle or injection procedure.

  • Dosage Selection: Precise in vivo dosages for MRS2279 are not extensively published. Therefore, an initial dose-escalation study is essential. Based on studies with the structurally related and less potent P2Y1 antagonist MRS2179[2][8], a starting dose range for MRS2279 in mice or rats could be proposed between 0.5 mg/kg and 5.0 mg/kg (IV) . The goal is to identify a dose that provides significant antithrombotic efficacy without causing excessive bleeding.

Experimental Workflow and Protocols

The following diagram and protocols outline a standard workflow for an acute antithrombotic study.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_post Phase 3: Post-Procedure Analysis A Acclimatize Animals B Randomize into Groups (Vehicle, MRS2279 Doses) A->B C Prepare MRS2279 Dosing Solutions B->C F Administer Vehicle or MRS2279 (IV) C->F D Anesthetize Animal E Surgical Preparation (e.g., Expose Artery) D->E E->F G Induce Thrombosis (e.g., Apply FeCl3) F->G H Monitor Thrombus Formation (Time to Occlusion) G->H I Perform Bleeding Time Assay H->I J Collect Blood for Ex Vivo Analysis (Optional) I->J K Data Analysis & Statistics J->K

Sources

Application

Application Note: Optimized Incubation Strategies for MRS2279 in Cell Culture

Abstract MRS2279 is a high-affinity, selective antagonist of the P2Y1 receptor ( ~ 2.5 nM), a G protein-coupled receptor (GPCR) pivotal in platelet aggregation, neural signaling, and vascular inflammation. While its pote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

MRS2279 is a high-affinity, selective antagonist of the P2Y1 receptor (


 ~ 2.5 nM), a G protein-coupled receptor (GPCR) pivotal in platelet aggregation, neural signaling, and vascular inflammation. While its potency is well-documented, experimental reproducibility often falters due to incorrect incubation strategies. This guide defines precise temporal parameters for MRS2279 usage, distinguishing between acute signaling blockade  (minutes) and long-term functional inhibition  (hours to days). We provide evidence-based protocols to prevent common pitfalls such as competitive displacement by endogenous nucleotides or compound degradation.

Mechanistic Foundation

To optimize incubation, one must understand the underlying kinetics. MRS2279 functions as a competitive antagonist at the P2Y1 receptor.[1] It competes with endogenous ADP (or added agonists like 2-MeSADP) for the orthosteric binding site.

  • Signaling Pathway: Activation of P2Y1 couples to

    
     proteins, stimulating Phospholipase C (PLC-
    
    
    
    ), which hydrolyzes
    
    
    into
    
    
    and DAG.
    
    
    triggers rapid calcium release from the endoplasmic reticulum.
  • Inhibition Logic: MRS2279 must occupy the receptor before the agonist is introduced. Due to its competitive nature, if high concentrations of agonist are present (e.g., from cell lysis or serum), the inhibitory efficacy of MRS2279 shifts (

    
     increases).
    
Diagram 1: P2Y1 Signaling & MRS2279 Inhibition

P2Y1_Pathway MRS2279 MRS2279 (Antagonist) P2Y1 P2Y1 Receptor (GPCR) MRS2279->P2Y1 Blocks (Competitive) ADP ADP / 2-MeSADP (Agonist) ADP->P2Y1 Activates Gq Gq Protein P2Y1->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers ER Release Response Platelet Aggregation / Neural Signaling Ca->Response Mediates

Caption: MRS2279 competitively blocks the P2Y1 receptor, preventing ADP-mediated Gq coupling and subsequent Calcium release.

Pre-Experimental Considerations

Solubility & Stability[1][5][6]
  • Formulation: MRS2279 is typically supplied as a diammonium salt.[1]

  • Solubility: Highly soluble in water (>10 mM). Can also be dissolved in DMSO.

  • Stock Storage: Store 10 mM stock solutions at -20°C. Avoid repeated freeze-thaw cycles (aliquot usage is mandatory).

  • Media Stability: As a bisphosphate derivative, MRS2279 is relatively stable compared to natural nucleotides (ATP/ADP). However, in serum-containing media (10% FBS), phosphatase activity can degrade the compound over 24-48 hours.

Critical Rule: For experiments lasting >24 hours, refresh the media containing fresh antagonist daily to maintain effective concentration.

Protocol 1: Acute Inhibition (Calcium Imaging/Signaling)

Objective: Block immediate P2Y1-mediated calcium transients or IP3 accumulation. Timing Logic: Binding kinetics studies show MRS2279 reaches steady-state binding within 5 minutes (


 is rapid) and dissociates rapidly (

min) upon washout.[2]
Step-by-Step Methodology
  • Cell Preparation: Seed cells (e.g., 1321N1, platelets, or neurons) in suitable imaging plates. Load with calcium indicator (e.g., Fluo-4 AM) as per manufacturer instructions.

  • Antagonist Pre-incubation (Critical):

    • Remove loading buffer.

    • Add assay buffer containing MRS2279 (100 nM – 10 µM) .

    • Incubate for 15 minutes at Room Temperature (or 37°C).

    • Note: Do not wash out the antagonist. It must remain present during agonist addition to maintain competitive blockade.

  • Baseline Measurement: Record fluorescence for 30-60 seconds to establish a stable baseline.

  • Agonist Challenge:

    • Inject Agonist (e.g., ADP or 2-MeSADP) directly into the well containing the antagonist.

    • Ensure the injection volume does not significantly dilute the MRS2279 concentration, or prepare the agonist solution containing the same concentration of MRS2279.

  • Data Acquisition: Monitor calcium flux for 2-5 minutes.

Expected Outcome: Complete ablation of the initial calcium peak compared to vehicle control.

Protocol 2: Long-Term Functional Assays

Objective: Inhibit downstream phenotypic effects (e.g., cell migration, proliferation, or inflammatory cytokine release) over 24-72 hours.

Step-by-Step Methodology
  • Seeding: Plate cells and allow attachment (usually 12-24 hours) in standard growth media.

  • Starvation (Optional but Recommended): Serum-starve cells for 4-12 hours to synchronize the cell cycle and reduce background ADP/ATP present in serum.

  • Initial Treatment:

    • Replace media with fresh media containing MRS2279 (1 µM – 10 µM) .

    • Note on Concentration: Higher concentrations are used in long-term assays to account for potential degradation and competitive displacement by autocrine ADP release.

  • Agonist Stimulation (If applicable): Add exogenous agonist 30 minutes after MRS2279 addition.

  • Maintenance (The "Refresh" Rule):

    • Every 24 hours: Carefully aspirate old media and replace with fresh media containing freshly diluted MRS2279.

    • Why? This prevents "antagonist escape" where degradation drops the concentration below the

      
      .
      
  • Readout: Perform viability (MTT/CCK-8) or migration (Scratch/Transwell) assays at 24h, 48h, or 72h endpoints.

Diagram 2: Experimental Workflow & Timeline

Workflow Start Start: Seed Cells Attach Attachment (12-24h) Start->Attach PreInc Pre-Incubation (MRS2279) 15-30 min Attach->PreInc Agonist Agonist Addition PreInc->Agonist AcuteRead Acute Readout (Ca2+ Flux) < 1 hour Agonist->AcuteRead Protocol 1 LongInc Long Incubation (24-72h) Agonist->LongInc Protocol 2 Refresh Media Refresh (+MRS2279) Every 24h LongInc->Refresh Daily FuncRead Functional Readout (Viability/Mig) LongInc->FuncRead Refresh->LongInc

Caption: Workflow distinguishing acute (Protocol 1) vs. long-term (Protocol 2) MRS2279 experimental designs.

Optimization Matrix

Use this table to select the starting parameters for your specific cell type and assay.

Assay TypeCell ContextRec. Conc. [MRS2279]Pre-IncubationMaintenanceKey Reference
Calcium Flux Astrocytes / Platelets100 nM - 1 µM10 - 15 minN/A (Acute)[1, 2]
Platelet Aggregation Human PRP1 µM - 10 µM2 - 5 minN/A (Acute)[1, 3]
Proliferation Cancer Lines (e.g., 1321N1)5 µM - 10 µM30 minRefresh Daily[4]
Neuroprotection Primary Neurons1 µM - 10 µM30 minRefresh Daily[5]

Troubleshooting & Trustworthiness Checks

The "Washout" Trap

Issue: Researchers often pre-incubate with MRS2279, then wash the cells with buffer before adding the agonist. Result: Loss of inhibition. Explanation: MRS2279 has a rapid dissociation rate (


 min).[2]
Solution: Never wash out the antagonist.  It must be present in the final assay volume.
Serum Interference

Issue: Inconsistent


 values in proliferation assays.
Result:  Serum contains phosphatases that may degrade the antagonist, and albumin which may bind it.
Solution:  Use low-serum (1-2%) media if possible, or increase MRS2279 concentration by 2-5x compared to serum-free conditions.
Self-Validation Step

To confirm the specificity of MRS2279 in your system:

  • Run a dose-response curve of the Agonist (ADP).

  • Run the same curve in the presence of fixed MRS2279 (e.g., 1 µM).

  • Success Criteria: You should see a rightward shift in the Agonist EC50 (Schild shift), confirming competitive antagonism.

References

  • Boyer, J. L., et al. (1998).[2] "Selective and competitive antagonism of P2Y1 receptors by MRS2179 and MRS2279." British Journal of Pharmacology.[2]

  • Waldo, G. L., et al. (2002). "Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist." Molecular Pharmacology.

  • MedChemExpress. "MRS2279 Product Information and Biological Activity."

  • Tocris Bioscience. "MRS 2279: P2Y1 Antagonist Technical Data."

  • Gallego, D., et al. (2006).[3] "P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon." British Journal of Pharmacology.[2]

Sources

Method

Precision Dissection of P2Y1 Signaling in Neuronal Circuits: A Guide to MRS2279

Abstract & Introduction The P2Y1 receptor, a Gq-coupled GPCR, is a pivotal modulator of neuronal excitability, astrocyte-neuron communication, and purinergic transmission in the central and peripheral nervous systems. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The P2Y1 receptor, a Gq-coupled GPCR, is a pivotal modulator of neuronal excitability, astrocyte-neuron communication, and purinergic transmission in the central and peripheral nervous systems. While adenosine diphosphate (ADP) is the endogenous agonist, dissecting the specific contribution of P2Y1 is often confounded by the co-expression of the Gi-coupled P2Y12 receptor, which also responds to ADP.

MRS2279 ((N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) serves as a critical tool for this dissection. Unlike non-selective purinergic antagonists, MRS2279 offers high affinity (


 = 2.5 nM) and structural selectivity for P2Y1, effectively isolating Gq-mediated calcium mobilization without perturbing P2Y12-mediated cAMP inhibition.

This guide outlines the best practices for utilizing MRS2279 to assess P2Y1 blockade in neuronal cultures, emphasizing calcium imaging and electrophysiological validation.

Compound Profile: MRS2279[1][2][3][4][5][6]

To ensure experimental reproducibility, the physicochemical properties of the chemical probe must be understood. MRS2279 is a bisphosphate derivative, structurally designed to lock the ribose ring in a specific conformation (North) that favors P2Y1 binding.

Table 1: Physicochemical & Pharmacological Properties[7][8]
PropertySpecificationScientific Context
Chemical Name MRS 2279(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate
Mechanism Competitive AntagonistCompeting with ADP/2-MeSADP for the orthosteric site.
Potency (

)
2.5 nMHigh affinity allows for nanomolar working concentrations.[1]
Potency (

)
~52 nMFunctional inhibition in phospholipase C (PLC) assays.
Selectivity >1000-fold vs. P2Y12Crucial: Does not block Gi-coupled ADP responses.
Solubility Water (up to 10 mM)Avoids DMSO artifacts common in calcium imaging.
Stability Hygroscopic; Light SensitiveStore desiccated at -20°C; protect stock from light.

Mechanism of Action

P2Y1 activation triggers the


 signaling cascade. Upon binding ADP, the receptor activates Phospholipase C-

(PLC

), hydrolyzing

into

and DAG.[2]

binds to

receptors on the endoplasmic reticulum (ER), causing a rapid release of intracellular calcium (

).

MRS2279 functions by occupying the ADP binding pocket, preventing the conformational change required for G-protein coupling.

Diagram 1: P2Y1 Signaling Pathway & MRS2279 Blockade

P2Y1_Signaling node_agonist ADP / 2-MeSADP (Agonist) node_receptor P2Y1 Receptor (GPCR) node_agonist->node_receptor Activates node_antagonist MRS2279 (Antagonist) node_antagonist->node_receptor Blocks (Competitive) node_gq Gq Protein node_receptor->node_gq Couples node_plc PLC-beta node_gq->node_plc Activates node_pip2 PIP2 node_plc->node_pip2 Hydrolyzes node_ip3 IP3 node_pip2->node_ip3 Produces node_er Endoplasmic Reticulum (IP3 Receptor) node_ip3->node_er Binds node_ca Ca2+ Release (Fluorescence Spike) node_er->node_ca Triggers

Caption: MRS2279 competitively blocks P2Y1, preventing Gq-mediated IP3 generation and subsequent ER Calcium release.

Experimental Protocols

Protocol A: Functional Calcium Imaging in Primary Neurons

Objective: Quantify P2Y1 blockade by measuring the attenuation of agonist-induced cytosolic calcium transients.

Reagents:
  • Buffer: HBSS with 20 mM HEPES, pH 7.4 (Standard Tyrode’s solution also acceptable).

  • Indicator: Fluo-4 AM (high throughput) or Fura-2 AM (ratiometric, preferred for precise quantification).

  • Agonist: 2-MeSADP (Potent P2Y1/P2Y12 agonist). Note: ADP is rapidly degraded by ectonucleotidases; 2-MeSADP is more stable.

  • Antagonist: MRS2279 (Stock: 10 mM in water).

Step-by-Step Methodology:
  • Neuron Preparation:

    • Culture primary neurons (e.g., hippocampal or DRG) on poly-D-lysine coated glass coverslips for 7–14 DIV (Days In Vitro).

  • Dye Loading:

    • Incubate neurons with 2–5 µM Fura-2 AM + 0.02% Pluronic F-127 in imaging buffer for 30–45 minutes at 37°C.

    • Scientist's Insight: Pluronic acid aids the solubilization of the dye. Do not exceed 45 minutes to avoid sequestration of dye in organelles.

  • De-esterification:

    • Wash cells 3x with warm buffer. Incubate for an additional 15–20 minutes to allow complete hydrolysis of the AM ester.

  • Baseline Recording (Control):

    • Establish a stable baseline fluorescence (

      
      ) for 60 seconds.
      
  • Agonist Challenge (Positive Control):

    • Apply 100 nM 2-MeSADP via perfusion. Observe the rapid rise in intracellular

      
      .
      
    • Washout for 5–10 minutes until baseline recovers.

  • Antagonist Pre-incubation:

    • Perfuse 100 nM – 1 µM MRS2279 for 10 minutes.

    • Causality: MRS2279 is a competitive antagonist. Pre-incubation ensures receptor occupancy before the agonist competes for the site.

  • Blockade Verification:

    • Co-apply 100 nM 2-MeSADP + MRS2279 .

    • Expected Result: Significant attenuation or complete abolition of the calcium transient compared to step 5.

Data Analysis:

Calculate the response as


.


Protocol B: Electrophysiological Validation (Patch Clamp)

Objective: Confirm that the calcium blockade corresponds to a functional inhibition of membrane currents.

  • Setup: Whole-cell patch clamp in voltage-clamp mode (

    
    ).
    
  • Internal Solution: K-gluconate based (standard physiological).

  • Protocol:

    • Apply 10 µM ADP (puff application, 100 ms). Record the inward current (

      
      ).
      
    • Perfuse 1 µM MRS2279 for 5 minutes.

    • Re-apply 10 µM ADP .

  • Validation:

    • P2Y1 activation typically induces a slow inward current (or inhibition of

      
       currents depending on neuron type). MRS2279 should eliminate this specific current component.
      
    • Self-Validating Step: If a fast current remains, it may be P2X-mediated (ionotropic). MRS2279 does not block P2X receptors, confirming specificity.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and temporal flow of the experiment.

Diagram 2: Experimental Workflow for P2Y1 Assessment

Workflow start Start: Cultured Neurons load Load Ca2+ Indicator (Fura-2 / Fluo-4) start->load baseline Record Baseline (60s) load->baseline challenge1 Agonist Challenge (2-MeSADP) baseline->challenge1 wash Washout (10 min) challenge1->wash Verify Response incubate Incubate MRS2279 (10 min) wash->incubate challenge2 Re-Challenge (Agonist + MRS2279) incubate->challenge2 analyze Calculate % Inhibition challenge2->analyze

Caption: Sequential workflow ensuring each neuron serves as its own control (pre- vs post-blockade).

Data Summary & Expected Results

When validating MRS2279, compare your results against these established benchmarks to ensure system integrity.

ParameterMRS2279 TreatmentControl (Agonist Only)Interpretation
Ca2+ Peak Amplitude < 10% of baseline100% (Normalized)Successful P2Y1 blockade.
Response Kinetics Flat / NegligibleFast rise, slow decayGq pathway inhibition.
P2Y12 Effect Intact (if cAMP measured)IntactConfirms selectivity.
P2X Effect Intact (Fast current)IntactConfirms lack of off-target P2X blockade.

Troubleshooting Note: If blockade is incomplete at 1 µM, consider:

  • Agonist Concentration: Are you using a saturating dose of 2-MeSADP? Reduce agonist to

    
     levels (~10-50 nM) to allow the competitive antagonist to work effectively.
    
  • Ectonucleotidases: Endogenous enzymes may degrade ADP. Use 2-MeSADP or add an ectonucleotidase inhibitor (e.g., POM-1), though be wary of off-target effects.

References

  • Synthesis and Characterization of MRS2279: Boyer, J. L., et al. (2002). "2-Chloro-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist."[3] British Journal of Pharmacology.

  • P2Y1 Receptor Signaling in Neurons: Abbracchio, M. P., et al. (2006). "International Union of Pharmacology LVIII: Update on the P2Y G Protein-Coupled Nucleotide Receptors." Pharmacological Reviews.

  • MRS2279 Product Profile & Kinetics: Tocris Bioscience. "MRS 2279: Selective P2Y1 Antagonist Technical Data."

  • Comparison of P2Y1 Antagonists (MRS2179 vs MRS2279 vs MRS2500): Hechler, B., et al. (2006). "MRS2500, a Potent and Selective P2Y1 Antagonist." Journal of Pharmacology and Experimental Therapeutics.

Sources

Application

Application Note: MRS2279 Characterization via Frontal Affinity Chromatography (FAC-MS)

Determination of P2Y1 Antagonist MRS2279 Methodology: Frontal Affinity Chromatography coupled with Mass Spectrometry (FAC-MS) using Immobilized Artificial Membrane (IAM) Stationary Phases.[1] Executive Summary This appli...

Author: BenchChem Technical Support Team. Date: February 2026


 Determination of P2Y1 Antagonist MRS2279
Methodology:  Frontal Affinity Chromatography coupled with Mass Spectrometry (FAC-MS) using Immobilized Artificial Membrane (IAM) Stationary Phases.[1]

Executive Summary

This application note details the protocol for using Frontal Affinity Chromatography (FAC) to characterize the binding affinity of MRS2279 , a potent and selective antagonist of the P2Y1 purinergic receptor.[1] Unlike traditional radioligand binding assays, FAC-MS offers a label-free, automated platform for determining equilibrium dissociation constants (


) and screening compound libraries.[1]

This guide utilizes a specialized P2Y1-IAM (Immobilized Artificial Membrane) stationary phase, where cell membrane fragments expressing the human P2Y1 receptor are non-covalently immobilized on a phosphatidylcholine-mimetic surface.[1] This system preserves the native conformation of the G-protein coupled receptor (GPCR), essential for accurate interaction analysis of nucleotide-like antagonists such as MRS2279.[1]

Scientific Background

The Target: P2Y1 Receptor

The P2Y1 receptor is a Gq-coupled GPCR activated by ADP, playing a critical role in the initiation of platelet aggregation.[1] Antagonism of P2Y1 is a key therapeutic strategy for antithrombotic drugs.[1][2]

The Ligand: MRS2279

MRS2279 (2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) is a high-affinity antagonist (


 nM).[1][3][4][5] Structurally, it is a bisphosphate derivative containing a rigid methanocarba ring system that locks the molecule in the receptor-preferred North (N)-conformation.[1]
The Method: FAC-MS Principle

In FAC, a solution containing the analyte (MRS2279) is continuously infused through a column containing the immobilized target (P2Y1).[1] The analyte binds to the receptor until equilibrium is reached.[1] The volume of mobile phase required to saturate the column (breakthrough volume,


) is compared to the void volume (

).[1] The retardation (

) is directly proportional to the amount of active ligand bound, allowing calculation of

.[1]

FAC_Principle cluster_0 Mobile Phase Infusion cluster_1 FAC Column (Stationary Phase) cluster_2 Detection & Analysis A MRS2279 Solution (Concentration [A]) B P2Y1 Receptor (Immobilized on IAM) A->B Continuous Flow C ESI-MS Detection (m/z 471.05) B->C Eluent D Breakthrough Curve (Sigmoidal Front) C->D Signal vs Time E Kd Calculation D->E V - V0

Figure 1: Schematic workflow of Frontal Affinity Chromatography for MRS2279 analysis.

Materials and Preparation

Reagents
  • MRS2279: (MW: 471.73 g/mol ).[1][4] Store desicated at -20°C.

  • Mobile Phase Buffer: 10 mM Ammonium Acetate, pH 7.[1]4. (Volatile buffer required for MS compatibility).

  • Void Marker:

    
    -Water or a non-binding small molecule (e.g., Uracil) if using UV; for MS, a non-interacting structural analog is preferred.[1]
    
  • Cells: 1321N1 human astrocytoma cells stably expressing human P2Y1 receptor (or Sf9 insect cell membranes).[1][2][3][5]

Stationary Phase Preparation (P2Y1-IAM)
  • Column Type: IAM.PC.DD2 (Regis Technologies), 10 x 3.0 mm or 10 x 4.6 mm guard column hardware.[1]

  • Membrane Preparation:

    • Harvest P2Y1-expressing cells.[1]

    • Homogenize in Tris-HCl buffer (pH 7.4) containing protease inhibitors.[1]

    • Centrifuge at low speed (500 x g) to remove debris.

    • Centrifuge supernatant at high speed (40,000 x g) to pellet membranes.

    • Resuspend pellet in Mobile Phase Buffer.[1]

  • Immobilization Protocol:

    • Connect the IAM column to the LC pump.[1]

    • Infuse the membrane suspension (approx. 5 mg protein/mL) at a slow flow rate (0.1 mL/min) until the column is saturated.

    • Wash with mobile phase for 30 minutes to remove unbound material.[1] Note: The IAM surface mimics a lipid bilayer, allowing membrane fragments to intercalate and stabilize the GPCR.[1]

Experimental Protocol

System Configuration
  • LC System: Binary pump capable of stable low flow (e.g., 50–200 µL/min).[1]

  • Detector: Triple Quadrupole Mass Spectrometer (ESI-MS).[1]

  • Mode: Negative Ion Mode (due to phosphate groups on MRS2279).

  • Monitoring: SIM (Selected Ion Monitoring) at m/z 471.05

    
    .[1]
    
The FAC Run
  • Equilibration: Equilibrate the P2Y1-IAM column with Mobile Phase Buffer for 15 min at 100 µL/min.

  • Infusion: Switch the inlet to the MRS2279 Analyte Solution (e.g., 10 nM).[1]

  • Data Acquisition: Continuously monitor the MS signal intensity.

    • Initial Phase: Signal is near zero (ligand binding to column).[1]

    • Breakthrough: Signal rises sigmoidally as sites saturate.[1]

    • Plateau: Signal equals the inlet concentration intensity.[1]

  • Wash: Switch back to buffer to elute bound ligand and regenerate the column.[1]

Control Run

Repeat the procedure using a "Null" column (IAM column immobilized with wild-type 1321N1 membranes lacking P2Y1) to determine non-specific binding (


).[1]

Data Analysis & Calculation

Determining Breakthrough Volume ( )

The breakthrough volume is calculated from the inflection point of the sigmoidal curve (time at 50% signal intensity multiplied by flow rate).[1]

The FAC Equation

The fundamental equation relating retention to affinity is:


[1]

Where:

  • 
    : Elution volume of MRS2279.[1][6]
    
  • 
    : Void volume (determined by non-binding marker or Null column).[1]
    
  • 
    : Total amount of active immobilized receptor.[1]
    
  • 
    : Concentration of MRS2279 in the mobile phase.
    
  • 
    : Dissociation constant.[1]
    
Calculation Steps
  • Perform runs at varying concentrations of MRS2279 (e.g., 1, 5, 10, 50, 100 nM).[1]

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1]
  • The relationship is linear (inverse plot):

    
    [1]
    
  • 
     Determination:  Calculate 
    
    
    
    as:
    
    
    [1][3]
Expected Results

Based on literature values for MRS2279:

  • Expected

    
    :  2.0 – 5.0 nM.[1]
    
  • Selectivity: High retention on P2Y1-IAM; negligible retention on Null-IAM.[1]

Visualization of Interaction

The following diagram illustrates the specific signaling pathway blocked by MRS2279 and the point of intervention studied by this FAC protocol.

P2Y1_Pathway cluster_membrane Platelet Membrane Receptor P2Y1 Receptor (GPCR) Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates ADP ADP (Agonist) ADP->Receptor Activates MRS2279 MRS2279 (Antagonist) MRS2279->Receptor BLOCKS (Kd ~2.5nM) Ca Ca2+ Mobilization PLC->Ca Signaling Agg Platelet Aggregation Ca->Agg Physiological Effect

Figure 2: P2Y1 signaling cascade showing the competitive antagonism mechanism of MRS2279.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Retention (

)
Receptor denaturationEnsure gentle immobilization; avoid organic solvents >5% in mobile phase.[1]
Low

Increase membrane concentration during immobilization step.[1]
Broad Breakthrough Curves Slow mass transferDecrease flow rate (e.g., to 20 µL/min); Increase column temperature to 37°C.
High Background (

)
Lipid interactionUse IAM column without receptor (Null) to subtract non-specific lipid binding.[1]
Signal Suppression Buffer incompatibilityEnsure Ammonium Acetate is used; avoid non-volatile phosphate buffers in MS.[1]

References

  • Synthesis and Initial Characterization of an Immobilized Purinergic Receptor (P2Y1) Liquid Chromatography Stationary Phase for Online Screening. Source: National Institutes of Health (NIH) / PubMed Central Context:[1] Primary protocol for P2Y1-IAM column preparation and FAC analysis.[1]

  • Frontal affinity chromatography with MS detection (FAC-MS) in drug discovery. Source: Drug Discovery Today (via PubMed) Context: Comprehensive review of FAC-MS principles and calculations.[1]

  • MRS2279 Chemical and Biological Properties. Source: MedChemExpress Context: Chemical structure,

    
     values, and physical properties of MRS2279.[1][4]
    
    
  • Quantitation of the P2Y1 receptor with a high affinity radiolabeled antagonist. Source: Molecular Pharmacology (via PubMed Central) Context: Validation of MRS2279 binding kinetics and affinity using radioligand methods (comparison data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: MRS2279 Stability &amp; Ectonuclease Defense

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Enzymatic Degradation of MRS2279 (P2Y1 Antagonist) The Core Challenge: Why MRS2279 Degrades The "Why" Behind the Protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Enzymatic Degradation of MRS2279 (P2Y1 Antagonist)

The Core Challenge: Why MRS2279 Degrades

The "Why" Behind the Protocol

As a bisphosphate derivative (2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate), MRS2279 mimics the structure of endogenous nucleotides like ADP and ATP. While this structure allows for high-affinity binding to the P2Y1 receptor (


 = 2.5 nM), it also makes the molecule a prime target for ectonucleotidases —surface-bound enzymes designed to scavenge extracellular nucleotides.

In biological matrices (plasma, tissue homogenates) or cellular assays expressing CD39 (NTPDase1) or CD73 (5'-nucleotidase), MRS2279 is sequentially dephosphorylated. This enzymatic cleavage renders the molecule inactive, leading to:

  • False Negatives: The antagonist appears less potent than it is.

  • PK Data Artifacts: Rapid disappearance in plasma samples not due to clearance, but ex vivo hydrolysis.

  • Agonist Interference: Breakdown products may have unknown activities or compete for transport.

Visualization: The Degradation Pathway

The following diagram illustrates the enzymatic gauntlet MRS2279 faces in a typical assay environment.

MRS2279_Degradation MRS MRS2279 (Active Bisphosphate) Mono Intermediate (Monophosphate) MRS->Mono Hydrolysis Nucl Nucleoside (Inactive) Mono->Nucl Hydrolysis NTPDase NTPDases (CD39) NPPs NTPDase->MRS Catalyzes CD73 5'-Nucleotidase (CD73) CD73->Mono Catalyzes

Figure 1: Sequential dephosphorylation of MRS2279 by ectonucleotidases (NTPDases) and 5'-nucleotidases.

Troubleshooting Guide: In Vitro Functional Assays

Scenario: You are running a platelet aggregation assay or Ca2+ flux assay, and MRS2279 inhibition seems unstable or transient.

The Solution: ARL 67156

The standard intervention is ARL 67156 , a competitive inhibitor of ecto-ATPases.[1][2] Unlike POM-1 (which can block P2 receptors directly), ARL 67156 is generally "receptor-silent" at P2Y1, making it the preferred stabilizer.

Critical Warning: ARL 67156 is a competitive inhibitor. If your assay uses high concentrations of ATP/ADP (agonists), the protective effect of ARL 67156 diminishes.

Validated Protocol: Stabilizing MRS2279 in Cell Assays
  • Preparation: Dissolve ARL 67156 in water or buffer (up to 10 mM stock).

  • Pre-Incubation (Crucial Step): Add ARL 67156 to the cell suspension or tissue bath before adding MRS2279.

    • Target Concentration:50 µM – 100 µM .

    • Time: Incubate for 2–5 minutes to allow enzyme binding.

  • Antagonist Addition: Add MRS2279 and incubate for the required equilibration time.

  • Agonist Challenge: Add ADP (or 2-MeSADP).

Scientist's Note on Data Interpretation:

Because ARL 67156 prevents the breakdown of your agonist (ADP) as well as your antagonist (MRS2279), the agonist potency (EC50) may shift to the left (appear more potent). You must run a control curve: Agonist + ARL 67156 (no MRS2279) to establish the correct baseline.

Troubleshooting Guide: Plasma Handling (PK Studies)

Scenario: MRS2279 is undetectable or shows low recovery in plasma samples drawn for pharmacokinetic analysis.

The Mechanism of Failure

NTPDases are divalent cation-dependent enzymes. They require Ca2+ or Mg2+ to function. Standard heparinized tubes do not chelate these ions sufficiently to stop degradation immediately.

Validated Protocol: The "Cold Chelation" Method

To preserve MRS2279 in blood/plasma, you must strip the enzymes of their co-factors and freeze their kinetics.

StepActionTechnical Rationale
1 Collection Matrix Use K₂EDTA or Na₂EDTA tubes. Do NOT use Heparin.
2 Temperature Shock Place samples on wet ice immediately (0–4°C).
3 Separation Centrifuge at 4°C (2000 x g, 10 min).
4 Acidification (Optional) Add Perchloric Acid (PCA) or Methanol immediately to plasma.

Comparative Data: Inhibitor Selection

Use this table to select the right protection strategy for your specific experiment.

Inhibitor / MethodTarget Enzyme(s)P2 Receptor Interference?Recommended Use Case
ARL 67156 NTPDase1, NTPDase3, NPP1Low / NegligibleFunctional Assays (Ca²⁺ flux, aggregation). Best balance of protection vs. interference.
POM-1 NTPDases (Broad)HIGH (Blocks P2X/P2Y)Not Recommended for P2Y functional assays; use only for biochemical stability checks.
EDTA / EGTA All Ca²⁺/Mg²⁺ dependent enzymesHIGH (Disrupts signaling)Sample Storage / PK Only . Do not use in Ca²⁺-dependent functional assays.
eNPP Inhibitors NPPs (Pyrophosphatases)VariableUse if degradation persists despite ARL 67156 (rare for MRS2279).
Decision Logic for Stabilization

Stabilization_Logic Start Start: Select Experiment Type Type Is this a Functional Assay (Live Cells)? Start->Type Yes_Live Yes: Live Cells Type->Yes_Live Yes No_Sample No: Plasma/Lysate Storage Type->No_Sample No Inhibitor Use ARL 67156 (50-100 µM) Yes_Live->Inhibitor Chelator Use EDTA + Ice (4°C) No_Sample->Chelator Warning Control for Agonist Potentiation Inhibitor->Warning

Figure 2: Decision tree for selecting the appropriate stabilization method based on experimental context.

Frequently Asked Questions (FAQs)

Q: Can I autoclave MRS2279 buffers? A: No. Bisphosphates are chemically liable to hydrolysis at high temperatures and pressures. Sterile filter (0.22 µm) your solutions. MRS2279 is stable in aqueous solution at –20°C, but repeated freeze-thaw cycles will degrade it. Aliquot single-use stocks.

Q: I used ARL 67156, but my MRS2279 IC50 is still shifting. Why? A: You may have NTPDase2 or NTPDase8 expression in your cell line. ARL 67156 is a weak inhibitor of these specific subtypes. Check your cell line's expression profile. If these are present, you may need to rely on continuous flow perfusion systems (to wash away enzymes) rather than static well assays.

Q: Is MRS2279 stable in DMSO? A: Yes, the stock solution is stable in DMSO. However, degradation begins the moment you dilute it into aqueous physiological buffers (PBS, Tyrode’s) containing serum or cells. Do not dilute until immediately before use.

Q: Can I use POM-1 to protect MRS2279? A: We strongly advise against this for P2Y1 functional assays. POM-1 is a polyoxometalate that has been shown to inhibit P2Y receptors directly, which would confound your antagonist data.

References

  • Nandanan, E., et al. (2000).[3] Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y(1) receptor ligands. Journal of Medicinal Chemistry, 43(5), 829-842. Link

  • Boyer, J. L., et al. (2002). 2-Chloro N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y(1) receptor antagonist.[4][5] British Journal of Pharmacology, 135(8), 2004-2010.[4] Link

  • Lévesque, S. A., et al. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases.[1] British Journal of Pharmacology, 152(1), 141-150. Link

  • Durnin, L., et al. (2014). A commonly-used ecto-ATPase inhibitor, ARL 67156, blocks degradation of ADP more than the degradation of ATP in murine colon.[6] British Journal of Pharmacology, 171(2), 526–536. Link

Sources

Optimization

Technical Support Center: Troubleshooting Variable IC50 Values for MRS2279

Introduction: The Context of Variability MRS2279 is a high-affinity, selective antagonist of the P2Y1 receptor , a Gq-coupled GPCR central to platelet aggregation and purinergic signaling. It functions as a competitive a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Context of Variability

MRS2279 is a high-affinity, selective antagonist of the P2Y1 receptor , a Gq-coupled GPCR central to platelet aggregation and purinergic signaling. It functions as a competitive antagonist , meaning it competes directly with the endogenous agonist (ADP) or synthetic agonists (e.g., 2-MeSADP) for the orthosteric binding site.

The Core Problem: Researchers often report IC50 values ranging from 2 nM to >1 µM . This variability is rarely due to compound quality but rather the laws of competitive antagonism and nucleotide stability . Unlike non-competitive inhibitors, the IC50 of MRS2279 is not a constant; it is a moving target dependent on your experimental conditions.

This guide provides a systematic approach to diagnosing and fixing these shifts.

Part 1: Diagnostic Decision Tree

Use this workflow to identify the root cause of your IC50 variability.

TroubleshootingTree Start Start: IC50 is Variable or Unexpected CheckAgonist Is the IC50 shifting with Agonist Concentration? Start->CheckAgonist CheckTime Is the IC50 shifting with Incubation Time? CheckAgonist->CheckTime No Sol_Cheng Diagnosis: Competitive Antagonism Action: Apply Cheng-Prusoff Correction CheckAgonist->Sol_Cheng Yes (Linear Shift) CheckStability Are you using Platelet Membranes or Whole Cells? CheckTime->CheckStability No Sol_Equilibrium Diagnosis: Non-Equilibrium Conditions Action: Increase Pre-incubation CheckTime->Sol_Equilibrium Yes Sol_Nucleotidase Diagnosis: Nucleotidase Degradation Action: Add Ecto-ATPase Inhibitors CheckStability->Sol_Nucleotidase Membranes (High Variability) Sol_Solubility Diagnosis: Stock Handling Action: Check DMSO/Water Ratio CheckStability->Sol_Solubility Whole Cells (Low Variability)

Figure 1: Diagnostic logic flow for identifying the source of IC50 discrepancies in P2Y1 antagonism assays.

Part 2: Technical Troubleshooting (Q&A)

Module 1: The "Cheng-Prusoff" Trap (Potency Shifts)

Q: My IC50 is 10x higher (less potent) than the literature value of ~50 nM. Is the compound bad?

A: Likely not. MRS2279 is a competitive antagonist .[1][2] Its apparent potency (


) is mathematically tied to the concentration of the agonist you use in the assay. If you use a high concentration of agonist (e.g., to ensure a strong signal), you will artificially inflate the IC50 of the antagonist.

The Fix: You must calculate the Ki (Inhibition Constant) to compare your data with literature. The Ki is an intrinsic property of the molecule and should not change.

Use the Cheng-Prusoff Equation :



ParameterDescription

The value you observed experimentally.[1][3][4]

The fixed concentration of ADP or 2-MeSADP used in your assay.

The potency of the agonist determined in a separate experiment.

Validation Step: Run a "Schild Plot" analysis. Perform the IC50 curve at three different agonist concentrations. If the Ki remains constant while the IC50 shifts, your system is working correctly.

Module 2: The "Hidden Enzyme" Factor (Stability)

Q: My results are inconsistent between fresh membranes and older preparations. Why?

A: This is likely due to ecto-nucleotidases . MRS2279 is a bisphosphate nucleotide derivative. Many tissue preparations (especially platelet membranes and liver homogenates) are rich in enzymes that hydrolyze phosphate groups.

  • Agonist Degradation: If your agonist (ADP) is degraded during incubation, the signal drops, making the antagonist look more potent than it is.

  • Antagonist Degradation: If MRS2279 is hydrolyzed, it loses affinity, making it look less potent.

The Fix:

  • Switch Agonists: Use 2-MeSADP instead of ADP. It is significantly more resistant to hydrolysis.

  • Use Inhibitors: Supplement your assay buffer with nucleotidase inhibitors (e.g., ARL 67156) if using crude membrane preparations.

  • Temperature: Perform binding assays at 4°C if possible to slow enzymatic degradation, though this may alter binding kinetics.

Module 3: Solubility & Handling

Q: I see precipitation when diluting my DMSO stock into the assay buffer.

A: MRS2279 is a bisphosphate salt. While soluble in water, it can be tricky in high-organic solvents or in the presence of calcium/magnesium.

Protocol for Stable Stock:

  • Primary Stock: Dissolve MRS2279 in water or PBS first to 1-10 mM. Bisphosphates are highly water-soluble.

  • Secondary Stock (Optional): If DMSO is required for your library screening, ensure the final DMSO concentration in the well is <0.5% .

  • Avoid Calcium Shock: Do not dilute a high-concentration DMSO stock directly into a buffer containing high

    
     or 
    
    
    
    (like Krebs-Ringer) without an intermediate dilution step, as phosphate salts can precipitate with divalent cations.

Part 3: Validated Experimental Protocol

P2Y1 Receptor Calcium Mobilization Assay

Objective: Determine the functional Ki of MRS2279 in 1321N1 cells expressing hP2Y1.

Reagents:

  • Cell Line: 1321N1-hP2Y1 (Astrocytoma cells).[3][5]

  • Agonist: 2-MeSADP (preferred over ADP for stability).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Detection: Fluo-4 AM (Calcium indicator).

Step-by-Step Workflow:

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) for 45 min at 37°C.

  • Wash: Wash cells 3x with HBSS/HEPES to remove extracellular dye and esterases.

  • Antagonist Pre-incubation (CRITICAL):

    • Add MRS2279 dilution series (0.1 nM to 10 µM).

    • Incubate for 15-20 minutes at Room Temperature.

    • Why? Competitive antagonists require time to reach equilibrium occupancy before the agonist is added. Adding them simultaneously will result in variable IC50s (kinetic lag).

  • Baseline Measurement: Record fluorescence for 10 seconds.

  • Agonist Injection: Inject 2-MeSADP at its EC80 concentration (approx. 10-30 nM, determined previously).

  • Data Acquisition: Record peak calcium flux.

  • Analysis: Fit data to a 4-parameter logistic equation to find IC50, then convert to Ki.

Part 4: Mechanism of Action Visualization

Understanding the pathway helps verify that your readout (Calcium) is appropriate for the target (P2Y1).

P2Y1Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP / 2-MeSADP (Agonist) P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Activates MRS MRS2279 (Antagonist) MRS->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Release

Figure 2: P2Y1 Signal Transduction Pathway. MRS2279 blocks the orthosteric site, preventing Gq activation and subsequent Calcium release.

References

  • Nandanan, E., et al. (2000). Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y1 receptor ligands. Journal of Medicinal Chemistry.

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y1 receptor with a high affinity radiolabeled antagonist.[4][6] Molecular Pharmacology.

  • Craig, D. A. (1993). The Cheng-Prusoff relationship: something lost in the translation. Trends in Pharmacological Sciences.

  • Hechler, B., et al. (1998). MRS2179, a P2Y1 receptor antagonist, inhibits human platelet aggregation.[1] British Journal of Pharmacology.

Sources

Troubleshooting

optimal storage conditions for MRS2279 diammonium salt

Topic: Optimal Storage & Handling Protocols Executive Summary: The Stability Profile MRS2279 (Diammonium salt) is a high-affinity, selective antagonist of the P2Y1 receptor ( ).[1] Chemically, it is a (N)-methanocarba nu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Storage & Handling Protocols

Executive Summary: The Stability Profile

MRS2279 (Diammonium salt) is a high-affinity, selective antagonist of the P2Y1 receptor (


).[1] Chemically, it is a (N)-methanocarba nucleotide bisphosphate .[2][3]

The Critical Technical Insight: Unlike simple small molecules, MRS2279 contains two phosphate groups and a ribose-like scaffold. This structure makes it inherently susceptible to hydrolysis (cleavage of phosphate groups) and hygroscopic degradation (absorbing moisture from the air, leading to clumping and hydrolysis).

Your experimental reproducibility depends on preventing the hydrolysis of these phosphate esters.

Core Storage Directives (The Golden Rules)

Failure to adhere to these parameters is the #1 cause of "loss of potency" reported in P2Y1 platelet aggregation assays.

A. Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C (Required).

  • Environment: Desiccated (Critical). The diammonium salt form is hygroscopic.

  • Container: Tightly sealed, hydrophobic vial (e.g., amber glass or high-quality polypropylene).

  • Shelf Life: 6 months to 1 year if unopened and desiccated.

B. Solution State Storage (Stock Solutions)
  • Temperature: -80°C (Preferred for >1 month), -20°C (Acceptable for <1 month).

  • Format: Single-use aliquots (Do not freeze-thaw).

  • Solvent: Water or pH-buffered saline (PBS).

  • Stability: Nucleotides in solution are thermodynamically unstable over time.

    • -80°C: ~6 months.[1][4][5][6]

    • -20°C: ~1 month.[1][4]

    • 4°C: < 24 hours (Use immediately).

Workflow Visualization

Figure 1: Optimal Reconstitution & Storage Workflow

This workflow minimizes hydrolytic stress and freeze-thaw degradation.

StorageWorkflow Raw Lyophilized Vial (-20°C, Desiccated) Equilibration Equilibrate to RT (30-60 mins) Raw->Equilibration Prevents condensation Dissolution Vortex Gently (Ensure Clarity) Equilibration->Dissolution Solvent Add Solvent (Water/PBS to 10-100 mM) Solvent->Dissolution Aliquot Aliquot Immediately (Avoid Freeze-Thaw) Dissolution->Aliquot Minimize time at RT Storage Store Aliquots (-80°C Preferred) Aliquot->Storage

Caption: Figure 1. Standard Operating Procedure (SOP) for the reconstitution of MRS2279 to prevent hygroscopic degradation and hydrolysis.

Technical Specifications & Solubility Data

ParameterSpecificationTechnical Note
Molecular Weight 503.77 g/mol Includes diammonium counterions.
Solubility (Water) ~100 mM (50 mg/mL)Highly soluble due to phosphate groups.
Solubility (DMSO) SolubleOften used for highly concentrated stocks, but water is preferred for biological compatibility.
Appearance White to off-white solidIf yellowing occurs, oxidation/degradation is suspected.
Purity (HPLC)

Check Certificate of Analysis (CoA) for batch specifics.

Troubleshooting & FAQs

Category 1: Solubility & Reconstitution

Q: My MRS2279 powder has turned into a sticky gel inside the vial. Is it still usable?

  • Diagnosis: This is hygroscopic failure . The vial was likely opened while cold, causing atmospheric moisture to condense on the powder, or stored without a desiccant.

  • Impact: The exact mass is now unknown (water weight added), and hydrolysis may have started.

  • Action: If qualitative data is acceptable, dissolve the entire content in a known volume of water based on the original mass. For quantitative

    
     determination, discard and replace .
    

Q: Can I use DMSO to make the stock solution?

  • Answer: Yes, but it is often unnecessary.

  • Reasoning: MRS2279 is highly water-soluble (100 mM). Using water or PBS avoids the "DMSO effect" (solvent interference) in sensitive platelet aggregation or calcium signaling assays. If you must use DMSO, ensure the final concentration in your assay is

    
    .
    
Category 2: Stability & Handling[5]

Q: I left my stock solution at Room Temperature (RT) overnight. Is it degraded?

  • Answer: High probability of partial degradation.

  • Mechanism: Bisphosphates are susceptible to spontaneous hydrolysis at RT.

  • Protocol: Run a quick HPLC or functional check (e.g., platelet aggregation inhibition) against a fresh standard. If not possible, discard to ensure data integrity.

Q: How do I sterilize the solution for cell culture?

  • Answer: Filtration only.

  • Method: Use a 0.22

    
    m PES or PVDF syringe filter.
    
  • Warning: NEVER autoclave. The high heat and pressure will instantly hydrolyze the phosphate bonds, rendering the antagonist inactive.

Category 3: Experimental Application

Q: Why am I seeing variability in my


 values? 
  • Troubleshooting Logic:

    • Freeze-Thaw Cycles: Did you refreeze the aliquot? (Limit to 1 cycle max).

    • Adsorption: Highly charged phosphates can stick to glass. Use polypropylene plastics for all dilutions.

    • Buffer pH: Ensure your assay buffer is near neutral (pH 7.0–7.4). Extreme pH accelerates hydrolysis.

Mechanistic Visualization: Degradation Pathways

Figure 2: Chemical Stability Logic

Understanding why storage conditions matter.

DegradationLogic Compound MRS2279 (Bisphosphate) Hydrolysis Hydrolysis of Phosphate Esters Compound->Hydrolysis Susceptibility Moisture Moisture/Water (Hygroscopic) Moisture->Hydrolysis Accelerates Heat Heat (> RT or Autoclave) Heat->Hydrolysis Catalyzes Enzymes Phosphatases (Contamination) Enzymes->Hydrolysis Cleaves Inactive Inactive Nucleoside (Loss of Antagonism) Hydrolysis->Inactive Result

Caption: Figure 2.[3] Primary degradation pathways for MRS2279. Phosphate hydrolysis is the dominant failure mode, accelerated by moisture and heat.

References

  • Nandanan, E., et al. (2000).[1][3] Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y(1) receptor ligands.[1] Journal of Medicinal Chemistry, 43(5), 829–842.[1]

  • Boyer, J. L., et al. (2002).[3] 2-Chloro N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y(1) receptor antagonist.[1][2][3] British Journal of Pharmacology, 135(8), 2004–2010.

  • Tocris Bioscience. (n.d.). MRS 2279 Product Information & Datasheet. Tocris.com.

  • MedChemExpress. (n.d.). MRS2279 diammonium salt Datasheet.[1] MedChemExpress.com.

Sources

Optimization

Technical Support Center: Minimizing Non-Specific Binding of MRS2279

Product: MRS2279 (P2Y1 Receptor Antagonist) CAS No: 367909-40-8 Chemical Nature: Bisphosphate nucleotide derivative (Methanocarba analogue) Document ID: TS-MRS-005-NSB Version: 2.1 (Current)[1] Core Technical Analysis: T...

Author: BenchChem Technical Support Team. Date: February 2026

Product: MRS2279 (P2Y1 Receptor Antagonist) CAS No: 367909-40-8 Chemical Nature: Bisphosphate nucleotide derivative (Methanocarba analogue) Document ID: TS-MRS-005-NSB Version: 2.1 (Current)[1]

Core Technical Analysis: The "Sticky Phosphate" Mechanism

To effectively minimize non-specific binding (NSB) of MRS2279, one must first understand why it adheres to surfaces.[1] MRS2279 is not a typical lipophilic small molecule; it is a highly polar, bisphosphate nucleotide analogue .[1]

Most researchers default to "hydrophobic" blocking strategies (like adding DMSO or reducing plastic contact), which fail with MRS2279.[1] The primary driver of NSB for this molecule is Electrostatic Interaction .

  • The Mechanism: MRS2279 contains two phosphate groups, rendering it polyanionic (highly negatively charged) at physiological pH.[1]

  • The Trap: It binds avidly to positively charged surfaces , including:

    • Poly-D-Lysine (PDL) or Polyethyleneimine (PEI) coated plates/filters.[1]

    • Untreated glass surfaces (via cationic bridging).[1]

    • Certain plastics with high surface charge densities.[1]

Senior Scientist Insight:

"If you are seeing high background in your P2Y1 binding assays, stop optimizing for hydrophobicity. You are likely dealing with an ionic 'magnet' effect where the anionic MRS2279 is electrostatically sticking to your cationic cell-adhesion coatings."

Optimized "Low-NSB" Assay Protocol

The following protocol is engineered to neutralize the specific physicochemical properties of MRS2279 that lead to high background signal.

A. The "Charge-Shield" Buffer Formulation

Standard PBS is often insufficient.[1] Use this modified buffer for dilution and wash steps.[1]

ComponentConcentrationFunction
Tris-HCl (pH 7.4) 50 mMStable buffering capacity.[1]
NaCl 138 mM Critical: High ionic strength shields charge-charge interactions between MRS2279 and surfaces.[1]
BSA (Fatty Acid Free) 0.1% - 0.5%Blocks low-affinity binding sites on plastics.[1] Note: Use IgG-free BSA to avoid cross-reactivity.[1]
EDTA 1 mMChelation removes divalent cations (

,

) that can form "bridges" between the phosphate groups and glass surfaces.[1]
B. Solubilization & Storage Workflow
  • Solvent: Water or TE Buffer (pH 7.5).[1] Avoid DMSO for stock storage if possible, as precipitation can occur upon aqueous dilution due to the salt form.[1]

  • Vessel: Use LoBind® (Protein/DNA) microcentrifuge tubes.[1] Standard polypropylene tubes often have mold-release agents that can nucleate aggregation.[1]

  • Storage: Aliquot immediately. Repeated freeze-thaw cycles cause hydrolysis of the phosphate esters, creating breakdown products (like MRS2179) that alter potency and binding profiles.[1]

Troubleshooting Guide (Q&A)

Q1: I am running a radioligand binding assay using [³H]-MRS2279, but my filter blanks are huge. Why?

Diagnosis: You are likely using PEI (Polyethyleneimine) to pretreat your GF/B filters.[1] The Fix: PEI is cationic.[1] It traps membranes effectively but acts as a sponge for the anionic [³H]-MRS2279.[1]

  • Reduce PEI: Lower PEI concentration to 0.1% or eliminate it if membrane retention allows.[1]

  • High-Salt Wash: Ensure your wash buffer contains at least 150 mM NaCl (or up to 500 mM if background persists) to disrupt the ionic bond between the ligand and the filter.[1]

  • Pre-Saturate: Pre-soak filters in buffer containing 10 mM unlabeled ATP or pyrophosphate to occupy non-specific phosphate-binding sites.[1]

Q2: My IC50 values shift significantly when I change from glass to plastic reservoirs.

Diagnosis: Surface Adsorption.[1] The Fix: Nucleotide analogues can adsorb to glass via silanol interactions or plastic via hydrophobic pockets in the base moiety.

  • Protocol Change: Switch to silanized glass or low-binding polypropylene .[1]

  • Verification: Perform a "tip loss" test. Incubate a low concentration (e.g., 10 nM) solution in your reservoir for 30 minutes, then measure the concentration against a fresh stock. If signal drops >10%, add 0.01% Tween-20 to the buffer.[1]

Q3: I see "ghost" activity in P2Y1-negative cell lines. Is MRS2279 promiscuous?

Diagnosis: Off-target enzymatic degradation or impurity.[1] The Fix: MRS2279 is highly selective for P2Y1 (


 = 2.5 nM) and does not bind P2Y12.[1][2][3] However:
  • Ectonucleotidases: Cells express CD39/CD73 which can hydrolyze the phosphate groups.[1] Include an ectonucleotidase inhibitor (e.g., ARL 67156) in your assay buffer.[1]

  • Purity Check: Ensure your MRS2279 is >98% pure. Breakdown products (mono-phosphates) can have different selectivity profiles.

Visualizing the Logic

Diagram 1: The P2Y1 Signaling Pathway & MRS2279 Intervention

This diagram illustrates the precise node where MRS2279 acts, confirming its role in blocking


-coupled Calcium mobilization.[1]

P2Y1_Pathway ADP ADP / 2-MeSADP (Agonist) P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Activates MRS MRS2279 (Antagonist) MRS->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Couples to PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Releases Platelet Platelet Shape Change / Aggregation Ca->Platelet Triggers

Caption: MRS2279 competitively blocks the ADP binding site on P2Y1, preventing Gq activation and subsequent Calcium release.

Diagram 2: Troubleshooting Workflow for High Background

Use this decision tree to diagnose NSB issues in real-time.

Troubleshooting_NSB Start High Background / NSB? Filter Using Filters? (Radioligand) Start->Filter Plastic Using Plastic? (Fluorescence/ELISA) Start->Plastic CheckPEI Check PEI Coating Filter->CheckPEI CheckBSA Check Blocking Plastic->CheckBSA CheckCoating Cell Coating? Plastic->CheckCoating ReducePEI Reduce PEI to <0.1% or Add 500mM NaCl CheckPEI->ReducePEI Yes AddBSA Add 0.1% BSA + 1mM EDTA CheckBSA->AddBSA Buffer Optimization SwitchCoating Switch PDL to Collagen/Fibronectin CheckCoating->SwitchCoating Positively Charged?

Caption: Decision tree for isolating the source of non-specific binding based on assay format.

References

  • Primary Characterization & Structure: Nandanan, E., et al. (2000).[1] Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y(1) receptor ligands.[1] Journal of Medicinal Chemistry, 43(5), 829–842.[1]

  • Pharmacology & Selectivity: Boyer, J. L., et al. (2002).[1][4] Selective and competitive antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate.[1][2][3][4][5] British Journal of Pharmacology, 135(8), 2004–2010.[1]

  • Radioligand Binding Protocols ([³H]MRS2279): Waldo, G. L., et al. (2002).[1][4][6] Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist.[1][4][5] Molecular Pharmacology, 62(5), 1249–1257.[1]

  • General Nucleotide NSB Mechanisms: Jacobson, K. A., et al. (2002).[1] Structure-activity relationships of P2Y1 receptor antagonists. Molecular Pharmacology. [1]

Sources

Optimization

Technical Support Center: Optimizing MRS2279 Concentrations for Serum-Containing Media

Welcome to the technical support guide for MRS2279, a potent and selective P2Y1 receptor antagonist. This document is designed for researchers, scientists, and drug development professionals who are transitioning their e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for MRS2279, a potent and selective P2Y1 receptor antagonist. This document is designed for researchers, scientists, and drug development professionals who are transitioning their experiments from serum-free to serum-containing conditions. It provides in-depth explanations, troubleshooting guides, and validated protocols to address the common challenge of serum-induced shifts in compound potency.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when encountering unexpected results with MRS2279 in the presence of serum.

Q1: My MRS2279 worked perfectly in my serum-free assay, but its inhibitory effect is significantly reduced or absent in media containing Fetal Bovine Serum (FBS). Why is this happening?

This is a frequently observed phenomenon rooted in the principles of pharmacology and drug-protein interactions. When you introduce serum into your cell culture medium, you are adding a complex mixture of proteins, with serum albumin being the most abundant.[1][2] Small molecule compounds, like MRS2279, can reversibly bind to these proteins.[1] According to the "free drug hypothesis," only the unbound, or "free," fraction of a drug is available to diffuse across cell membranes and interact with its target receptor—in this case, the P2Y1 receptor.[3] The portion of MRS2279 bound to serum proteins is effectively sequestered and rendered inactive, thus lowering the effective concentration of the antagonist at the receptor site and reducing its observed biological effect.

Q2: What is the primary component in serum responsible for this binding effect?

The primary protein responsible for binding most small molecule drugs in plasma or serum is serum albumin .[1] Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), the major component of FBS, are known to have multiple binding sites that can accommodate a wide variety of compounds.[2][4] The extent of this binding is influenced by factors such as the drug's hydrophobicity and the specific chemical structure.[5]

Q3: Is there a general rule for how much I should increase the MRS2279 concentration to compensate for 10% FBS?

Unfortunately, there is no universal conversion factor. The required increase, often referred to as the "IC50 shift," is highly dependent on the specific binding affinity of MRS2279 for the proteins in your particular batch of FBS and the cell system you are using. The magnitude of the shift can be substantial. For some highly-bound drugs, the free fraction can be reduced to such an extent that the required total concentration increases by 5-fold, 10-fold, or even more to achieve the same biological effect seen in serum-free conditions.[6] The only reliable way to determine the correct concentration is to empirically measure it in your specific assay conditions, as detailed in the troubleshooting guide below.

Q4: Can I pre-incubate my media with MRS2279 before adding it to the cells to ensure it's properly mixed?

Yes, this is standard and recommended practice for ensuring a homogenous concentration of the antagonist in the media. However, it's important to understand that this pre-incubation will not prevent or saturate the protein binding. The binding of MRS2279 to serum albumin is a rapid and reversible equilibrium. As soon as the compound is added to the serum-containing media, the binding equilibrium will be established. The key is to account for this sequestration by increasing the total initial concentration.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured, self-validating workflow for researchers observing a loss of MRS2279 efficacy in serum-containing media.

Problem: My standard, serum-free concentration of MRS2279 shows little to no P2Y1 receptor antagonism in my cell-based assay containing serum.

This is the classic presentation of a serum-induced potency shift. The underlying cause is an insufficient concentration of free MRS2279 reaching the P2Y1 receptors on your cells.

Solution: The IC50 Shift Assay - A Workflow to Quantify the Serum Effect and Determine the Correct Concentration

The most robust solution is to perform a concentration-response experiment to quantify the magnitude of the potency shift. This allows you to determine a correction factor for all future experiments using the same serum concentration.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of MRS2279 in your specific cell-based assay under two conditions: serum-free and serum-containing media.

Materials:

  • Cells expressing the P2Y1 receptor.

  • Serum-free cell culture medium.

  • Your standard serum-containing medium (e.g., DMEM + 10% FBS).

  • MRS2279 stock solution (e.g., in DMSO or water).[9]

  • A P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) to stimulate the receptor.[10]

  • An appropriate assay plate (e.g., 96-well plate).

  • Assay readout reagents (e.g., for measuring calcium flux, inositol phosphate accumulation, or another relevant downstream signal).

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells at the optimal density in a 96-well plate and allow them to adhere and grow as per your standard protocol.[11] Ensure consistent cell numbers across all wells to minimize variability.[12]

  • Prepare MRS2279 Dilutions: Prepare two sets of serial dilutions of MRS2279.

    • Set A (Serum-Free): Dilute the MRS2279 stock into your serum-free medium. A typical concentration range might span from 1 nM to 10 µM.

    • Set B (Serum-Containing): Dilute the MRS2279 stock into your serum-containing medium using the exact same dilution scheme.

  • Antagonist Pre-incubation:

    • Carefully remove the existing media from your cells.

    • Add the MRS2279 dilutions to the appropriate wells. Assign half of the plate to Set A and the other half to Set B. Include vehicle-only controls (medium with DMSO, but no MRS2279) for both conditions.

    • Incubate the plate for a sufficient time for the antagonist to bind to the receptors (e.g., 15-30 minutes at 37°C).

  • Agonist Stimulation: Add the P2Y1 agonist (e.g., 2-MeSADP) at a concentration that elicits a robust response (typically the EC80 concentration, which you should determine beforehand). Add the agonist to all wells except for a negative control (no agonist).

  • Assay Readout: After the appropriate stimulation time, perform your assay readout (e.g., measure fluorescence for a calcium assay).

  • Data Analysis:

    • Normalize the data for each condition. Set the signal from the "vehicle-only + agonist" wells as 100% activity and the "no agonist" wells as 0% activity.

    • Plot the normalized response versus the logarithm of the MRS2279 concentration for both the serum-free and serum-containing conditions.

    • Fit a sigmoidal dose-response curve (variable slope) to each dataset to determine the IC50 value for each condition.[13]

You will generate two distinct curves. The curve from the serum-containing media will be shifted to the right, indicating that a higher concentration of MRS2279 is needed to achieve the same level of inhibition.

  • IC50 (Serum-Free): The concentration of MRS2279 that produces 50% inhibition in serum-free media. This should align with published values, which are typically in the nanomolar range (e.g., IC50 of 51.6 nM).[14]

  • IC50 (Serum): The concentration of MRS2279 that produces 50% inhibition in your serum-containing media.

  • Fold-Shift Calculation: Divide the IC50 (Serum) by the IC50 (Serum-Free). This value is your correction factor.

Example:

  • IC50 (Serum-Free) = 50 nM

  • IC50 (10% FBS) = 500 nM

  • Fold-Shift = 500 nM / 50 nM = 10

This result indicates that in your specific assay with 10% FBS, you need to use a 10-fold higher concentration of MRS2279 to achieve the same effective free concentration and biological response as in a serum-free system.

Part 3: Visualization & Data Presentation

Visual aids can clarify complex biological interactions and experimental designs.

Mechanism of Serum Sequestration

The following diagram illustrates how serum albumin reduces the effective concentration of MRS2279 at the cellular level.

SerumBinding cluster_0 Extracellular Space (with Serum) cluster_1 Cell Membrane MRS_Total Total MRS2279 Added Bound MRS2279 Free MRS2279 Albumin Serum Albumin MRS_Total:bound->Albumin Binding (Sequestration) Receptor P2Y1 Receptor MRS_Total:free->Receptor Binding & Antagonism (Biologically Active Fraction) Albumin->MRS_Total:bound Release

Caption: Sequestration of MRS2279 by serum albumin.

Experimental Workflow Diagram

This diagram outlines the logical flow of the IC50 shift experiment.

IC50_Workflow Start Start: Reduced MRS2279 activity in serum-containing media Prep Prepare Parallel Assays: 1. Serum-Free (SF) Medium 2. Serum-Containing (SC) Medium Start->Prep Dose Create Identical Serial Dilutions of MRS2279 in both SF and SC media Prep->Dose Treat Treat Cells and Stimulate with P2Y1 Agonist Dose->Treat Measure Measure Assay Readout (e.g., Calcium Flux) Treat->Measure Analyze Plot Dose-Response Curves and Calculate IC50 for each condition Measure->Analyze Compare Calculate Fold-Shift: IC50(SC) / IC50(SF) Analyze->Compare End Use Corrected Concentration in Future Experiments Compare->End

Caption: Workflow for determining the adjusted MRS2279 concentration.

Data Summary Table

The table below provides an example of results you might obtain from an IC50 shift experiment, illustrating the impact of increasing serum concentration on the required dose of MRS2279.

FBS ConcentrationDetermined IC50Fold-Shift (vs. 0% FBS)
0%52 nM1.0 (Baseline)
2%145 nM~2.8
5%310 nM~6.0
10%650 nM~12.5
Note: These are hypothetical values for illustrative purposes. Your results will be specific to your assay system and serum batch.

Part 4: Advanced Considerations & Troubleshooting

Q: The required concentration of MRS2279 in serum is causing cell toxicity or off-target effects. What are my options?

This can happen if the total drug concentration becomes excessively high.

  • Confirm Cytotoxicity: First, confirm that the issue is toxicity. Run a simple cell viability assay (e.g., MTT, LDH, or using a dye like propidium iodide) with the high concentrations of MRS2279 in your serum-containing media, but without the P2Y1 agonist.[15] This will tell you if the antagonist itself is harming the cells.

  • Reduce Serum Concentration: If your experimental design can tolerate it, try reducing the percentage of serum in your media. Even reducing from 10% to 5% can significantly decrease the required antagonist concentration.

  • Use Purified Albumin: For more defined conditions, you can use serum-free media supplemented with a known concentration of purified BSA or HSA instead of whole serum. This removes other confounding variables present in FBS.

  • Serum Starvation: For short-term experiments (a few hours), it may be possible to switch the cells to serum-free media for the duration of the antagonist/agonist treatment. However, be aware that serum starvation can alter cell signaling pathways, so this must be validated carefully.

References

  • P2Y1R Inhibitors . Alzheimer's Drug Discovery Foundation. [Link]

  • A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays . ResearchGate. [Link]

  • Copeland, R. A., et al. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays . Journal of Biomolecular Screening. [Link]

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist . Molecular Pharmacology. [Link]

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist . Molecular Pharmacology. [Link]

  • Belinskaia, D. A., et al. (2016). Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro . Journal of Pharmaceutical Sciences. [Link]

  • Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples . National Institutes of Health (NIH). [Link]

  • The Complete Guide to Cell-Based Assays . SPT Labtech. [Link]

  • Review on Interaction of Serum Albumin with Drug Molecules . Open Access Journals. [Link]

  • 10 Tips for Successful Cell Based Assays . FDCELL. [Link]

  • Agonist binding and Gq-stimulating activities of the purified human P2Y1 receptor . PubMed. [Link]

  • How to use a drug at right concentration in cellular experiments based on its Cmax? . ResearchGate. [Link]

  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation . ResearchGate. [Link]

  • Calculating Unbound Drug Concentrations in Human Plasma, Serum, or Urine . Walsh Medical Media. [Link]

  • Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir . National Institutes of Health (NIH). [Link]

  • Cell-Based Assays Guide . Antibodies.com. [Link]

  • Testing for drug-human serum albumin binding using fluorescent probes and other methods . National Institutes of Health (NIH). [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay . Creative Bioarray. [Link]

  • Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum . ACS Publications. [Link]

  • An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes . ResearchGate. [Link]

  • Med Math - Calculating Drug Concentrations . YouTube. [Link]

  • Review on Interaction of Serum Albumin with Drug Molecules . ResearchGate. [Link]

  • From cell seeding to analysis - Getting the best out of your cell-based assay . YouTube. [Link]

  • N-Terminal Protein Binding and Disorder-to-Order Transition by a Synthetic Receptor . ACS Publications. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells . Promega Connections. [Link]

  • Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist . ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Mechanistic Deep Dive: Comparing the P2Y1 Antagonist MRS2279 and the P2Y12 Inhibitor Clopidogrel

For researchers in thrombosis, hemostasis, and drug development, understanding the nuanced mechanisms of antiplatelet agents is paramount. While both the research compound MRS2279 and the clinical drug clopidogrel target...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in thrombosis, hemostasis, and drug development, understanding the nuanced mechanisms of antiplatelet agents is paramount. While both the research compound MRS2279 and the clinical drug clopidogrel target ADP-mediated platelet activation, they do so via distinct receptors, modes of action, and signaling cascades. This guide provides an in-depth, objective comparison of their mechanisms, supported by experimental data and protocols, to empower researchers in their selection and application of these critical pharmacological tools.

The Core Distinction: Targeting Separate Arms of ADP-Mediated Platelet Activation

Adenosine diphosphate (ADP) is a central mediator of platelet activation and thrombus formation, exerting its effects through two key G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12. The fundamental difference between MRS2279 and clopidogrel lies in their selective targeting of these two distinct receptors, which initiate different downstream signaling events.

  • The P2Y1 Receptor (Target of MRS2279): This receptor is coupled to the Gq family of G proteins. Upon ADP binding, Gq activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC), which are crucial for initiating platelet shape change and weak, transient aggregation.

  • The P2Y12 Receptor (Target of Clopidogrel): This receptor is coupled to the Gi family of G proteins.[1] ADP binding to P2Y12 leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. This disinhibition is critical for amplifying and sustaining the aggregation response, stabilizing the thrombus, and mediating granule secretion.[4][5]

The coordinated action of both P2Y1 and P2Y12 is required for a full and robust platelet response to ADP. MRS2279 and clopidogrel allow for the specific dissection or inhibition of these individual pathways.

G_protein_signaling cluster_P2Y1 P2Y1 Pathway (Gq-coupled) cluster_P2Y12 P2Y12 Pathway (Gi-coupled) P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq ADP PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 -> ↑ [Ca²⁺]i PLC->IP3 ShapeChange Platelet Shape Change & Transient Aggregation IP3->ShapeChange P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi ADP AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP -> ↓ PKA AC->cAMP SustainedAgg Sustained Aggregation & Thrombus Stabilization cAMP->SustainedAgg drug_mechanism cluster_mrs MRS2279 Mechanism cluster_clop Clopidogrel Mechanism MRS2279 MRS2279 (Direct-Acting) P2Y1 P2Y1 Receptor MRS2279->P2Y1 Reversible Binding ADP1 ADP ADP1->P2Y1 Competes with Clop_prodrug Clopidogrel (Prodrug) Liver Liver (CYP2C19) Clop_prodrug->Liver Metabolism Active_Met Active Thiol Metabolite Liver->Active_Met P2Y12 P2Y12 Receptor Active_Met->P2Y12 Irreversible Covalent Bond workflow_radioligand A Prepare P2Y1 Receptor Membranes B Incubate: Membranes + [³H]MRS2279 + Unlabeled Competitor A->B C Filter & Wash to Separate Bound from Unbound Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki (Affinity) D->E

Figure 3: Workflow for a competitive radioligand binding assay.

Protocol 2: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay (to measure P2Y12 inhibition by Clopidogrel)

This flow cytometry-based assay provides a highly specific measure of P2Y12 receptor activity. The phosphorylation state of VASP is directly regulated by the P2Y12-cAMP-PKA signaling axis.

Causality: In resting platelets, VASP is phosphorylated by PKA (VASP-P). When ADP activates the P2Y12 receptor, adenylyl cyclase is inhibited, cAMP levels drop, PKA activity decreases, and VASP becomes dephosphorylated. An effective P2Y12 inhibitor like clopidogrel's active metabolite will block this process, leaving VASP in its phosphorylated state even in the presence of ADP. Therefore, measuring the VASP phosphorylation status is a direct and quantitative readout of P2Y12 receptor inhibition. T[6]his assay would show no effect with MRS2279, as the P2Y1 receptor does not signal through the adenylyl cyclase pathway.

[7]Step-by-Step Methodology:

  • Blood Collection: Collect whole blood from subjects (pre- and post-clopidogrel treatment) into citrate-containing tubes.

  • Incubation: Aliquot the blood into two tubes. To one tube, add prostaglandin E1 (PGE1), which stimulates adenylyl cyclase and induces maximal VASP phosphorylation (this serves as a baseline control). To the second tube, add PGE1 plus ADP to challenge the P2Y12 pathway.

  • Fixation & Permeabilization: After a short incubation, fix the cells with a fixative (e.g., paraformaldehyde) to stop all cellular processes, followed by a permeabilizing agent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Staining: Incubate the cells with a primary antibody specific for the phosphorylated form of VASP (anti-VASP-P) and a fluorescently-labeled secondary antibody. Also, include an antibody against a platelet-specific marker (e.g., CD41) to gate the platelet population.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the platelet population and measure the mean fluorescence intensity (MFI) of the VASP-P signal.

  • Data Analysis: Calculate a Platelet Reactivity Index (PRI) using the MFI from the PGE1 and PGE1+ADP treated samples. A lower PRI indicates a weaker response to ADP and thus stronger P2Y12 inhibition.

Conclusion: Distinct Tools for Distinct Scientific Questions

The comparison between MRS2279 and clopidogrel highlights a crucial principle in pharmacology: precision.

  • MRS2279 is a high-precision research tool. Its direct, competitive, and reversible antagonism of the P2Y1 receptor allows for the unambiguous investigation of Gq-mediated signaling in platelet biology. It is ideal for in vitro characterization and for pre-clinical studies aimed at understanding the specific role of P2Y1 in thrombosis and hemostasis.

  • Clopidogrel is an effective clinical anti-thrombotic agent that operates through a more complex, indirect, and irreversible mechanism targeting the P2Y12 receptor. I[8][9]ts prodrug nature and reliance on metabolic activation introduce variability but also result in a potent and long-lasting antiplatelet effect that is clinically valuable. Studying clopidogrel requires assays that can account for its metabolic activation and assess the downstream consequences of Gi pathway inhibition.

For the researcher, scientist, or drug developer, choosing between these or similar agents depends entirely on the experimental goal. To dissect the role of initial platelet shape change, one would choose MRS2279. To study the mechanisms of clinically relevant anti-thrombotic therapy or the sustained amplification of platelet aggregation, clopidogrel and its corresponding P2Y12-specific assays are the appropriate choice.

References

  • Medicover Hospitals. (2024, September 13). Clopidogrel Mechanism of Action: How It Prevents Blood Clots. Retrieved from [Link]

  • BioCrick. (n.d.). MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action clopidogrel. The active metabolite selectively... [Image]. Retrieved from [Link]

  • Boyer, J. L., Adams, M., Ravi, R. G., Jacobson, K. A., & Harden, T. K. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist. Molecular Pharmacology, 61(4), 834–841. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clopidogrel besylate? Retrieved from [Link]

  • Abbracchio, M. P., Burnstock, G., Boeynaems, J. M., Barnard, E. A., Boyer, J. L., Kennedy, C., ... & Jacobson, K. A. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 281-341. (Note: While the direct link is to a general P2Y page, the data on MRS2279's pKB is consistent with data in this field). Retrieved from [Link]

  • Boyer, J. L., Adams, M., Ravi, G., Jacobson, K. A., & Harden, T. K. (2002). Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist. Molecular pharmacology, 61(4), 834–841. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2017, July 10). Clopidogrel - Mechanism of Action [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 19). Clopidogrel. In: StatPearls [Internet]. Retrieved from [Link]

  • Jurk, K., Kehrel, B. E., Schwipp, A., & van de Loo, B. (2005). Reduced thrombus cohesion in an ex vivo human model of arterial thrombosis induced by clopidogrel treatment: kinetics of the effect and influence of single and double loading-dose regimens. Journal of thrombosis and haemostasis, 3(10), 2278–2286. Retrieved from [Link]

  • Moshfegh, K., Wuillemin, W. A., Redondo, M., & Meyer, B. J. (1999). Clopidogrel: a review of its mechanism of action. Journal of thrombosis and thrombolysis, 7(2), 143–148. Retrieved from [Link]

  • Sangkuhl, K., Klein, T. E., & Altman, R. B. (2010). Clopidogrel pathway. Pharmacogenetics and genomics, 20(7), 463–465. Retrieved from [Link]

  • Wikipedia. (n.d.). P2Y12. Retrieved from [Link]

  • Jahn, K., Suchodolski, K., Schäfer, A., Sahlmann, B., Küster, U., Echtermeyer, F., ... & Johanning, K. (2017). Effect of Clopidogrel on Thrombus Formation in an Ex Vivo Parallel Plate Flow Chamber Model Cannot Be Reversed by Addition of Platelet Concentrates or vWF Concentrate. Anesthesia and analgesia, 124(4), 1091–1098. Retrieved from [Link]

  • Amadi, Y., & Varga-Szabo, D. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International journal of molecular sciences, 24(7), 6709. Retrieved from [Link]

  • Hausmann, R., Retz, T., & Schmalzing, G. (2007). Inhibition of adenylyl cyclase by neuronal P2Y receptors. Neuropharmacology, 52(3), 857–866. Retrieved from [Link]

  • Brandt, J. T., Payne, C. D., Wiviott, S. D., Weerakkody, G., Farid, N. A., Small, D. S., ... & Winters, K. J. (2007). A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation. American heart journal, 153(1), 66.e9–16. Retrieved from [Link]

  • Valgimigli, M., Bueno, H., Byrne, R. A., Collet, J. P., Costa, F., Jeppsson, A., ... & Vranckx, P. (2018). 2017 ESC focused update on dual antiplatelet therapy in coronary artery disease developed in collaboration with EACTS: The Task Force for dual antiplatelet therapy in coronary artery disease of the European Society of Cardiology (ESC) and of the European Association for Cardio-Thoracic Surgery (EACTS). European heart journal, 39(3), 213-260. (Note: A direct URL to a meta-analysis was not found, but this is a representative high-level guideline source). Retrieved from [Link]

  • Husted, S., & van Giezen, J. J. (2009). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular therapeutics, 27(4), 259–274. (Note: A direct URL to the specific meta-analysis was not found, but this review covers similar comparative data). Retrieved from [Link]

  • Amadi, Y., & Varga-Szabo, D. (2023). The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. International journal of molecular sciences, 24(7), 6709. Retrieved from [Link]

  • Amadi, Y., & Varga-Szabo, D. (2023). The Signaling Pathway of the ADP Receptor P2Y 12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6709. Retrieved from [Link]

  • Wallentin, L., Becker, R. C., Budaj, A., Cannon, C. P., Emanuelsson, H., Held, C., ... & PLATO Investigators. (2010). Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy. Journal of the American College of Cardiology, 56(12), 919–933. Retrieved from [Link]

  • PharmGKB. (n.d.). Clopidogrel Pathway, Pharmacokinetics. Retrieved from [Link]

  • Serebruany, V. L. (2016). P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis. Cardiology, 134(2), 107–116. Retrieved from [Link]

  • Gachet, C., Hechler, B., Cazenave, J. P., Ohlmann, P., & Mangin, P. H. (2006). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences of the United States of America, 103(30), 11345–11350. Retrieved from [Link]

  • Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of clinical investigation, 113(3), 340–345. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

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Comparative

A Researcher's Guide to the Validation of P2Y1 Knockdown: A Comparative Analysis with the Antagonist MRS2279

In the intricate world of cellular signaling, the P2Y1 receptor stands out as a critical player in a multitude of physiological processes, from platelet aggregation to neurotransmission.[1][2] As a G protein-coupled rece...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, the P2Y1 receptor stands out as a critical player in a multitude of physiological processes, from platelet aggregation to neurotransmission.[1][2] As a G protein-coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP), its study is paramount for understanding various disease states and developing novel therapeutics.[1][3] For researchers investigating the roles of P2Y1, robust and reliable methods to inhibit its function are essential. This guide provides an in-depth comparison of two principal approaches: siRNA-mediated knockdown and pharmacological antagonism with MRS2279. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a framework for the comprehensive validation of P2Y1 knockdown.

The P2Y1 Receptor: A Brief Overview

The P2Y1 receptor is a purinergic receptor that, upon activation by ADP, couples to Gq proteins.[4] This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[4][5] This calcium signaling is a linchpin in the diverse functions of P2Y1, making it a key therapeutic target.[1][6][7]

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Initiates Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response Triggers

Caption: P2Y1 Receptor Signaling Pathway.

Comparing Apples and Oranges: siRNA Knockdown vs. Pharmacological Inhibition

Choosing between genetic knockdown and pharmacological inhibition is a critical decision in experimental design. Each approach offers distinct advantages and limitations.

  • siRNA-mediated knockdown targets the P2Y1 mRNA, leading to its degradation and preventing the synthesis of new receptor proteins. This approach offers high specificity but requires careful validation to rule out off-target effects. The onset of action is slower, as it depends on the turnover rate of the existing protein.

  • MRS2279 , a selective and high-affinity competitive antagonist of the P2Y1 receptor, directly blocks the binding of ADP.[8][9][10] Its action is rapid and reversible, providing temporal control over receptor inhibition. However, the potential for off-target effects at high concentrations and incomplete blockade are important considerations. Recent studies have also shown that MRS2279 can act as an inverse agonist, inhibiting the constitutive activity of the P2Y1 receptor.[4]

This guide will focus on a "triangulation" approach, using MRS2279 not just as an alternative, but as a crucial tool to functionally validate the consequences of P2Y1 knockdown.

Section 1: siRNA-Mediated Knockdown of P2Y1

The principle behind siRNA knockdown is to introduce short, double-stranded RNA molecules that are complementary to the target P2Y1 mRNA. This leads to the recruitment of the RNA-induced silencing complex (RISC), which cleaves and degrades the target mRNA, thereby "silencing" the gene.[11]

Detailed Protocol: P2Y1 siRNA Transfection

This protocol is a general guideline and should be optimized for your specific cell type.

Materials:

  • P2Y1-specific siRNA and non-targeting control (NTC) siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Cells of interest

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (P2Y1-specific or NTC) into 250 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™.

    • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.

  • Transfection:

    • Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.[12]

Section 2: The Triangulation of Validation: Molecular and Functional Assays

Robust validation is non-negotiable. We will employ a three-pronged approach to confirm successful P2Y1 knockdown.

Validation_Workflow cluster_knockdown P2Y1 Knockdown cluster_validation Validation cluster_comparison Pharmacological Comparison siRNA_transfection siRNA Transfection (P2Y1 vs. NTC) qPCR Molecular Validation: qRT-PCR (mRNA levels) siRNA_transfection->qPCR Western_Blot Molecular Validation: Western Blot (Protein levels) siRNA_transfection->Western_Blot Calcium_Imaging Functional Validation: Calcium Imaging siRNA_transfection->Calcium_Imaging MRS2279_treatment MRS2279 Treatment MRS2279_treatment->Calcium_Imaging Functional Comparison

Caption: Experimental Workflow for P2Y1 Knockdown and Validation.

Molecular Validation: Quantifying the Knockdown

Molecular validation directly assesses the extent to which P2Y1 mRNA and protein levels are reduced.

Protocol: qRT-PCR for P2Y1 mRNA

  • RNA Extraction: 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, P2Y1-specific primers, a reference gene primer (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR® Green).

    • Run the reaction on a real-time PCR instrument.

Protocol: Western Blot for P2Y1 Protein

  • Protein Extraction: 48-72 hours post-transfection, lyse the cells in a buffer optimized for membrane proteins, such as RIPA buffer supplemented with protease inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for P2Y1.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Functional Validation: Assessing the Phenotypic Consequences

Functional validation is crucial to demonstrate that the observed molecular knockdown translates into a meaningful biological effect. Here, we will use calcium imaging to measure the downstream consequences of P2Y1 inhibition.[5][6][21][22]

Protocol: Calcium Imaging

  • Cell Preparation: 48-72 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Record the baseline fluorescence of the cells.

  • Agonist Stimulation: Stimulate the cells with a P2Y1 agonist, such as ADP or the more specific 2-MeSADP.[23]

  • Data Acquisition: Record the changes in intracellular calcium concentration over time.

  • Pharmacological Comparison: In a separate set of untransfected cells, pre-incubate with MRS2279 (typically in the nanomolar range) before agonist stimulation.[10]

  • Analysis: Compare the calcium response in P2Y1 siRNA-treated cells, NTC siRNA-treated cells, and MRS2279-treated cells. A successful knockdown should result in a significantly blunted calcium response to the P2Y1 agonist, mimicking the effect of MRS2279.

Section 3: Interpreting the Data: A Comparative Summary

The following table summarizes the expected outcomes from the validation experiments, providing a clear comparison between the different experimental conditions.

Experimental Condition qRT-PCR (P2Y1 mRNA) Western Blot (P2Y1 Protein) Calcium Imaging (Response to Agonist)
Non-Targeting Control (NTC) siRNA Baseline (100%)Baseline (100%)Robust calcium increase
P2Y1 siRNA Significantly reduced (<30%)Significantly reduced (<30%)Significantly blunted calcium increase
MRS2279 Treatment (in untransfected cells) Not applicable (no effect on mRNA)Not applicable (no effect on protein levels)Significantly blunted calcium increase

Conclusion: A Multi-Faceted Approach to Robust Validation

References

  • Bio-Techne. (n.d.). MRS 2279 (2158). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y1 receptor. Retrieved from [Link]

  • National Institutes of Health. (2021). P2Y1 Receptor Agonist Attenuates Cardiac Fibroblasts Activation Triggered by TGF-β1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels. Retrieved from [Link]

  • PubMed. (n.d.). Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Demystifying P2Y1 Receptor Ligand Recognition through Docking and Molecular Dynamics Analyses. Retrieved from [Link]

  • MDPI. (2022). P2Y1 Receptor as a Catalyst of Brain Neurodegeneration. Retrieved from [Link]

  • BioMed Central. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Retrieved from [Link]

  • PubMed. (n.d.). Identification of competitive antagonists of the P2Y1 receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Silencing P2Y12 and P2Y13 receptors rehabilitates the ADP-induced P2Y1-mediated osteogenic commitment of post-menopausal mesenchymal stromal cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). The Molecular Mechanism of P2Y1 Receptor Activation. Retrieved from [Link]

  • Biocompare. (n.d.). Western Blot Detection of Cell Membrane Proteins. Retrieved from [Link]

  • MDPI. (n.d.). Purinergic-Mediated Calcium Signaling in Quiescent and Activated Hepatic Stellate Cells: Evidence That P2Y1 Receptor Delays Activation. Retrieved from [Link]

  • QIAGEN. (n.d.). P2Y Purinergic Receptor Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin). Retrieved from [Link]

  • PNAS. (n.d.). P2Y1 receptor signaling is controlled by interaction with the PDZ scaffold NHERF-2. Retrieved from [Link]

  • Journal of Neuroscience. (2018). Role of Purinergic Receptor P2Y1 in Spatiotemporal Ca2+ Dynamics in Astrocytes. Retrieved from [Link]

  • QIAGEN. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). P2Y1 Purinoceptor-Mediated Ca2+ Signaling and Ca2+ Wave Propagation in Dorsal Spinal Cord Astrocytes. Retrieved from [Link]

  • ResearchGate. (2013). Membrane Protein Western Blot. Retrieved from [Link]

  • Altogen Labs. (n.d.). Quantitation siRNA-induced Knockdown by qRT-PCR and WB. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). P2Y1R Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Measuring RNAi Knockdown Using qPCR. Retrieved from [Link]

Sources

Validation

Precision in Purinergic Signaling: MRS2279 vs. Suramin and PPADS

Executive Summary: The Verdict For researchers investigating P2Y1 receptor-mediated signaling —specifically in platelet aggregation, astroglial signaling, or neural modulation—MRS2279 is the superior pharmacological tool...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

For researchers investigating P2Y1 receptor-mediated signaling —specifically in platelet aggregation, astroglial signaling, or neural modulation—MRS2279 is the superior pharmacological tool compared to Suramin or PPADS.

  • MRS2279 offers nanomolar affinity (

    
     nM) and >1000-fold selectivity over other P2 receptors. Its rigid "methanocarba" ring system locks the molecule in a conformation that mimics the receptor-bound state of ADP, ensuring high specificity.
    
  • Suramin and PPADS are "blunt instruments." While useful for broad-spectrum screening, they exhibit micromolar affinities (

    
    
    
    
    
    M) at P2Y1 and suffer from massive off-target profiles, including inhibition of G-proteins (Suramin) and irreversible Schiff base formation (PPADS).

Recommendation: Use MRS2279 for establishing P2Y1 causality. Relegate Suramin/PPADS to initial broad-spectrum screening only.

Mechanistic Profiles & Chemical Biology
MRS2279: The "Conformational Lock"

MRS2279 (2-chloro-


-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate) represents a triumph of rational drug design.
  • Mechanism: Competitive antagonist.[1][2][3][4]

  • Structural Insight: The ribose ring of natural ADP is flexible. MRS2279 replaces this with a rigid methanocarba (bicyclo[3.1.0]hexane) ring system. This locks the molecule in the "North" (N)-conformation, which is the preferred binding geometry for the P2Y1 receptor.

  • Result: This pre-organized structure reduces the entropic cost of binding, resulting in high affinity (

    
     = 2.5 nM) and excluding binding to P2Y12 or P2X receptors that require different conformations.
    
Suramin: The "Dirty" Inhibitor
  • Mechanism: Non-selective P2 antagonist; uncouples G-proteins.

  • Liability: Suramin is a polysulfonated naphthylurea. It does not just block P2 receptors; it inhibits growth factors (PDGF, FGF), enzymes (topoisomerases), and directly uncouples G-proteins (

    
    , 
    
    
    
    ,
    
    
    ) from receptors.
  • Impact: In a P2Y1 assay, Suramin might inhibit the signal downstream at the Gq-protein level, leading to false positives regarding receptor involvement.

PPADS: The Irreversible Blocker
  • Mechanism: Non-selective P2 antagonist.[2][5][6]

  • Liability: PPADS contains an aldehyde group that can form Schiff bases with lysine residues on the receptor surface. This often leads to slowly reversible or irreversible inhibition, complicating kinetic studies and washout experiments.

Comparative Performance Analysis

The following data aggregates results from mammalian expression systems (e.g., 1321N1 astrocytoma cells, HEK293) and platelet assays.

FeatureMRS2279 Suramin PPADS
Primary Target P2Y1 (Highly Selective)Broad P2X / P2YBroad P2X / P2Y
Affinity (

at P2Y1)
2.5 nM ~5.0

M
~6.0

M
Selectivity Ratio >1000-fold vs P2Y12/P2XNon-selectiveNon-selective
Binding Kinetics Competitive, ReversibleCompetitive (mostly)Slowly reversible / Irreversible
Off-Target Effects MinimalHigh (G-proteins, Growth Factors)High (Schiff base formation)
Solubility Water soluble (salt forms)HighHigh
Primary Utility Definitive P2Y1 phenotypingBroad screeningBroad screening
Visualizing the Signaling Pathway

To understand where these antagonists act, refer to the P2Y1 signaling cascade below. Note how MRS2279 acts strictly at the receptor surface, whereas Suramin has potential intracellular liabilities.

P2Y1_Signaling ADP ADP (Agonist) P2Y1 P2Y1 Receptor (GPCR) ADP->P2Y1 Activates Gq Gq Protein P2Y1->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Response) ER->Ca Mobilization MRS MRS2279 (Specific Block) MRS->P2Y1 High Affinity (Ki 2.5nM) Suramin Suramin (Non-specific) Suramin->P2Y1 Suramin->Gq Off-target uncoupling

Caption: MRS2279 selectively blocks the P2Y1 receptor, preventing Gq activation.[4] Suramin acts non-selectively.[2][5][6][7]

Experimental Protocols
Protocol A: Calcium Mobilization Assay (The "Gold Standard" for P2Y1)

Objective: Quantify P2Y1 inhibition in 1321N1 cells (which lack endogenous P2 receptors) stably transfected with human P2Y1.

Reagents:

  • Fluo-4 AM (Calcium indicator).

  • Agonist: 2-MeSADP (More potent than ADP).

  • Antagonist: MRS2279 (Stock 10 mM in water).

Workflow:

  • Cell Loading: Incubate cells with 2

    
    M Fluo-4 AM for 45 min at 37°C in HBSS buffer.
    
  • Wash: Wash cells

    
     with HBSS to remove extracellular dye.
    
  • Pre-incubation (Critical Step):

    • Add MRS2279 (0.1 nM – 1

      
      M) to wells.
      
    • Incubate for 15 minutes at room temperature. Note: Unlike PPADS, MRS2279 reaches equilibrium quickly.

  • Challenge: Inject 2-MeSADP (

    
     concentration, typically ~10 nM).
    
  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or kinetic plate reader.

  • Analysis: Calculate

    
     based on peak fluorescence reduction.
    
Protocol B: Platelet Aggregation Assay (Physiological Context)

Objective: Differentiate P2Y1 (shape change/initiation) from P2Y12 (amplification) effects.

Workflow:

  • Preparation: Prepare Platelet-Rich Plasma (PRP) from citrated human blood.

  • Control: Add ADP (10

    
    M).[8] Observe rapid shape change followed by aggregation.
    
  • P2Y1 Blockade (MRS2279):

    • Incubate PRP with MRS2279 (1

      
      M) for 2 minutes.
      
    • Add ADP (10

      
      M).[8]
      
    • Result: Complete abolition of shape change and aggregation. (P2Y1 is essential for the initiation of aggregation).

  • Comparator (Suramin):

    • Incubate with Suramin (100

      
      M).
      
    • Result: Aggregation blocked, but potential interference with other plasma factors makes data "noisy."

Decision Matrix: Selecting the Right Antagonist

Use this logic flow to determine the appropriate reagent for your study.

Decision_Tree Start Start: Define Goal Specific Study Specific P2Y1 Function? Start->Specific Screen Broad Screen for Any P2 Activity? Specific->Screen No InVivo In Vivo Thrombosis Model? Specific->InVivo Yes Suramin Use Suramin/PPADS (With Caution) Screen->Suramin Yes MRS2279 Use MRS2279 (Standard) InVivo->MRS2279 No (In Vitro/Acute) MRS2500 Use MRS2500 (High Potency/Stability) InVivo->MRS2500 Yes (Long half-life)

Caption: Logic flow for antagonist selection. MRS2500 is a valid alternative for in vivo work due to higher potency.

References
  • Nandanan, E., et al. (2000).[8] Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y1 receptor ligands. Journal of Medicinal Chemistry. Link

  • Boyer, J. L., et al. (2002).[8] 2-Chloro-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist.[8][9] British Journal of Pharmacology.[8] Link

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y1 receptor with a high affinity radiolabeled antagonist.[8] Molecular Pharmacology. Link

  • Lambrecht, G. (2000). Agonists and antagonists acting at P2X receptors: selectivity profiles and functional implications.[2][7][10] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Ralevic, V., & Burnstock, G. (1998). Receptors for purines and pyrimidines.[2][5][6][11][12] Pharmacological Reviews. Link

Sources

Comparative

A Senior Application Scientist's Guide to Confirming 2-MeSADP Agonist Specificity Using MRS2279

In the intricate world of purinergic signaling, ensuring the specificity of your tools is not just good practice; it is the bedrock of valid and reproducible research. This guide provides an in-depth, practical framework...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of purinergic signaling, ensuring the specificity of your tools is not just good practice; it is the bedrock of valid and reproducible research. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals on how to use the selective P2Y1 receptor antagonist, MRS2279, to unequivocally confirm that the biological effects observed from the agonist 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) are indeed mediated by the P2Y1 receptor.

The Importance of Specificity in P2Y1 Receptor Research

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in numerous physiological processes, most notably as the primary initiator of platelet aggregation.[1][2] Its role in thrombosis, neurotransmission, and smooth muscle cell regulation makes it a compelling target for therapeutic intervention.

MRS2279: A High-Affinity Key to a Specific Lock

MRS2279 is a potent and highly selective competitive antagonist of the P2Y1 receptor, exhibiting a high affinity with a Ki of 2.5 nM and an IC50 of 51.6 nM.[4][5] Its chemical stability and, critically, its lack of significant activity at other P2Y receptor subtypes (P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12) make it the gold standard for isolating and confirming P2Y1-mediated effects.[4][5][6] By demonstrating that pre-treatment with MRS2279 abolishes the cellular response to 2-MeSADP, one can confidently attribute that response to the P2Y1 receptor.

The P2Y1 receptor is coupled to the Gq signaling pathway. Upon agonist binding, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] This downstream signal is the basis for many of the functional assays described below.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers Agonist 2-MeSADP (Agonist) Agonist->P2Y1 Activates Antagonist MRS2279 (Antagonist) Antagonist->Block Block->P2Y1 Blocks

Caption: P2Y1 Receptor Signaling Pathway and Point of Antagonism.

Comparing P2Y1 Receptor Antagonists

While MRS2279 is an excellent choice, several other antagonists exist. The selection of an antagonist should be guided by the specific requirements of the experiment, such as the desired potency and the potential for off-target effects.

AntagonistTypeKi (human P2Y1)Key Characteristics & Notes
MRS2279 Competitive2.5 nM[4][5]High affinity and selectivity over other P2Y receptors.[6] Excellent tool for specificity confirmation.
MRS2500 Competitive~0.8 nM[7]Even higher potency than MRS2279. Also highly selective. Used to develop radioligands for receptor quantification.[8]
MRS2179 Competitive~84 nM[9]One of the first selective P2Y1 antagonists. Lower potency than MRS2279/MRS2500 but still a valuable tool.[8][10]
MRS2298 Competitive29.6 nM[11]A potent acyclic analogue.[11]
MRS2496 Competitive76 nM[7][11]A bisphosphonate derivative, making it resistant to hydrolysis by nucleotidases.[7]

Experimental Protocols for Validating Specificity

The following protocols provide a self-validating system to confirm 2-MeSADP's P2Y1-mediated activity. The core principle is a three-pronged approach: measuring the baseline, observing the effect of the agonist alone, and demonstrating the blockade of that effect by the antagonist.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_groups Phase 2: Treatment Groups cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Analysis & Conclusion prep Prepare Cell Culture or Isolated Platelets control Group 1: Vehicle Control agonist Group 2: 2-MeSADP Only antagonist Group 3: MRS2279 + 2-MeSADP assay Perform Functional Assay (e.g., Calcium Imaging, Platelet Aggregometry) control->assay Measure Baseline agonist->assay Measure Agonist Effect antagonist->assay Measure Blockade analysis Analyze Data: Compare Responses assay->analysis conclusion Conclusion: Effect is P2Y1-specific if Group 2 > Group 1 and Group 3 ≈ Group 1 analysis->conclusion

Sources

Validation

A Senior Application Scientist's Guide to P2Y1 Antagonist Screening: Benchmarking MRS2279

This guide provides an in-depth comparison of MRS2279, a benchmark antagonist for the P2Y1 receptor, against other alternatives. It is designed for researchers, scientists, and drug development professionals seeking to e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of MRS2279, a benchmark antagonist for the P2Y1 receptor, against other alternatives. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening assays for novel P2Y1 modulators. We will delve into the mechanistic underpinnings of assay design, provide detailed, validated protocols, and present comparative data to guide your experimental choices.

The P2Y1 Receptor: A Key Target in Thrombosis and Beyond

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, most notably in hemostasis and thrombosis.[1] Its endogenous agonist, adenosine diphosphate (ADP), initiates platelet activation, making the P2Y1 receptor a prime target for the development of novel antiplatelet therapies.[1][2]

Mechanism of Action: The P2Y1 receptor is coupled to the Gαq/11 family of G proteins.[2][3] Upon activation by ADP, it stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid and transient increase in cytoplasmic calcium concentration.[2][4] This calcium signal is a crucial event that initiates platelet shape change and aggregation.[4]

P2Y1_Signaling cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gαq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ADP ADP (Agonist) ADP->P2Y1 Activates MRS2279 MRS2279 (Antagonist) MRS2279->P2Y1 Blocks Ca_release Intracellular Ca²⁺ Release (e.g., Platelet Activation) IP3->Ca_release Triggers

Caption: P2Y1 receptor signaling pathway.

Profiling the Benchmark: MRS2279

MRS2279 is a highly selective and potent competitive antagonist of the P2Y1 receptor.[5][6] Its well-characterized pharmacological profile has established it as a gold-standard reference compound in the field.

Key Performance Characteristics: MRS2279 exhibits high affinity for the human P2Y1 receptor, as demonstrated by its low nanomolar inhibition constant (Ki) and IC50 values in various assays.[5][6]

ParameterValueAssay ContextSource(s)
Ki 2.5 nMCompetitive Binding[6]
IC50 51.6 nMFunctional Antagonism[5][6]
pKB 8.05Inhibition of ADP-induced platelet aggregation[5][6][7]
pKb 8.10Antagonism in 1321N1 human astrocytoma cells[5]

Selectivity: A critical attribute of a benchmark compound is its selectivity. MRS2279 shows high specificity for the P2Y1 receptor, with no significant activity at other human P2Y receptors such as P2Y2, P2Y4, P2Y6, P2Y11, or the related platelet receptor P2Y12.[5][6] This ensures that observed effects are directly attributable to P2Y1 inhibition.

Inverse Agonism: Recent studies have provided a more nuanced understanding of MRS2279's mechanism. Evidence suggests that the P2Y1 receptor exhibits constitutive (agonist-independent) activity. MRS2279 has been shown to abolish this basal signaling, indicating that it behaves as an inverse agonist, not just a neutral antagonist.[4] This is a key consideration for interpreting screening data, as an inverse agonist can reduce baseline activity, a desirable property for certain therapeutic applications.

Comparative Analysis: MRS2279 vs. Other P2Y1 Antagonists

While MRS2279 is a leading benchmark, several other antagonists are used in P2Y1 research. Understanding their relative potencies and characteristics is essential for contextualizing experimental results.

CompoundTypeKi ValueKey CharacteristicsSource(s)
MRS2279 Competitive Antagonist / Inverse Agonist2.5 nM High affinity and selectivity. The benchmark compound.[4][6]
MRS2500 Competitive Antagonist / Inverse Agonist~1 nM (pKB=9) Very high affinity, selective. Demonstrated antithrombotic action in vivo.[4][8][9]
MRS2179 Competitive Antagonist / Inverse Agonist84 nM A widely used selective antagonist, though less potent than MRS2279.[4][10][11]
PPADS Non-selective Antagonist6,000 nM (6 µM) Lower affinity; also antagonizes several P2X receptors.[8][11]
NF 449 Selective AntagonistNot specifiedBlocks ATP-mediated signaling and subsequent calcium influx.[12]

Expert Insight: For most screening campaigns, MRS2279 offers the optimal balance of high potency, proven selectivity, and extensive characterization in the literature. MRS2500 is an excellent alternative, particularly where the highest possible affinity is required. MRS2179 is a suitable, albeit less potent, tool for confirmatory studies. Non-selective antagonists like PPADS should be avoided in primary screening due to the high risk of off-target effects.

Validated Experimental Protocols for P2Y1 Antagonist Screening

A robust screening cascade relies on orthogonal assays that measure different aspects of receptor function. We present two essential, self-validating protocols: a direct radioligand binding assay to quantify affinity and a functional calcium mobilization assay to measure antagonism.

Protocol 1: Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the P2Y1 receptor, providing an accurate determination of the inhibition constant (Ki).

Causality and Self-Validation: We use [³H]MRS2279, a validated high-affinity radioligand for the P2Y1 receptor.[11][13] The assay is performed on membranes from Sf9 insect cells heterologously expressing the human P2Y1 receptor. This system is ideal because Sf9 cells do not express endogenous P2Y receptors, ensuring that binding is specific to the recombinant human P2Y1.[11][13] The protocol's validity is confirmed by running a competition curve with unlabeled MRS2279, which should yield a Ki value consistent with published data (~2.5-13 nM).[11]

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Membranes (Sf9 cells expressing hP2Y1R) Incubate Incubate Membranes & Ligands (e.g., 60 min at 25°C) Membranes->Incubate Ligands Prepare Ligands: 1. [³H]MRS2279 (constant conc.) 2. Test Compound (serial dilution) Ligands->Incubate Filter Separate Bound/Free Ligand (Rapid vacuum filtration) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Count Quantify Bound Radioactivity (Scintillation counting) Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC50 and Ki (Cheng-Prusoff equation) Plot->Calculate

Caption: Workflow for a P2Y1 radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Culture Sf9 cells infected with baculovirus containing the human P2Y1 receptor gene. Harvest cells and prepare crude membranes via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine protein concentration.

  • Assay Setup: In a 96-well plate, combine:

    • P2Y1 receptor-expressing membranes (typically 5-10 µg protein/well).

    • [³H]MRS2279 at a final concentration near its Kd (e.g., 5-8 nM).

    • Serial dilutions of the test compound or unlabeled MRS2279 (for the control curve). For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled antagonist (e.g., 10 µM MRS2500).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Immediately wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate percent specific binding inhibited by the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Calcium Mobilization Assay

This assay measures a key downstream event of P2Y1 activation—the release of intracellular calcium. It is a direct functional measure of a compound's ability to antagonize the receptor.

Causality and Self-Validation: We use the 1321N1 human astrocytoma cell line stably expressing the human P2Y1 receptor. This cell line is the industry standard for studying P2Y receptors because it lacks any endogenous P2Y receptors, thus eliminating confounding signals.[2] The assay is stimulated with a potent P2Y1 agonist like 2-MeSADP. The system is validated by demonstrating that the agonist produces a robust calcium signal that is concentration-dependently inhibited by the benchmark antagonist, MRS2279.

Calcium_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Plate hP2Y1R-1321N1 Cells (96- or 384-well plate) Dye Load Cells with Ca²⁺ Dye (e.g., Fluo-4 AM) Cells->Dye Preincubate Pre-incubate with Antagonist (Test compound or MRS2279) Dye->Preincubate Measure_Baseline Measure Baseline Fluorescence Preincubate->Measure_Baseline Stimulate Add P2Y1 Agonist (e.g., 2-MeSADP at EC80) Measure_Baseline->Stimulate Measure_Response Measure Peak Fluorescence Stimulate->Measure_Response Normalize Normalize Response to Controls Measure_Response->Normalize Plot Plot % Inhibition vs. [Antagonist] Normalize->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for a P2Y1 calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture: Plate 1321N1 cells stably expressing the human P2Y1 receptor into black, clear-bottom 96- or 384-well microplates and culture overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C, per the manufacturer's instructions.

  • Compound Addition: Remove the dye solution and add assay buffer containing serial dilutions of the test compound or MRS2279 as a positive control. Incubate for 15-30 minutes.

  • Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Agonist Stimulation: Record a stable baseline fluorescence reading for 10-20 seconds. Then, using the instrument's integrated fluidics, add a pre-determined concentration of a P2Y1 agonist (e.g., the EC80 of 2-MeSADP) to all wells.

  • Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (Peak - Baseline) for each well.

    • Normalize the data: set the response in the absence of antagonist (agonist only) to 100% activity and the response in the absence of agonist to 0% activity.

    • Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50.

Conclusion

MRS2279 serves as an indispensable tool for the discovery and characterization of novel P2Y1 receptor antagonists. Its high affinity, selectivity, and extensive documentation provide a solid benchmark for validating screening assays and interpreting results. By employing a multi-assay approach, such as the radioligand binding and calcium mobilization protocols detailed here, researchers can confidently identify and characterize new chemical entities targeting this important receptor, paving the way for next-generation therapeutics.

References

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist. Molecular Pharmacology, 62(5), 1249-1257. Available at: [Link]

  • Gunn-Moore, F. J., et al. (2009). P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon. British Journal of Pharmacology, 157(4), 643-652. Available at: [Link]

  • ResearchGate. (n.d.). Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist | Request PDF. Retrieved from [Link]

  • Krajcovicova, Z., et al. (2019). A comparison of different regression models for the quantitative analysis of the combined effect of P2Y12 and P2Y1 receptor antagonists on ADP-induced platelet activation. Pharmacological Reports, 71(5), 896-904. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y1 receptor. Retrieved from [Link]

  • News-Medical. (2019). An Introduction to P2X and P2Y Receptors. Retrieved from [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75-89. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2020). P2Y1R Inhibitors. Retrieved from [Link]

  • Anwar, M. A., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Bioorganic Chemistry, 136, 106558. Available at: [Link]

  • Gachet, C., et al. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Journal of Thrombosis and Haemostasis, 21(2), 353-365. Available at: [Link]

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist. Molecular Pharmacology, 62(5), 1249-57. Available at: [Link]

  • Berthold Technologies. (n.d.). SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. Retrieved from [Link]

  • Zhang, K., et al. (2016). The Molecular Mechanism of P2Y1 Receptor Activation. Journal of Biological Chemistry, 291(31), 16094-16106. Available at: [Link]

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Comparative

Technical Comparison Guide: MRS2279 Cross-Reactivity Profile (P2Y1 vs. P2Y2/P2Y6)

Executive Summary MRS2279 acts as a highly selective, high-affinity competitive antagonist of the P2Y1 receptor .[1][2][3][4] Extensive pharmacological profiling confirms that MRS2279 exhibits negligible cross-reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRS2279 acts as a highly selective, high-affinity competitive antagonist of the P2Y1 receptor .[1][2][3][4] Extensive pharmacological profiling confirms that MRS2279 exhibits negligible cross-reactivity with P2Y2 or P2Y6 receptors.

This guide details the mechanistic basis of this selectivity, provides comparative potency data against alternative antagonists (MRS2179, MRS2500), and outlines a self-validating experimental protocol to verify these properties in a laboratory setting.

Mechanistic Profile & Selectivity Logic[6]
The Structural Basis of Selectivity

The high selectivity of MRS2279 stems from its chemical structure: it is a (N)-methanocarba nucleotide bisphosphate .[5][6]

  • Conformational Locking: The methanocarba ring system locks the pseudoribose moiety into a rigid "North" (N) conformation.

  • Receptor Preference: The P2Y1 receptor binding pocket preferentially accommodates nucleotides in the N-conformation.[6][7] Conversely, the P2Y6 receptor has distinct steric requirements (often favoring the South conformation or specific uracil-base modifications) and lacks the pocket geometry to bind the N-locked adenine derivative effectively.

  • P2Y2 Exclusion: P2Y2 receptors typically recognize UTP/ATP with specific phosphate chain orientations that MRS2279's bisphosphate modification does not mimic, preventing high-affinity binding.

Signaling Pathway Intervention

All three receptors (P2Y1, P2Y2, P2Y6) couple primarily to Gq/11 proteins , leading to phospholipase C (PLC) activation and intracellular calcium release. MRS2279 selectively interrupts this cascade only at the P2Y1 node.

P2Y_Signaling cluster_P2Y1 Target Pathway (P2Y1) cluster_OffTarget Off-Target Pathways (P2Y2 / P2Y6) MRS2279 MRS2279 (Antagonist) P2Y1 P2Y1 Receptor MRS2279->P2Y1 BLOCKS (Ki = 2.5 nM) P2Y_Other P2Y2 / P2Y6 Receptors MRS2279->P2Y_Other No Effect (>10 µM) ADP ADP (Agonist) ADP->P2Y1 Activates Gq1 Gq Protein P2Y1->Gq1 Ca1 Ca2+ Release (Platelet Shape Change) Gq1->Ca1 UTP_UDP UTP / UDP (Agonists) UTP_UDP->P2Y_Other Activates Gq2 Gq Protein P2Y_Other->Gq2 Ca2 Ca2+ Release (Uninhibited) Gq2->Ca2

Figure 1: MRS2279 selectively blocks P2Y1-mediated signaling while leaving P2Y2 and P2Y6 pathways intact, despite all three sharing downstream Gq effectors.

Comparative Performance Data

The following table synthesizes potency data (Ki/IC50) for MRS2279 against its primary target and relevant off-targets, compared with other common P2Y antagonists.

Table 1: Selectivity Profile of P2Y1 Antagonists

CompoundP2Y1 Potency (Ki / IC50)P2Y2 ActivityP2Y6 ActivitySelectivity Ratio (P2Y1 vs Off-targets)
MRS2279 2.5 nM / 52 nM Inactive (>10 µM) Inactive (>10 µM) > 4,000-fold
MRS2179100 nM / 300 nMInactiveInactive~100-fold
MRS25000.8 nM / 0.95 nMInactiveInactive> 10,000-fold
SuraminNon-selectiveBlocks (Low µM)Blocks (Low µM)Non-selective
  • MRS2279 vs. MRS2179: MRS2279 is approximately 20-40x more potent than MRS2179 while maintaining the same high selectivity profile against P2Y2/P2Y6.

  • MRS2279 vs. MRS2500: MRS2500 is the most potent analogue (iodinated version of MRS2279).[7] However, MRS2279 remains a standard reference tool due to its established use in validating P2Y1-driven platelet aggregation without radio-labeling requirements.

Experimental Protocol: Validating Cross-Reactivity

To independently verify the lack of cross-reactivity in your specific cellular model, use the following Calcium Mobilization Assay . This protocol uses 1321N1 astrocytoma cells (which lack endogenous P2Y receptors) as the "gold standard" null background, transfected with the specific receptor of interest.

Protocol: Dual-Arm Calcium Flux Screen

Objective: Demonstrate that MRS2279 inhibits ADP-induced Ca2+ flux (P2Y1) but fails to inhibit UTP/UDP-induced flux (P2Y2/P2Y6).

Reagents:

  • Cell Lines: 1321N1-hP2Y1, 1321N1-hP2Y2, 1321N1-hP2Y6 (Stable transfectants).

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Agonists: ADP (for P2Y1), UTP (for P2Y2), UDP (for P2Y6).[5]

  • Antagonist: MRS2279 (Stock: 10 mM in water).

Workflow:

  • Cell Loading:

    • Seed cells in 96-well black-walled plates (50,000 cells/well).

    • Incubate with 2 µM Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.

    • Wash cells 2x with assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation (The Critical Step):

    • Arm A (Control): Add Vehicle (Buffer only).

    • Arm B (Test): Add MRS2279 (1 µM) .

    • Note: 1 µM is ~20x the IC50 for P2Y1, ensuring complete block, while still well below the threshold for non-specific effects.

    • Incubate for 15 minutes at room temperature.

  • Agonist Challenge & Measurement:

    • Place plate in FLIPR or kinetic plate reader (Ex 494 nm / Em 516 nm).

    • Inject EC80 concentrations of the specific agonist:

      • P2Y1 Wells: Inject ADP (100 nM final).

      • P2Y2 Wells: Inject UTP (1 µM final).

      • P2Y6 Wells: Inject UDP (1 µM final).

    • Record fluorescence for 120 seconds.

  • Data Analysis (Self-Validation Criteria):

    • Valid P2Y1 Result: Arm B (MRS2279) fluorescence peak is <10% of Arm A (Control).

    • Valid P2Y2/6 Result: Arm B fluorescence peak is >90% of Arm A (Control). This confirms lack of cross-reactivity.[7]

Workflow cluster_P2Y1 Positive Control (P2Y1) cluster_P2Y2_6 Selectivity Check (P2Y2 / P2Y6) Start Start: Transfected 1321N1 Cells Split Split into Parallel Assays Start->Split Step1_1 Pre-treat: MRS2279 (1 µM) Split->Step1_1 Step2_1 Pre-treat: MRS2279 (1 µM) Split->Step2_1 Step1_2 Inject: ADP (Agonist) Step1_1->Step1_2 Result1 Result: SIGNAL BLOCKED (Validates Activity) Step1_2->Result1 Step2_2 Inject: UTP or UDP Step2_1->Step2_2 Result2 Result: SIGNAL UNCHANGED (Validates Selectivity) Step2_2->Result2

Figure 2: Experimental workflow for validating MRS2279 selectivity using a calcium mobilization assay.

References
  • Tocris Bioscience. "MRS 2279 Biological Activity and Datasheet." Tocris.com.[5] Link

  • Nandanan, E., et al. (2000). "Synthesis, biological activity, and molecular modeling of ribose-modified deoxyadenosine bisphosphate analogues as P2Y1 receptor ligands."[5][8] Journal of Medicinal Chemistry, 43(5), 829-842. Link

  • Boyer, J. L., et al. (2002). "2-Chloro N-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist."[8] British Journal of Pharmacology, 135(8), 2004-2010. Link

  • Waldo, G. L., et al. (2002). "Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist ([3H]MRS2279)."[7] Molecular Pharmacology, 62(5), 1249-1257. Link

  • MedChemExpress. "MRS2279 Datasheet and Cross-Reactivity info." MedChemExpress.com. Link

Sources

Validation

A Comparative Guide to MRS2279 Efficacy: Navigating Species-Specific P2Y1 Receptor Antagonism in Human and Rodent Models

Executive Summary In preclinical research, the journey from a promising compound to a clinical candidate is often complicated by species-specific differences in drug efficacy and pharmacology. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In preclinical research, the journey from a promising compound to a clinical candidate is often complicated by species-specific differences in drug efficacy and pharmacology. This guide provides an in-depth comparison of the P2Y1 receptor antagonist, MRS2279, in human and rodent tissue models. MRS2279 is a potent and selective antagonist of the P2Y1 receptor, a key player in ADP-mediated platelet aggregation and a promising target for antithrombotic therapies. However, subtle but significant variations in receptor affinity and functional response between humans and commonly used rodent models necessitate a careful and informed approach to experimental design and data interpretation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of the translational challenges and opportunities associated with MRS2279.

Introduction: The P2Y1 Receptor and the Translational Challenge

The purinergic P2Y1 receptor, activated by adenosine diphosphate (ADP), plays a crucial role in the initial stages of platelet activation, including shape change and the onset of aggregation[1]. Its central role in hemostasis and thrombosis has made it an attractive target for the development of novel antiplatelet agents. MRS2279, a selective and high-affinity competitive antagonist, has emerged as a valuable tool for dissecting P2Y1 signaling and as a lead compound for therapeutic development[2].

However, a critical hurdle in the preclinical development of P2Y1 antagonists is the observed difference in efficacy between species[3]. Rodent models, particularly mice and rats, are indispensable for in vivo studies of thrombosis and hemostasis[4][5][6][7]. Yet, direct extrapolation of data from these models to human physiology can be misleading without a thorough understanding of the underlying pharmacological differences. This guide aims to illuminate these differences, providing researchers with the knowledge to design more robust experiments and make more accurate predictions of clinical efficacy.

Section 1: Mechanism of Action: The P2Y1 Signaling Cascade

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway[1]. Upon binding of its endogenous agonist, ADP, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade of events culminates in platelet shape change and the initiation of aggregation[1]. MRS2279 acts by competitively binding to the P2Y1 receptor, thereby preventing ADP from initiating this signaling cascade.

Figure 1: P2Y1 Receptor Signaling Pathway and MRS2279 Inhibition.

Section 2: Comparative Pharmacology: A Tale of Two Species

The efficacy of MRS2279 is intrinsically linked to its affinity for the P2Y1 receptor, which can vary between species due to subtle differences in the receptor's amino acid sequence[8][9][10]. These differences can alter the conformation of the binding pocket, thereby affecting ligand binding and potency.

Parameter Human Rat Mouse Reference
Receptor Target P2Y1P2Y1P2Y1
MRS2279 Ki (nM) 2.5--[2]
MRS2279 IC50 (nM) 51.6--[2]
[3H]MRS2279 Kd (nM) 4-8 (recombinant), 16 (platelets)16 (brain membranes)-[11][12]
P2Y1 Receptor Density ( sites/platelet ) ~151-~229[13]
Note: A comprehensive head-to-head comparison of Ki and IC50 values for MRS2279 in human, rat, and mouse tissues from a single study is challenging to compile from existing literature. The provided data is aggregated from multiple sources and highlights the high affinity in human systems. The higher receptor density on mouse platelets may partially compensate for any potential decrease in binding affinity.

Expert Insight: The ~50% higher P2Y1 receptor density on mouse platelets compared to human platelets is a critical, often overlooked, variable[13]. This could mean that even if MRS2279 has a slightly lower affinity for the mouse receptor, a higher concentration of the drug may be required to achieve the same level of functional inhibition observed in human platelets. This has significant implications for dose-selection in in vivo rodent studies.

Section 3: In Vitro Efficacy Assessment: Platelet Aggregation Assays

The gold-standard method for evaluating the functional efficacy of P2Y1 antagonists like MRS2279 is the light transmission aggregometry (LTA) assay using platelet-rich plasma (PRP)[14]. This assay directly measures the dose-dependent inhibition of ADP-induced platelet aggregation.

Self-Validating Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol is designed to be self-validating by including appropriate controls and ensuring standardized procedures.

  • Blood Collection & PRP Preparation:

    • Human: Collect whole blood from consenting healthy volunteers into tubes containing 3.2% sodium citrate. Phlebotomy should be performed with minimal stasis to prevent platelet activation.

    • Rodent (Mouse/Rat): Collect blood via cardiac puncture or from the vena cava into syringes containing 3.2% sodium citrate.

    • Causality: Sodium citrate is the anticoagulant of choice as it chelates calcium, preventing coagulation while being reversible upon the addition of agonists in a controlled calcium environment.

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells[14].

    • Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Standardization:

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP[14].

    • Causality: Standardizing the platelet count is crucial for reproducibility and minimizing inter-subject variability.

  • LTA Assay Procedure:

    • Pre-warm PRP aliquots to 37°C for 10 minutes.

    • Place a cuvette with PRP and a magnetic stir bar into the aggregometer and establish a baseline (0% aggregation). Replace with a PPP cuvette to set the 100% aggregation mark.

    • Add MRS2279 (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes). A dose-response curve should be generated using a range of MRS2279 concentrations.

    • Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmittance for 5-10 minutes. The primary endpoint is the maximal aggregation percentage.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of MRS2279 relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of MRS2279 and fit a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Experimental Workflow for Platelet Aggregation Assay.

Section 4: In Vivo Models and Translational Considerations

Rodent models of thrombosis are essential for evaluating the antithrombotic potential of compounds like MRS2279 in a physiological setting. Common models include the ferric chloride (FeCl3)-induced arterial thrombosis model and venous thrombosis models[4][5].

In the FeCl3 model, the carotid or mesenteric artery is injured, leading to the formation of a platelet-rich thrombus. The efficacy of an antithrombotic agent is measured by its ability to delay or prevent vessel occlusion[4]. Studies have shown that both P2Y1-deficient mice and mice treated with the P2Y1 antagonist MRS2179 exhibit significantly reduced arterial thrombosis[4].

Translational Insights:

  • Dose Extrapolation: Due to potential differences in receptor affinity and density, as well as variations in drug metabolism and clearance, the effective dose of MRS2279 in a mouse model may not directly translate to an effective human dose. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential to bridge this gap.

  • Bleeding Risk: A key advantage of P2Y1 antagonism is the potential for a wider therapeutic window compared to P2Y12 antagonists, with effective antithrombotic activity at doses that cause minimal prolongation of bleeding time[15][16]. This must be carefully evaluated in rodent models (e.g., tail transection bleeding time assay) and compared with efficacy data.

  • The Ubiquity of P2Y1: P2Y1 receptors are expressed in various tissues beyond platelets, which raises questions about potential off-target effects in clinical use[17]. While MRS2279 is highly selective, comprehensive safety pharmacology studies in relevant animal models are crucial.

Conclusion

MRS2279 is an invaluable pharmacological tool and a promising antithrombotic agent. However, its efficacy profile demonstrates clear species-dependent characteristics. Researchers must be cognizant of the differences in P2Y1 receptor affinity and density between humans and rodents. This guide underscores the necessity of careful dose-selection in preclinical in vivo models and the importance of validating findings with human tissues whenever possible. By embracing a scientifically rigorous and comparative approach, the scientific community can more effectively navigate the translational path for P2Y1 antagonists, ultimately accelerating the development of safer and more effective antiplatelet therapies.

References

  • Waldo, G. L., Corbitt, J., Boyer, J. L., Ravi, G., Kim, H. S., Ji, X. D., Lacy, J., Jacobson, K. A., & Harden, T. K. (2002). Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist. Molecular pharmacology, 62(5), 1249–1257. [Link]

  • Waldo, G. L., et al. (2002). Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist. PubMed. [Link]

  • Waterston, R. H., et al. (2002). Comparative Analysis of Amino Acid Repeats in Rodents and Humans. PMC - NIH. [Link]

  • Gallego, D., et al. (2012). P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon. PMC - NIH. [Link]

  • Pevzner, P., & Tesler, G. (2003). Human, Mouse, and Rat Genome Large-Scale Rearrangements: Stability Versus Speciation. Genome Research. [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. PubMed Central. [Link]

  • Hechler, B., et al. (2003). Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist. PubMed. [Link]

  • ResearchGate. (n.d.). Platelets of Female Mice Are Intrinsically More Sensitive to Agonists Than Are Platelets of Males. ResearchGate. [Link]

  • Boyer, J. L., et al. (2004). Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor. PMC. [Link]

  • Albadawi, H., et al. (2017). Animal models of venous thrombosis. Cardiovascular Diagnosis and Therapy. [Link]

  • Fabre, J. E., et al. (2001). Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist. PubMed. [Link]

  • Müller, C. E., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Publications. [Link]

  • Gachet, C., et al. (2023). Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment. Scientific Reports. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y1 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Alignment of the amino acid sequences of rat, human, and mouse parkin... ResearchGate. [Link]

  • Costanzo, M. J., et al. (2005). Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5. NIH. [Link]

  • Albadawi, H., et al. (2017). Animal models of venous thrombosis. PMC - NIH. [Link]

  • Gao, C., et al. (2020). Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor. PMC - NIH. [Link]

  • ResearchGate. (n.d.). The role of P2Y1R in cardiovascular diseases and recent development of P2Y1R antagonists. ResearchGate. [Link]

  • Bultmann, U., et al. (2005). Architecture of P2Y Nucleotide Receptors: Structural Comparison Based on Sequence Analysis, Mutagenesis, and Homology Modeling. NIH. [Link]

  • Favaloro, E. J. (2005). Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. American Journal of Clinical Pathology. [Link]

  • Longdom Publishing. (n.d.). Cross-Species Amino Acids Sequence Comparison and Computational D. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Full article: The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Retrieved from [Link]

  • Beck, F., et al. (2023). Age-Dependent Surface Receptor Expression Patterns in Immature Versus Mature Platelets in Mouse Models of Regenerative Thrombocytopenia. MDPI. [Link]

  • Storey, R. F. (2006). Anti-platelet therapy: ADP receptor antagonists. PMC. [Link]

  • Tutyunaru, N., et al. (2021). Rodent models of pulmonary embolism and chronic thromboembolic pulmonary hypertension. PMC - NIH. [Link]

  • Glaser, T., et al. (2020). Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases. Frontiers. [Link]

  • Jefferson Digital Commons. (2023). Species Differences in Platelet Protease-Activated Receptors. Retrieved from [Link]

  • Nagy, M., et al. (2021). The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo. MDPI. [Link]

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Safety & Regulatory Compliance

Handling

Comprehensive Guide to Personal Protective Equipment for Handling MRS2279

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of M...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of MRS2279, a selective and high-affinity P2Y1 receptor antagonist.[1][2][3] Given that this product is intended for research use only and not for human or veterinary applications, a comprehensive understanding of its safe handling is paramount.[1] While shipped as a non-hazardous chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to personal protection and waste management.[1]

The Causal Basis for a Stringent PPE Protocol

In the absence of explicit hazard data for MRS2279, our safety protocols are predicated on the principle of minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion. The operational plan detailed below is designed as a self-validating system to ensure personnel safety and maintain experimental integrity.

Recommended Personal Protective Equipment (PPE)

The primary line of defense when handling any chemical of unknown toxicity is a robust selection of PPE. The following table outlines the minimum required PPE for all procedures involving MRS2279.

PPE CategorySpecificationStandard ComplianceRationale
Eye and Face Protection Chemical safety goggles or a full-face shield if there is a risk of splashing.OSHA 29 CFR 1910.133, EN166Protects against accidental splashes of solutions containing MRS2279, which could cause eye irritation or absorption.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a fully buttoned lab coat or a chemical-resistant apron.[4]Prevents dermal contact. Nitrile gloves provide good resistance to a wide range of chemicals. A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a certified chemical fume hood, if ventilation is inadequate, or if any respiratory irritation is experienced.[4] A surgical N-95 respirator can provide both respiratory and splash protection.[5]As MRS2279 is a solid powder, there is a risk of aerosolization during handling.[1] A respirator minimizes the risk of inhaling fine particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.[4]

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to minimize the risk of exposure.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles or Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles or Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Experimental Protocol: Handling and Preparation of MRS2279 Solutions
  • Preparation: Before handling the compound, ensure the designated work area (preferably a certified chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Follow the donning sequence outlined in the workflow diagram above.

  • Handling Solid MRS2279:

    • MRS2279 is a solid powder.[1] To minimize inhalation risk, handle the solid compound within a chemical fume hood or a glove box.

    • If a fume hood is unavailable, wear a NIOSH-approved respirator.[6]

    • Use a spatula to weigh the desired amount of MRS2279 on a tared weigh boat. Avoid creating dust.

  • Solution Preparation:

    • MRS2279 is soluble in DMSO.[1]

    • To prepare a stock solution, carefully add the desired volume of solvent to the vessel containing the weighed MRS2279.

    • Cap the vessel and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Storage:

    • Store solid MRS2279 in a dry, dark place. For short-term storage (days to weeks), maintain at 0-4°C. For long-term storage (months to years), store at -20°C.[1]

    • Store stock solutions at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months).[1]

  • Post-Handling:

    • After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

    • Follow the doffing sequence outlined in the workflow diagram to remove PPE.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing MRS2279 Waste

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Waste Disposal Decision Workflow

The following diagram provides a logical flow for determining the correct disposal route for MRS2279 and associated materials.

Disposal_Workflow Start Start: MRS2279 Waste Decision1 Is the waste a sharp? (e.g., needle, scalpel) Start->Decision1 Sharps Dispose in a designated sharps container. Decision1->Sharps Yes Decision2 Is the waste liquid or solid? Decision1->Decision2 No Liquid Collect in a labeled, sealed hazardous chemical waste container. Decision2->Liquid Liquid Solid Collect in a labeled, sealed hazardous chemical waste container. Decision2->Solid Solid Contaminated Dispose of as hazardous chemical waste. Liquid->Contaminated Solid->Contaminated

Caption: Decision workflow for MRS2279 waste disposal.

Procedural Guidance for Disposal
  • Unused Solid MRS2279 and Contaminated Materials:

    • Collect all unused solid MRS2279 and any materials grossly contaminated with it (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing MRS2279 in a compatible, labeled hazardous waste container. Do not dispose of solutions containing MRS2279 down the drain.[7]

  • Empty Containers:

    • Rinse empty containers that held MRS2279 three times with a suitable solvent (e.g., DMSO followed by ethanol or water).

    • Collect the rinsate as hazardous liquid waste.

    • Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

  • Labeling and Storage of Waste:

    • Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "MRS2279," and the approximate concentration and volume.

    • Store waste containers in a designated secondary containment area away from incompatible materials until they are collected by your institution's environmental health and safety department.

By adhering to these detailed procedures, researchers can confidently and safely handle MRS2279, ensuring both personal well-being and the integrity of their scientific investigations.

References

  • DC Chemicals. (n.d.). MRS2279 Datasheet. Retrieved from [Link]

  • BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3,3'-Thiodipropionitrile.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • ResearchGate. (2015, June 8). Which personal protective equipment do I have to wear when working with streptozotocin? Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.

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